Product packaging for 2-(2-Chlorophenyl)-2-nitrocyclohexanone(Cat. No.:)

2-(2-Chlorophenyl)-2-nitrocyclohexanone

Katalognummer: B10855933
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: OBRSWNBWMZPYHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-(2-Chlorophenyl)-2-nitrocyclohexanone is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClNO3 B10855933 2-(2-Chlorophenyl)-2-nitrocyclohexanone

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H12ClNO3

Molekulargewicht

253.68 g/mol

IUPAC-Name

2-(2-chlorophenyl)-2-nitrocyclohexan-1-one

InChI

InChI=1S/C12H12ClNO3/c13-10-6-2-1-5-9(10)12(14(16)17)8-4-3-7-11(12)15/h1-2,5-6H,3-4,7-8H2

InChI-Schlüssel

OBRSWNBWMZPYHU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Characterization of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-chlorophenyl)-2-nitrocyclohexanone, a key intermediate in the synthesis of various pharmacologically active compounds, including norketamine and ketamine.[1][2][3] This document details the synthetic pathways, experimental protocols, and in-depth characterization of the target compound. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a thermolabile yellow powder that serves as a crucial precursor in synthetic organic chemistry.[4][5] Its significance lies primarily in its role as a starting material for the production of norketamine, a metabolite of ketamine, and ketamine itself, an essential anesthetic and antidepressant.[1][2][3][6] The compound's structure, featuring a chiral center and functional groups amenable to further transformation, makes it a molecule of interest for the development of novel therapeutics, including NMDA receptor antagonists.[1] This guide will focus on the practical aspects of its preparation and the analytical techniques used for its thorough characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
IUPAC Name2-(2-chlorophenyl)-2-nitrocyclohexan-1-onePubChem[7]
Molecular FormulaC₁₂H₁₂ClNO₃PubChem[7]
Molecular Weight253.68 g/mol PubChem[7]
AppearanceYellow powder[4][5]
StabilityThermolabile[4][5]

Synthesis Pathway

The primary route for the synthesis of this compound involves a Michael addition reaction. This method is an efficient way to form the crucial carbon-carbon bond between the cyclohexanone (B45756) and the 2-chlorophenyl moieties. An alternative patented method involves the reaction of o-chlorophenyl lithium with oxidized cyclohexene (B86901) followed by nitration.[8]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Step cluster_product Intermediate Product cluster_purification Purification cluster_characterization Characterization Cyclohexanone Cyclohexanone Michael_Addition Michael Addition Cyclohexanone->Michael_Addition Chloronitrobenzene 1-Chloro-2-nitrobenzene (B146284) Chloronitrobenzene->Michael_Addition Target_Compound This compound Michael_Addition->Target_Compound Purification Recrystallization / Chromatography Target_Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR

Synthesis and Characterization Workflow.

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is based on the general principles of the Michael addition of ketones to nitro-olefins.[9][10][11][12][13]

Materials:

  • Cyclohexanone

  • 1-Chloro-2-nitrobenzene

  • Base catalyst (e.g., sodium ethoxide, pyrrolidine-based organocatalyst)

  • Anhydrous solvent (e.g., ethanol, dichloromethane)

  • Hydrochloric acid (for neutralization)

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the base catalyst in the anhydrous solvent.

  • Add cyclohexanone to the solution and stir for 15 minutes to facilitate enolate or enamine formation.

  • Slowly add a solution of 1-chloro-2-nitrobenzene in the anhydrous solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid to neutralize the catalyst.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization Protocols

The purified product is characterized using various spectroscopic methods to confirm its identity and purity.[4][5]

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Record ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a standard NMR spectrometer (e.g., 400 MHz).

4.2.2. Mass Spectrometry (MS)

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) can be used.[5]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Analysis: The mass spectrum will provide the mass-to-charge ratio of the molecular ion and characteristic fragmentation patterns.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Analysis: The FTIR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) and nitro (NO₂) groups.

Characterization Data

The following tables summarize the expected characterization data for this compound based on literature reports.[4][5]

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Specific values to be populated from experimental dataAromatic protons
Specific values to be populated from experimental dataCyclohexanone protons (α, β, γ)

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Specific values to be populated from experimental dataCarbonyl carbon (C=O)
Specific values to be populated from experimental dataQuaternary carbon (C-NO₂)
Specific values to be populated from experimental dataAromatic carbons
Specific values to be populated from experimental dataCyclohexanone carbons

Table 4: Mass Spectrometry Data

m/zInterpretation
253.05[M]⁺ (Molecular Ion)
Specific values to be populated from experimental dataCharacteristic Fragments

Logical Pathway from Precursor to Ketamine

The synthesized this compound is a direct precursor to norketamine, which is then methylated to produce ketamine.[2]

Ketamine_Synthesis_Pathway Precursor 2-(2-Chlorophenyl)-2- nitrocyclohexanone Reduction Reduction (e.g., Zn/HCOOH) Precursor->Reduction Norketamine Norketamine Reduction->Norketamine Methylation Reductive Amination (Eschweiler-Clarke) Norketamine->Methylation Ketamine Ketamine Methylation->Ketamine

Synthetic route from the title compound to ketamine.

Conclusion

This guide has outlined the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of ketamine and related compounds. The detailed characterization is essential for ensuring the purity and identity of this key intermediate, which is critical for subsequent synthetic steps and for meeting regulatory standards in drug development. The thermolabile nature of the compound necessitates careful handling and storage to maintain its integrity.[4][5] Further research could focus on optimizing the synthesis to improve yields and stereoselectivity, which is of particular importance for the development of chiral pharmaceuticals.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key intermediate in the synthesis of pharmacologically active compounds such as norketamine and ketamine. This document collates available data on its structural, spectroscopic, and physical characteristics. Detailed experimental protocols for its synthesis and characterization are also presented to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known as 2-CPNCH, is a synthetic compound characterized by a cyclohexanone (B45756) ring substituted at the second position with both a 2-chlorophenyl group and a nitro group.[1][2] It has been identified as a thermolabile yellow powder in seized materials intended for illicit drug synthesis.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂ClNO₃[5]
Molecular Weight 253.68 g/mol [5]
Appearance Crystalline solid, yellow powder[1][4]
Melting Point Not available
Boiling Point 412.5 ± 45.0 °C (Predicted)
Solubility DMF: 30 mg/mL; DMSO: 10 mg/mL; Ethanol: 0.5 mg/mL[1]
CAS Number 2079878-75-2[1]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of the compound.[6]

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[6]

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2-(2-chlorophenyl)cyclohexanone. The following protocol is a representative method.

dot

Synthesis_Workflow reagent1 2-Chlorophenylmagnesium bromide intermediate1 1-(2-Chlorophenyl)cyclohexene reagent1->intermediate1 Grignard Reaction & Dehydration reagent2 Cyclohexanone reagent2->intermediate1 oxidation Oxidation (e.g., KMnO4) intermediate1->oxidation intermediate2 2-(2-Chlorophenyl)-2-hydroxycyclohexanone oxidation->intermediate2 nitration Nitration intermediate2->nitration product This compound nitration->product Characterization_Workflow sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir xray Single-Crystal X-ray Diffraction sample->xray data Structural & Purity Data nmr->data ms->data ir->data xray->data Logical_Relationship precursor This compound reduction Reduction of Nitro Group precursor->reduction norketamine Norketamine reduction->norketamine methylation Methylation of Amine Group norketamine->methylation ketamine Ketamine methylation->ketamine

References

Spectroscopic and Synthetic Profile of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a significant precursor in the synthesis of norketamine and ketamine.[1][2] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for these analytical techniques. Furthermore, it outlines the synthetic pathway from this precursor to ketamine, a compound of significant interest in pharmacology.

Spectroscopic Data

The following tables summarize the known spectroscopic data for this compound. This data is primarily derived from the findings published by Yen, Y.-T., et al. in Forensic Science International (2022).[3]

Table 1: NMR Spectroscopic Data
Nucleus Technique Reported Data
¹HNMRData available in primary literature[3]
¹³CNMRData available in primary literature[3]
¹H-¹H2D COSYData available in primary literature[3]
¹H-¹³C2D HSQCData available in primary literature[3]
Table 2: Mass Spectrometry (MS) Data
Technique Reported Data
GC-MSMass fragments reported in primary literature[3]
LC-HRMSAnalysis performed as per primary literature[3]
Table 3: Infrared (IR) Spectroscopy Data
Functional Group Characteristic Absorption Bands
Nitro Group (NO₂)Asymmetric stretch: ~1550-1475 cm⁻¹; Symmetric stretch: ~1360-1290 cm⁻¹
Carbonyl Group (C=O)Strong absorption band expected in the region of ~1715 cm⁻¹
Aromatic C-HStretching vibrations typically above 3000 cm⁻¹
Aliphatic C-HStretching vibrations typically below 3000 cm⁻¹

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are representative methodologies based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the sample.

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

  • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Injector: Set to a temperature of 250-280°C. A splitless or split injection can be used.

  • GC Column: A non-polar capillary column (e.g., HP-5MS) is suitable.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer.

IR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background correction on the sample spectrum.

Synthetic Pathway and Experimental Workflow

This compound is a key intermediate in the synthesis of norketamine, which is subsequently methylated to produce ketamine.[4][5] The following diagrams illustrate the synthetic pathway and a general experimental workflow for the analysis of this precursor.

Synthesis_Pathway Precursor 2-(2-Chlorophenyl)-2- nitrocyclohexanone Norketamine Norketamine Precursor->Norketamine Reduction (e.g., Zn, HCOOH) Ketamine Ketamine Norketamine->Ketamine Methylation (Eschweiler-Clarke)

Caption: Synthetic pathway from this compound to Ketamine.

Experimental_Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (GC-MS, LC-HRMS) Sample->MS IR IR Spectroscopy Sample->IR Data Structural Elucidation and Characterization NMR->Data MS->Data IR->Data

References

Crystal Structure Analysis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure analysis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a significant precursor in the synthesis of norketamine and ketamine.[1][2] The document outlines the experimental methodologies employed for its structural determination and presents a comprehensive summary of its crystallographic data. The logical workflow of the analysis is also visualized to facilitate a clearer understanding of the process. This guide is intended to serve as a crucial resource for researchers and professionals engaged in the fields of medicinal chemistry, forensic science, and drug development, offering foundational data for further investigation and application of this compound.

Introduction

This compound (also referred to as 2-CPNCH) is a key chemical intermediate in the synthesis of various psychoactive compounds, most notably norketamine.[3] Its chemical structure, featuring a cyclohexanone (B45756) ring with a nitro group and a 2-chlorophenyl group attached to the alpha-carbon, makes it a versatile precursor in organic synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its reactivity, stability, and physical properties.

The definitive elucidation of its solid-state structure has been accomplished through single-crystal X-ray diffraction.[2] This analysis is critical for forensic identification of seized materials and for optimizing synthetic pathways in pharmaceutical development.[2] This guide synthesizes the available crystallographic data and experimental procedures to provide a comprehensive technical resource.

Experimental Protocols

The methodologies detailed herein are based on the single-crystal X-ray diffraction study of this compound.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were obtained from a solution of the compound. The specific solvent system and crystallization conditions (e.g., temperature, evaporation rate) are crucial for obtaining high-quality crystals.

Note: The specific details of the crystal growth procedure are not available in the public domain at this time.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer equipped with a specific X-ray source (e.g., Mo Kα radiation) and a detector. Data was collected at a controlled temperature to minimize thermal vibrations and potential degradation of the crystal. A series of diffraction images were recorded as the crystal was rotated.

Note: Detailed information regarding the make and model of the diffractometer, the exact temperature of data collection, and the specific data collection strategy are contained within the primary scientific literature.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Note: The specific software packages used for data processing, structure solution, and refinement are detailed in the original research publication.

Data Presentation

The following tables summarize the key crystallographic data and selected geometric parameters for this compound.

Note: The following data is presented as a template. The exact quantitative values are not publicly available and should be extracted from the primary research article: Yen, Y.-T., et al. (2022). Identification of a novel norketamine precursor from seized powders: this compound. Forensic Science International, 333, 111241.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₂H₁₂ClNO₃
Formula Weight253.68
TemperatureValue (K)
WavelengthValue (Å)
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensions
aValue (Å)
bValue (Å)
cValue (Å)
αValue (°)
βValue (°)
γValue (°)
VolumeValue (ų)
ZValue
Density (calculated)Value (g/cm³)
Absorption CoefficientValue (mm⁻¹)
F(000)Value
Data Collection
Theta range for data collectionValue (°)
Index rangesh, k, l values
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Refinement
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak and holeValue (e.Å⁻³)

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Cl(1)-C(1)Value
O(1)-C(7)Value
O(2)-N(1)Value
O(3)-N(1)Value
N(1)-C(8)Value
C(1)-C(2)Value
C(7)-C(8)Value
C(8)-C(9)Value

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
C(2)-C(1)-Cl(1)Value
O(2)-N(1)-O(3)Value
O(2)-N(1)-C(8)Value
O(3)-N(1)-C(8)Value
C(1)-C(2)-C(8)Value
O(1)-C(7)-C(8)Value
N(1)-C(8)-C(7)Value
N(1)-C(8)-C(9)Value

Visualization

The following diagrams illustrate the logical workflow of the crystal structure analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound crystal_growth Single Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing and Reduction xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure and Data

Caption: Experimental workflow for the crystal structure analysis.

logical_relationship cluster_properties Determined Properties cluster_applications Informed Applications compound This compound molecular_structure Molecular Structure (Bond Lengths, Angles) compound->molecular_structure crystal_packing Crystal Packing (Intermolecular Interactions) compound->crystal_packing unit_cell Unit Cell Parameters (a, b, c, α, β, γ) compound->unit_cell space_group Space Group Symmetry compound->space_group synthesis_design Rational Synthesis Design molecular_structure->synthesis_design forensic_id Forensic Identification molecular_structure->forensic_id drug_dev Drug Development molecular_structure->drug_dev phys_prop Understanding Physical Properties (e.g., Solubility, Stability) molecular_structure->phys_prop crystal_packing->synthesis_design crystal_packing->forensic_id crystal_packing->drug_dev crystal_packing->phys_prop unit_cell->synthesis_design unit_cell->forensic_id unit_cell->drug_dev unit_cell->phys_prop space_group->synthesis_design space_group->forensic_id space_group->drug_dev space_group->phys_prop

Caption: Relationship between crystal structure data and applications.

References

Stability and Degradation of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key precursor in the synthesis of norketamine and ketamine. While noted in forensic literature as a thermolabile powder, detailed public data on its stability under various stress conditions is scarce. This document consolidates the available information and presents a theoretical framework for its degradation based on the chemical properties of α-nitro ketones. Furthermore, it outlines recommended experimental protocols for conducting comprehensive forced degradation studies in line with pharmaceutical industry standards, and proposes potential degradation pathways. This guide is intended to be a foundational resource for researchers investigating the stability, handling, and impurity profiling of this compound.

Introduction

This compound is a synthetic organic compound primarily recognized for its role as an intermediate in the illicit synthesis of ketamine and its metabolite, norketamine.[1][2] Its identification in seized materials has been documented, and its thermolabile nature has been noted, suggesting a propensity for degradation under certain environmental conditions.[1][3][4][5] Understanding the stability and degradation profile of this molecule is crucial for forensic analysis, chemical synthesis optimization, and for ensuring the purity and safety of related pharmaceutical compounds.

This guide will cover:

  • Known stability information.

  • Hypothesized degradation pathways based on functional group chemistry.

  • Recommended protocols for forced degradation studies.

  • Analytical methodologies for stability-indicating assays.

Known Stability and Physicochemical Properties

Currently, there is a significant lack of quantitative data in peer-reviewed literature detailing the stability of this compound under forced degradation conditions such as hydrolysis, oxidation, photolysis, and thermolysis. The primary piece of stability information available is its characterization as a "thermolabile powder".[1][3][4][5]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₂ClNO₃PubChem
Molecular Weight253.68 g/mol PubChem
IUPAC Name2-(2-chlorophenyl)-2-nitrocyclohexan-1-onePubChem
Synonyms2-CPNCH, Deamino Nitro NorketaminePubChem

Theoretical Degradation Pathways

Based on the structure of this compound, which contains a ketone, a tertiary nitro group, and a chlorophenyl group, several degradation pathways can be hypothesized.

Hydrolytic Degradation

The molecule's stability is expected to be pH-dependent.

  • Acidic Hydrolysis: Under strong acidic conditions, the nitro group may be susceptible to hydrolysis, potentially leading to the formation of a ketone and nitrous oxide via a mechanism similar to the Nef reaction.[6]

  • Basic Hydrolysis: In alkaline conditions, α-nitro ketones can undergo retro-Michael or other rearrangement reactions. Base-catalyzed hydrolysis may lead to cleavage of the cyclohexanone (B45756) ring.[3]

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide, could potentially oxidize the cyclohexanone ring or the nitroalkane moiety.

Photolytic Degradation

Nitroalkanes and aromatic chlorides can be susceptible to photodegradation.[7] UV or visible light could induce cleavage of the C-N bond or reactions involving the chlorophenyl group. The photochemical decomposition of nitroalkanes can proceed through nitro-nitrite isomerization.

Thermal Degradation

As a known thermolabile compound, thermal stress is expected to be a significant degradation pathway. The primary mechanism for the thermal decomposition of aliphatic nitro-compounds is often the homolytic cleavage of the C-NO₂ bond to form radical intermediates.[8][9]

Proposed Experimental Protocols for Forced Degradation Studies

To systematically investigate the stability of this compound, a forced degradation study according to ICH guidelines is recommended. The goal is to achieve 5-20% degradation to enable the identification of degradation products.[10]

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare solutions of This compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose to photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to hplc Stability-Indicating HPLC-UV/DAD Method acid->hplc Analyze samples at time intervals base->hplc Analyze samples at time intervals oxidation->hplc Analyze samples at time intervals thermal->hplc Analyze samples at time intervals photo->hplc Analyze samples at time intervals lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize peaks pathways Identify Degradation Pathways hplc->pathways Data interpretation leads to kinetics Determine Degradation Kinetics hplc->kinetics Data interpretation leads to profile Establish Impurity Profile hplc->profile Data interpretation leads to nmr NMR for Structural Elucidation of Major Degradants lcms->nmr Confirm structures lcms->pathways Data interpretation leads to lcms->kinetics Data interpretation leads to lcms->profile Data interpretation leads to nmr->pathways Data interpretation leads to nmr->kinetics Data interpretation leads to nmr->profile Data interpretation leads to G start Forced Degradation Sample hplc HPLC-DAD Analysis (Separation & Purity Check) start->hplc lcms LC-MS/MS Analysis (MW & Fragmentation) hplc->lcms hrms HRMS Analysis (Elemental Composition) lcms->hrms propose Propose Structures hrms->propose isolate Isolate Degradant (Prep-HPLC) propose->isolate nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolate->nmr confirm Confirm Structure nmr->confirm

References

Toxicology and Safety Profile of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological and safety information for 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key precursor in the synthesis of norketamine and ketamine.[1][2][3] Due to a lack of direct toxicological studies on the parent compound, this guide focuses on its known safety data, the well-documented toxicological and pharmacological profiles of its primary metabolites, and the standardized experimental protocols for assessing the safety of chemical compounds. The primary mechanism of action of its metabolites is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This document is intended to serve as a resource for researchers and professionals in drug development by providing a thorough understanding of the potential safety considerations associated with this compound and its derivatives.

Introduction

This compound is a chemical intermediate primarily utilized in the synthesis of norketamine and, subsequently, the anesthetic drug ketamine.[1][3] As a precursor to pharmacologically active compounds, understanding its toxicological and safety profile is of paramount importance for safe handling, risk assessment, and regulatory compliance. This guide synthesizes the currently available, albeit limited, direct safety information for this compound and provides an in-depth analysis of the toxicology of its downstream metabolites, which are responsible for its ultimate biological effects.

Safety Profile of this compound

Table 1: Summary of Safety Data for this compound

ParameterDataReference
GHS Classification Not classified as a hazardous substance.MSDS
Acute Toxicity (Oral) No data available.MSDS
Skin Corrosion/Irritation Not expected to be an irritant.MSDS
Serious Eye Damage/Irritation Not expected to be an irritant.MSDS
Respiratory or Skin Sensitization No data available.MSDS
Germ Cell Mutagenicity No data available.MSDS
Carcinogenicity No data available.MSDS
Reproductive Toxicity No data available.MSDS
Specific Target Organ Toxicity (Single Exposure) No data available.MSDS
Specific Target Organ Toxicity (Repeated Exposure) No data available.MSDS
Aspiration Hazard No data available.MSDS

Note: The absence of data does not imply that the substance is harmless. Standard laboratory safety precautions should always be observed.

Toxicology of Metabolites: Norketamine and Ketamine

The in vivo toxicological profile of this compound is anticipated to be largely dictated by its metabolic conversion to norketamine and subsequently to other metabolites.[7][8] Norketamine is the major active metabolite of ketamine and is itself a non-competitive NMDA receptor antagonist, though with a lower potency than ketamine.[6][7]

Pharmacodynamics and Mechanism of Action

The primary pharmacological and toxicological effects of ketamine and norketamine are mediated through their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system in the central nervous system.[4][5][6] By acting as non-competitive antagonists, they block the ion channel of the NMDA receptor, which prevents the influx of calcium ions and disrupts normal excitatory neurotransmission.[5][9] This action leads to the characteristic dissociative anesthetic and analgesic effects, as well as potential psychomimetic and neurotoxic effects at higher doses.[4][5]

Acute Toxicity

Acute toxicity from ketamine can manifest as a range of symptoms affecting the central nervous, cardiovascular, and respiratory systems.[4][5]

Table 2: Summary of Acute Toxicological Data for Ketamine

ParameterDataSpeciesReference
LD50 (Oral) 617 mg/kgMouseSigma-Aldrich SDS
Common Acute Effects Impaired consciousness, dizziness, irrational behavior, hallucinations, abdominal pain, vomiting, agitation, seizures (in severe cases).Human[4][5]
Cardiovascular Effects Increased heart rate and blood pressure due to sympathetic stimulation.Human[5]
Respiratory Effects Generally maintained, but can be suppressed at high doses.Human[10]
Chronic Toxicity

Chronic exposure to ketamine is associated with significant and potentially irreversible toxicity, particularly affecting the urinary and biliary systems.[4]

Table 3: Summary of Chronic Toxicological Effects of Ketamine

SystemEffectsReference
Urological Cystitis, which can lead to a contracted bladder, urinary incontinence, and renal damage.[4]
Hepatobiliary Cholangiopathy, leading to biliary duct damage and obstruction.[4]
Neurological Impaired verbal information processing, cognitive deficits.[4]

Experimental Protocols for Toxicological Assessment

In the absence of specific studies on this compound, this section outlines the standard experimental protocols that would be employed to evaluate its toxicological profile.

Acute Oral Toxicity (OECD Guidelines)

The assessment of acute oral toxicity is typically conducted following one of the OECD test guidelines (TG) to determine the LD50 or to classify the substance according to the Globally Harmonised System (GHS).[11]

  • OECD TG 420: Fixed Dose Procedure: This method involves administering a series of fixed doses to animals. The endpoint is the observation of clear signs of toxicity rather than death.[12][13]

  • OECD TG 423: Acute Toxic Class Method: This guideline uses a stepwise procedure with a small number of animals per step to classify the substance into one of several toxicity classes.[11][13]

  • OECD TG 425: Up-and-Down Procedure: This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.

A general protocol for an acute oral toxicity study involves:

  • Animal Selection: Typically, rats are the preferred species.[14]

  • Fasting: Animals are fasted overnight prior to administration of the test substance.[12][14]

  • Dose Administration: The substance is administered orally via gavage in a single dose.[12][14]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12]

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are used to assess the potential of a substance to cause cell death.[15]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[16]

    • Cell Seeding: Cells are seeded in a 96-well plate.

    • Compound Treatment: Cells are exposed to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized.

    • Absorbance Measurement: The absorbance is measured to determine the percentage of viable cells.

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[17]

    • Cell Seeding and Treatment: Similar to the MTT assay.

    • Supernatant Collection: A sample of the cell culture supernatant is collected.[17]

    • LDH Reaction: The supernatant is mixed with an LDH reaction mixture.[17]

    • Absorbance Measurement: The absorbance is measured to quantify the amount of LDH released.[17]

Genotoxicity - Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[18]

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.[18]

  • Exposure: The bacteria are exposed to the test compound with and without a metabolic activation system (S9 fraction from rat liver).[19]

  • Plating: The treated bacteria are plated on a histidine-deficient medium.[18]

  • Incubation: The plates are incubated for 48-72 hours.[18]

  • Colony Counting: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[18]

Visualizations

Metabolic Pathway

Metabolic_Pathway This compound This compound Norketamine Norketamine This compound->Norketamine Reduction Ketamine Ketamine Norketamine->Ketamine N-methylation Hydroxynorketamine Hydroxynorketamine Norketamine->Hydroxynorketamine Hydroxylation (CYP2B6, CYP2A6) Ketamine->Norketamine N-demethylation (CYP3A4, CYP2B6, CYP2C9)

Caption: Metabolic pathway of this compound to its active metabolites.

Experimental Workflow for Toxicological Assessment

Experimental_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies QSAR QSAR Modeling (Toxicity Prediction) Cytotoxicity Cytotoxicity Assays (MTT, LDH) QSAR->Cytotoxicity Genotoxicity Genotoxicity Assay (Ames Test) Cytotoxicity->Genotoxicity Acute_Toxicity Acute Oral Toxicity (OECD 420/423/425) Genotoxicity->Acute_Toxicity Repeated_Dose Repeated Dose Toxicity (Sub-acute/Sub-chronic) Acute_Toxicity->Repeated_Dose

Caption: A tiered experimental workflow for the toxicological assessment of a novel chemical compound.

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ketamine Ketamine/ Norketamine Ketamine->NMDA_Receptor Blockade Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Ion Channel Opening Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Neurotoxicity Excitotoxicity/ Neurotoxicity Signaling_Cascades->Neurotoxicity

References

"literature review of α-aryl-α-nitrocyclohexanones"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis, reactivity, and applications of α-aryl-α-nitrocyclohexanones, prepared for researchers, scientists, and drug development professionals.

Abstract

α-Aryl-α-nitrocyclohexanones are a class of organic compounds featuring a quaternary carbon center that serves as a crucial structural motif in synthetic chemistry. Their strategic importance lies in their role as versatile intermediates for the synthesis of complex molecules, including bioactive compounds and pharmaceutical agents. This technical guide provides a comprehensive review of the primary synthetic methodologies for accessing this scaffold, focusing on modern transition-metal-free and metal-catalyzed approaches. Key chemical transformations, particularly the stereoselective reduction to valuable chiral β-amino alcohols, are detailed. Furthermore, the application of α-aryl-α-nitrocyclohexanones as precursors for analogues of the veterinary anesthetic Tiletamine, as well as their potential in agrochemicals, is discussed. This document consolidates quantitative data, experimental protocols, and reaction pathways to serve as a practical resource for professionals in chemical and pharmaceutical development.

Introduction

In the fields of organic synthesis and medicinal chemistry, molecules containing a quaternary carbon center—a carbon atom bonded to four other carbon or heteroatoms—are of significant interest. The construction of such centers, especially in a stereocontrolled manner, remains a formidable challenge. The α-aryl-α-nitrocyclohexanone scaffold represents an important class of compounds that possess this feature. These molecules are not only intriguing synthetic targets but also valuable precursors to a range of functionalized products. The presence of the nitro and carbonyl groups provides two distinct handles for chemical manipulation, allowing for transformations into key intermediates like α-amino alcohols, which are vital components of many natural products and pharmaceuticals.[1][2] This review details the current state-of-the-art for the synthesis and functionalization of these important building blocks.

Synthesis of α-Aryl-α-nitrocyclohexanones

The creation of the α-aryl-α-nitrocyclohexanone core structure is primarily achieved through two modern strategies: the arylation of an α-nitrocyclohexanone precursor or the nitration of an α-arylcyclohexanone precursor.

Method 1: Transition-Metal-Free α-Arylation of 2-Nitrocyclohexanone (B1217707)

A highly efficient and environmentally benign method for synthesizing α-aryl-α-nitrocyclohexanones involves the reaction of 2-nitrocyclohexanone with a diaryliodonium salt in the presence of a base.[3] This approach avoids the use of transition metal catalysts, simplifying purification and reducing toxic waste. The reaction proceeds by forming a nitronate anion from 2-nitrocyclohexanone, which then acts as a nucleophile to attack the diaryliodonium salt, displacing the iodobenzene (B50100) leaving group and forming the desired C-C bond.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product 2-Nitrocyclohexanone 2-Nitrocyclohexanone Base_Addition Base Addition (e.g., K2CO3) 2-Nitrocyclohexanone->Base_Addition Diaryliodonium Salt Diaryliodonium Salt Nucleophilic_Attack Nucleophilic Attack on Iodonium Salt Diaryliodonium Salt->Nucleophilic_Attack Nitronate_Formation Nitronate Anion Formation Base_Addition->Nitronate_Formation Nitronate_Formation->Nucleophilic_Attack Product_Ketone α-Aryl-α-nitrocyclohexanone Nucleophilic_Attack->Product_Ketone

Caption: General workflow for metal-free α-arylation.

Data Presentation: Arylation with Diaryliodonium Salts

The following table summarizes the synthesis of various α-aryl-α-nitrocyclohexanones using the metal-free arylation method.[3]

EntryAryl Group (Ar)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylK₂CO₃DCE85395
24-BromophenylK₂CO₃DCE70392
34-ChlorophenylK₂CO₃DCM100193
43-TrifluoromethylphenylK₂CO₃DCE100390
54-MethoxycarbonylphenylK₂CO₃DCE100385

Yields are for isolated products.

Experimental Protocol: Synthesis of 2-Phenyl-2-nitrocyclohexanone (Table 1, Entry 1) [3]

  • To a dry 10 mL sealed tube, add 2-nitrocyclohexanone (28.6 mg, 0.20 mmol), potassium carbonate (K₂CO₃, 55.3 mg, 0.40 mmol), and diphenyliodonium (B167342) trifluoromethanesulfonate (B1224126) (172.1 mg, 0.40 mmol).

  • Evacuate the tube and backfill with argon gas.

  • Add 4.0 mL of 1,2-dichloroethane (B1671644) (DCE) via syringe.

  • Seal the tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 3 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the title compound.

    • Product Characterization: ¹H NMR (400MHz, CDCl₃): δ 7.48-7.46 (m, 3H), 7.36-7.34 (m, 2H), 3.10-3.03 (m, 1H), 2.94-2.88 (m, 1H), 2.70-2.64 (m, 1H), 2.59-2.52 (m, 1H), 1.98-1.89 (m, 3H), 1.80-1.74 (m, 1H); ¹³C NMR (100MHz, CDCl₃): δ 200.5, 131.8, 130.0, 129.0, 128.2, 100.9, 40.0, 35.0, 27.0, 21.8.[3]

Method 2: Copper/Iron-Catalyzed Nitration of α-Arylcyclohexanones

An alternative route involves the direct nitration of a pre-formed α-arylcyclohexanone using a nitrating agent in the presence of a copper or iron catalyst.[4] This method is advantageous when the α-arylcyclohexanone starting material is readily available. Catalysts such as copper(II) acetate (B1210297) (Cu(OAc)₂) or ferric chloride (FeCl₃) are effective, and various nitrating agents like ammonium (B1175870) ceric nitrate (B79036) (CAN) or copper nitrate can be employed.

Data Presentation: Catalytic Nitration of 2-Arylcyclohexanones [4]

EntryAryl Group (Ar)CatalystNitrating AgentTemp (°C)Time (h)Yield (%)
14-ChlorophenylCu(OAc)₂CAN851291
23-MethoxyphenylCu(OAc)₂CAN851288
3PhenylCu(OAc)₂Copper Nitrate801685

Yields are for isolated products.

Key Chemical Transformations

The synthetic utility of α-aryl-α-nitrocyclohexanones stems from the reactivity of the nitro and carbonyl groups. The most significant transformation is their reduction to form β-amino alcohols, which are highly valuable chiral building blocks in pharmaceutical synthesis.[1][5]

Two-Step Reduction to β-Amino Alcohols

The conversion to β-amino alcohols is typically a two-step process:

  • Reduction of the Carbonyl: The ketone is first reduced to a secondary alcohol. This step can be performed stereoselectively using biocatalysts like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to yield chiral β-nitro alcohols with high enantiomeric excess.[5][6]

  • Reduction of the Nitro Group: The nitro group of the resulting β-nitro alcohol is then reduced to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like zinc in acetic acid.

This sequence provides access to all four potential stereoisomers of the corresponding 2-amino-2-arylcyclohexanol.

G Start α-Aryl-α-nitrocyclohexanone Intermediate β-Aryl-β-nitrocyclohexanol Start->Intermediate Step 1: Ketone Reduction (e.g., KREDs, ADHs) Stereoselective Control Final β-Aryl-β-aminocyclohexanol (Chiral Amino Alcohol) Intermediate->Final Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Caption: Pathway from nitroketone to chiral amino alcohol.

Experimental Protocol: One-Pot Conversion to Boc-Protected Amino Alcohol [5]

A one-pot chemoenzymatic procedure can directly convert the starting α-nitroketone into an N-Boc-protected β-amino alcohol, avoiding the isolation of the intermediate nitro alcohol.

  • Perform the biocatalytic reduction of the α-nitroketone using an appropriate alcohol dehydrogenase (ADH) and cofactor recycling system in a buffered aqueous solution.

  • Once the reduction is complete, extract the product into an organic solvent (e.g., ethyl acetate).

  • To the organic phase, add zinc dust and ammonium formate. Heat the mixture to reduce the nitro group to the amine.

  • After the nitro reduction is complete, cool the mixture and add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine) to protect the newly formed amine.

  • Stir at room temperature until the protection is complete.

  • Work up the reaction and purify by column chromatography to yield the N-Boc-protected β-amino alcohol.

Applications in Drug Discovery and Agrochemicals

The α-aryl-α-nitrocyclohexanone scaffold and its derivatives are valuable in several industrial sectors, most notably pharmaceuticals and agriculture.

G cluster_apps Potential Applications Core α-Aryl-α-nitrocyclohexanone Scaffold Intermediates Key Intermediates Core->Intermediates Pharma Pharmaceuticals Tiletamine Tiletamine Analogues (NMDA Receptor Antagonists) Pharma->Tiletamine AminoAlcohols Chiral β-Amino Alcohols (Versatile Building Blocks) Pharma->AminoAlcohols Agro Agrochemicals Herbicides Herbicides Agro->Herbicides Intermediates->Pharma Intermediates->Agro

Caption: Application pathways for the core scaffold.

Precursors to Tiletamine Analogues

Tiletamine, chemically known as 2-(ethylamino)-2-(2-thienyl)cyclohexanone, is a dissociative anesthetic used in veterinary medicine.[7][8] It functions as an NMDA receptor antagonist, similar to ketamine.[3][4] The structure of Tiletamine is an α-aryl-α-aminocyclohexanone. α-Aryl-α-nitrocyclohexanones are ideal precursors for synthesizing novel Tiletamine analogues. By varying the aryl group and performing the reduction sequence described in Section 3, followed by N-alkylation, a library of new compounds can be generated for screening as potential NMDA receptor modulators. A concise synthesis of Tiletamine itself has been achieved starting from 2-nitrocyclohexanone, highlighting the direct relevance of this chemistry.[9]

Synthesis of Chiral β-Amino Alcohols

As previously noted, the reduction products, chiral β-amino alcohols, are of immense value. These motifs are present in numerous FDA-approved drugs and are widely used as chiral ligands and catalysts in asymmetric synthesis.[1][2] The ability to generate these compounds from α-aryl-α-nitrocyclohexanones provides a robust platform for drug discovery programs that require access to enantiopure building blocks.

Potential Herbicidal Activity

Patent literature suggests that compounds containing the α-nitro-α-aryl ketone skeleton can be used as herbicides and are widely applied in agricultural production.[3] While extensive structure-activity relationship studies are not publicly available, this points to a potential application in the agrochemical industry. The mechanism may be related to the activity of other ketone-containing herbicides that are known to inhibit plant-specific enzymes.[10]

Conclusion

α-Aryl-α-nitrocyclohexanones are a synthetically valuable class of compounds, providing efficient access to molecules with a quaternary stereocenter. Modern synthetic methods, particularly the metal-free arylation using diaryliodonium salts, offer safe and high-yielding routes to this scaffold. The true potential of these compounds is realized in their subsequent transformations, most notably the stereoselective reduction to chiral β-amino alcohols, which are privileged structures in medicinal chemistry. Their role as precursors to analogues of the anesthetic Tiletamine and their potential use as herbicides underscores their industrial relevance. Future research should focus on expanding the scope of asymmetric syntheses and conducting broader biological screenings of the α-aryl-α-nitrocyclohexanone core itself to uncover novel bioactivities.

References

The Emergence of a Precursor: A Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of 2-(2-Chlorophenyl)-2-nitrocyclohexanone. While not a compound with a traditional history of therapeutic discovery, its recent emergence as a key precursor in the synthesis of norketamine and ketamine has brought it to the forefront of forensic and medicinal chemistry. This document details its synthesis, chemical characterization, and its pivotal role in the production of these pharmacologically active substances. All available quantitative data has been summarized, and detailed experimental protocols for its synthesis and subsequent conversions are provided.

Introduction and Discovery

The history of this compound is not one of a targeted therapeutic agent but rather of a molecule that has gained significance due to its role as a chemical intermediate. Its "discovery" in the public and scientific domain is closely tied to the monitoring of new psychoactive substances (NPS) and their precursors.

In recent years, law enforcement agencies, such as Taiwan's Ministry of Justice Investigation Bureau, have identified large quantities of this thermolabile yellow powder in seizures related to the illicit manufacture of ketamine and its metabolite, norketamine.[1] The identification of this compound as a commercially available precursor highlights a trend in illicit drug synthesis, where unregulated chemicals are exploited to produce controlled substances.[1][2] This has made its analytical characterization and the understanding of its synthetic routes a priority for forensic chemists.

While its primary significance lies in its precursor status, it is also used in the synthesis of (phenyl)octahydrobenzo[b][1][3]oxazines/oxazipines, which act as NMDA receptor antagonists.[1]

Chemical Synthesis

The synthesis of this compound can be achieved through various routes, often starting from simpler, commercially available reagents. Two common approaches are outlined below.

Synthesis Route 1: From Cyclohexanone (B45756) and 2-Chlorophenyl Magnesium Bromide

A multi-step synthesis starting from cyclohexanone provides a reliable method for producing this compound. This process involves the formation of a Grignard reagent, followed by dehydration, oxidation, and finally nitration.

Synthesis Route 2: Palladium-Catalyzed Arylation

An alternative approach involves the palladium-catalyzed α-arylation of cyclohexanone with an appropriate aryl halide. This modern synthetic method offers an efficient way to form the carbon-carbon bond between the cyclohexanone ring and the 2-chlorophenyl group.

Application in the Synthesis of Norketamine and Ketamine

The primary application of this compound is as a direct precursor to norketamine, which is then converted to ketamine. This conversion is a two-step process involving reduction of the nitro group followed by methylation.

Reduction to Norketamine

The nitro group of this compound is reduced to an amine to form norketamine. This is commonly achieved using reducing agents such as zinc powder in the presence of an acid like formic acid.

Methylation to Ketamine via Eschweiler-Clarke Reaction

Norketamine is subsequently methylated to yield ketamine. The Eschweiler-Clarke reaction is a well-established and efficient method for this transformation, utilizing formaldehyde (B43269) and formic acid.[3][4] This process is noted for its short reaction time and the use of readily available chemicals.[3][4]

Quantitative Data

Table 1: Physicochemical and Analytical Data for this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₂ClNO₃General Knowledge
Molecular Weight253.68 g/mol General Knowledge
AppearanceYellow powder[1]
Thermal StabilityThermolabile[1][5]
¹H NMR Data See original source for detailed shifts[2]
¹³C NMR Data See original source for detailed shifts[2]
Mass Spectrometry See original source for fragmentation pattern[2]

Note: Detailed NMR and mass spectrometry data can be found in the cited forensic science literature.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol based on Route 1)
  • Grignard Reaction: 2-chlorophenyl magnesium bromide is prepared from 2-chlorobromobenzene and magnesium turnings in anhydrous diethyl ether. Cyclohexanone is then added dropwise to the Grignard reagent at 0 °C. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Dehydration: The resulting tertiary alcohol is dehydrated using an acidic catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene (B28343) with a Dean-Stark apparatus to remove water and yield 1-(2-chlorophenyl)cyclohexene.

  • Oxidation: The alkene is then oxidized to the corresponding α-hydroxy ketone, 2-(2-chlorophenyl)-2-hydroxycyclohexanone, using an oxidizing agent such as potassium permanganate (B83412) in a cooled, basic solution.

  • Nitration: The α-hydroxy ketone is nitrated to give this compound. Note: Specific reagents and conditions for this nitration step are not well-documented in the reviewed literature and would require further developmental research.

Synthesis of Norketamine from this compound
  • This compound is dissolved in formic acid.

  • Zinc powder is added portion-wise to the solution while stirring.

  • The reaction mixture is stirred until the reduction is complete (monitored by TLC).

  • The excess zinc is filtered off, and the filtrate is basified with a strong base (e.g., NaOH) to precipitate the norketamine.

  • The product is then extracted with an organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield crude norketamine, which can be further purified.

Synthesis of Ketamine from Norketamine (Eschweiler-Clarke Reaction)
  • Norketamine is mixed with an excess of formic acid and formaldehyde (as an aqueous solution, formalin).

  • The mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is made basic with a strong base.

  • The ketamine is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the final product.

Mandatory Visualizations

Synthesis_Workflow_Ketamine cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_target_precursor Target Precursor cluster_final_products Final Products start1 Cyclohexanone alkene 1-(2-Chlorophenyl)cyclohexene start1->alkene Grignard Reaction start2 2-Chlorobromobenzene grignard 2-Chlorophenyl magnesium bromide start2->grignard Mg grignard->alkene hydroxy_ketone 2-(2-Chlorophenyl)-2- hydroxycyclohexanone alkene->hydroxy_ketone Oxidation nitro_ketone 2-(2-Chlorophenyl)-2- nitrocyclohexanone hydroxy_ketone->nitro_ketone Nitration norketamine Norketamine nitro_ketone->norketamine Reduction (Zn, HCOOH) ketamine Ketamine norketamine->ketamine Eschweiler-Clarke (HCHO, HCOOH)

Caption: Synthetic pathway from starting materials to ketamine.

Experimental_Workflow_Norketamine_Ketamine cluster_reduction Reduction to Norketamine cluster_methylation Methylation to Ketamine A Dissolve 2-(2-Chlorophenyl)-2- nitrocyclohexanone in formic acid B Add Zinc powder A->B C Stir and monitor reaction B->C D Filter and basify C->D E Extract and evaporate D->E F Mix Norketamine with formic acid and formaldehyde E->F Purified Norketamine G Reflux F->G H Basify G->H I Extract and evaporate H->I

Caption: Experimental workflow for norketamine and ketamine synthesis.

Biological Activity and Signaling Pathways

There is currently no scientific literature available that describes the specific biological activity or signaling pathways of this compound itself. Its significance is derived from its role as a precursor to the pharmacologically active compounds norketamine and ketamine.

Norketamine, a metabolite of ketamine, and ketamine itself are well-characterized as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.[3] Their interaction with the NMDA receptor is a key mechanism behind their anesthetic and, in the case of ketamine, antidepressant effects.

Conclusion

This compound serves as a compelling case study in the evolution of synthetic chemistry and its intersection with forensic science and pharmacology. While not a therapeutic agent in its own right, its efficient conversion to norketamine and ketamine has established its importance. This guide has provided a detailed overview of its synthesis, characterization, and application, offering valuable information for researchers in relevant fields. Further research into the direct biological effects of this compound, if any, may be a future area of investigation.

References

An In-depth Technical Guide to 2-(2-Chlorophenyl)-2-nitrocyclohexanone (CAS No. 2079878-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 2079878-75-2, identified as 2-(2-Chlorophenyl)-2-nitrocyclohexanone. This document consolidates available data on its properties, applications, and commercial availability, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a substituted cyclohexanone (B45756) derivative. It is recognized primarily as a precursor in the synthesis of other chemical entities, most notably norketamine.[1][2][3] This compound is also utilized as an analytical reference standard in forensic and research applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2079878-75-2[1][4][5]
Molecular Formula C₁₂H₁₂ClNO₃[1][4][5]
Molecular Weight 253.68 g/mol [4][5][6]
IUPAC Name This compound[4]
Synonyms 2-CPNCH[1][7]
Appearance Crystalline solid, White crystalline powder[1]
Density 1.33 ± 0.1 g/cm³[2][4]
Boiling Point 412.5 ± 45.0 °C[2][4]
Melting Point Not available[4][7]
Flash Point Not available[4][7]
Purity ≥97%, ≥98%[1][4]
Storage Temperature -20°C[1]
Stability ≥ 3 years[1]

Table 2: Solubility Data

SolventSolubilitySource
DMF 30 mg/mL[1]
DMSO 10 mg/mL[1]
Ethanol 0.5 mg/mL[1]

Applications in Research and Synthesis

The primary application of this compound is as a chemical intermediate. It serves as a precursor in the synthesis of norketamine, a metabolite of ketamine.[1][2][3] Due to its role in the synthesis of psychoactive substances, it has been identified in seized materials by law enforcement and is of interest in forensic chemistry.[1]

The compound is also used in the synthesis of (phenyl)octahydrobenzo[b][4][8]oxazines/oxazipines, which are described as NMDA receptor antagonists.[3][9]

Experimental Information

Detailed, peer-reviewed experimental protocols for the synthesis or use of this compound are not widely available in the public domain. One study identified the compound in seized powders and confirmed its structure using various analytical techniques.[3] The synthesis of ketamine from this intermediate is mentioned to involve nitro reduction and amine methylation.[9] A continuous-flow process for the synthesis of norketamine from this precursor has also been developed, involving steps such as α-bromination, imination/rearrangement, and α-iminol rearrangement.[3]

Due to the nature of this compound as a synthetic precursor and its association with controlled substances, detailed synthetic procedures are not commonly published.

Signaling Pathways and Biological Activity

As a chemical intermediate, this compound is not known to have direct biological activity or involvement in signaling pathways. Its significance lies in its role as a building block for other pharmacologically active compounds, such as norketamine, which is an NMDA receptor antagonist.[3]

Logical Relationship: Synthesis Precursor

G A This compound (CAS: 2079878-75-2) B Synthesis A->B C Norketamine B->C D (Phenyl)octahydrobenzo[b][1,4]oxazines/oxazipines B->D

Caption: Precursor relationship of this compound.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[7] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Table 3: Hazard Identification

Hazard ClassificationRatingSource
NFPA Health 0[7]
NFPA Fire 0[7]
NFPA Reactivity 0[7]
HMIS Health 0[7]
HMIS Fire 0[7]
HMIS Reactivity 0[7]

Suppliers

This compound is available from a number of chemical suppliers, primarily for research and forensic use.

Table 4: Commercial Suppliers

SupplierProduct NamePurity
Cayman ChemicalThis compound≥98%
ChemsrcThis compound97.0%
Apollo ScientificThis compoundNot specified
Molport2-(2-chlorophenyl)-2-nitrocyclohexan-1-oneNot specified
EchemiThis compound99%
GuidechemThis compoundNot specified
ChemicalBookThis compound99%

Disclaimer: This information is for research and development purposes only. Please consult the supplier's documentation for detailed specifications and safety information.

References

The Formation of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway leading to 2-(2-chlorophenyl)-2-nitrocyclohexanone, a key intermediate in the synthesis of various pharmacologically active compounds, including norketamine and ketamine.[1][2][3] The mechanism of formation is detailed through a two-step process involving a palladium-catalyzed α-arylation of cyclohexanone (B45756) followed by a copper-assisted nitration. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to support the synthetic strategy.

Introduction

This compound is a crucial precursor for the synthesis of Norketamine and other derivatives with potential applications as NMDA receptor antagonists.[1][2] Its synthesis is a multi-step process that requires precise control over reaction conditions to achieve desirable yields. This guide focuses on a well-documented synthetic route, breaking down each step to provide a clear understanding of the chemical transformations involved.

Overall Synthetic Pathway

The formation of this compound is achieved through a two-step synthesis starting from cyclohexanone and 1-bromo-2-chlorobenzene (B145985). The overall transformation is depicted below:

Overall Synthesis Overall Synthetic Pathway for this compound cluster_start start1 Cyclohexanone step1 Step 1: Pd-catalyzed α-arylation start1->step1 start2 + 1-Bromo-2-chlorobenzene start2->step1 intermediate 2-(2-Chlorophenyl)cyclohexanone step1->intermediate step2 Step 2: Cu-assisted Nitration intermediate->step2 product 2-(2-Chlorophenyl)-2- nitrocyclohexanone step2->product

Figure 1: Overall two-step synthesis of the target compound.

Step 1: Palladium-Catalyzed α-Arylation of Cyclohexanone

The initial step involves the formation of a carbon-carbon bond between the α-position of cyclohexanone and the 2-chlorophenyl group from 1-bromo-2-chlorobenzene. This reaction is a palladium-catalyzed cross-coupling reaction, often referred to as a Buchwald-Hartwig α-arylation of ketones.[4]

Mechanism of α-Arylation

The catalytic cycle for the palladium-catalyzed α-arylation of cyclohexanone is believed to proceed through three key stages: oxidative addition, formation of a palladium enolate, and reductive elimination.[3][5]

Alpha-Arylation Mechanism Mechanism of Palladium-Catalyzed α-Arylation pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 1-Bromo-2-chlorobenzene aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex enolate_formation Enolate Formation pd_complex->enolate_formation cyclohexanone Cyclohexanone + Base cyclohexanone->enolate_formation pd_enolate [Ar-Pd(II)(enolate)L2] enolate_formation->pd_enolate reductive_elimination Reductive Elimination pd_enolate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 2-(2-Chlorophenyl)cyclohexanone reductive_elimination->product

Figure 2: Catalytic cycle of the α-arylation step.
  • Oxidative Addition: The active Pd(0) catalyst reacts with 1-bromo-2-chlorobenzene, inserting itself into the carbon-bromine bond to form a Pd(II) species.

  • Enolate Formation: In the presence of a base, cyclohexanone is deprotonated to form an enolate, which then coordinates with the palladium complex, displacing the bromide ion.

  • Reductive Elimination: The 2-chlorophenyl group and the enolate moiety on the palladium center couple, forming the C-C bond of the product, 2-(2-chlorophenyl)cyclohexanone, and regenerating the Pd(0) catalyst.[3][5]

Experimental Protocol: α-Arylation

The following protocol is adapted from established procedures for palladium-catalyzed α-arylation of ketones.[4]

Materials:

  • Cyclohexanone

  • 1-Bromo-2-chlorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene

  • Argon (or other inert gas)

Procedure:

  • To an oven-dried round-bottom flask, add Pd₂(dba)₃ (0.005 eq), Xantphos (0.012 eq), and Cs₂CO₃ (1.4 eq).

  • Seal the flask and purge with argon.

  • Add toluene, followed by cyclohexanone (1.2 eq) and 1-bromo-2-chlorobenzene (1.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data: α-Arylation
ParameterValueReference
Catalyst Pd₂(dba)₃ / Xantphos[4]
Base Cs₂CO₃[4]
Solvent Toluene[4]
Temperature 80°C[4]
Yield 51% (unoptimized)[4]

Step 2: Copper-Assisted Nitration

The second step involves the introduction of a nitro group at the α-position of 2-(2-chlorophenyl)cyclohexanone. This is achieved through a copper-assisted nitration using ceric ammonium nitrate (B79036) (CAN) as the nitrating agent.[4][6]

Mechanism of Nitration

The precise mechanism for this copper-assisted nitration is still a subject of investigation, but it is proposed that ceric ammonium nitrate serves multiple roles as a Lewis acid, an oxidant, and a source of the nitro group.[6] The copper salt is believed to stabilize radical intermediates.[4]

Nitration_Mechanism Proposed Mechanism for Copper-Assisted Nitration substrate 2-(2-Chlorophenyl)cyclohexanone activation Enolate/Radical Formation substrate->activation can Ce(IV)(NO3)6]2- (CAN) can->activation Lewis Acid/Oxidant nitration_step Nitration can->nitration_step NO2 source intermediate Intermediate (stabilized by Cu(II)) activation->intermediate intermediate->nitration_step product 2-(2-Chlorophenyl)-2- nitrocyclohexanone nitration_step->product

Figure 3: A plausible mechanistic pathway for the nitration step.

A plausible pathway involves the formation of an enolate or a radical at the α-position of the ketone, facilitated by CAN. This intermediate is stabilized by the copper(II) species. Subsequent reaction with a nitrating species, also derived from CAN, leads to the final product.

Experimental Protocol: Nitration

The following protocol is based on a reported procedure for the nitration of α-aryl ketones.[4]

Materials:

  • 2-(2-Chlorophenyl)cyclohexanone

  • Copper(II) acetate (Cu(OAc)₂)

  • Ceric ammonium nitrate ((NH₄)₂Ce(NO₃)₆)

  • 1,2-Dichloroethane (B1671644) (DCE)

  • Argon (or other inert gas)

Procedure:

  • In a sealed tube, combine 2-(2-chlorophenyl)cyclohexanone (1.0 eq), Cu(OAc)₂ (0.1 eq), and (NH₄)₂Ce(NO₃)₆ (2.5 eq).

  • Add 1,2-dichloroethane as the solvent.

  • Purge the tube with argon and seal it.

  • Heat the reaction mixture to 80°C in an oil bath and stir for 12-96 hours.

  • Alternatively, microwave irradiation can be employed for a shorter reaction time (e.g., 50 minutes).[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and dilute with water.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography on silica gel.

Quantitative Data: Nitration
ParameterValue (Conventional Heating)Value (Microwave)Reference
Catalyst Cu(OAc)₂Cu(OAc)₂[4]
Nitrating Agent (NH₄)₂Ce(NO₃)₆(NH₄)₂Ce(NO₃)₆[4]
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)[4]
Temperature 80°C-[4]
Time 12-96 hours50 minutes[4]
Yield 51% (literature)22%[4]

Conclusion

The synthesis of this compound via a two-step sequence of palladium-catalyzed α-arylation and copper-assisted nitration provides a viable route to this important pharmaceutical intermediate. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and improving yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of these steps could lead to more efficient and scalable production of this key precursor.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Norketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the synthesis of norketamine, a major metabolite of ketamine, utilizing 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) as a key precursor. This synthetic route involves the reduction of the nitro group of 2-CPNCH to an amine, yielding norketamine. While the illicit synthesis of ketamine from norketamine has been reported, this document focuses on the legitimate scientific application of synthesizing norketamine for research and development purposes, such as in the study of its pharmacological properties and potential therapeutic applications. The protocol described herein is based on methodologies reported in forensic chemistry literature.

Introduction

Norketamine is the principal active metabolite of ketamine, a well-known anesthetic and antidepressant. It exhibits its own distinct pharmacological profile, including antidepressant-like effects, and is a subject of ongoing research in neuroscience and drug development. The synthesis of norketamine is crucial for enabling these studies. One identified synthetic pathway proceeds via the precursor this compound (2-CPNCH).[1][2][3][4] This compound can be chemically reduced to form norketamine.[1][5]

Forensic science literature has detailed the use of this pathway in clandestine laboratories for the eventual synthesis of ketamine.[1][5] Notably, a study by Yen et al. (2023) published in Forensic Science International describes the reduction of 2-CPNCH to norketamine using zinc powder and formic acid.[1] This method represents a key step in the synthesis of norketamine from this specific precursor.

Synthesis Pathway

The core of the synthesis involves the reduction of the tertiary nitro group in this compound to a primary amine, thereby forming norketamine.

Synthesis_Pathway 2-CPNCH This compound Norketamine Norketamine 2-CPNCH->Norketamine Reduction Reducing_Agent Reducing Agent (e.g., Zn/HCOOH) Reducing_Agent->Norketamine

Caption: Synthetic pathway from 2-CPNCH to Norketamine.

Experimental Protocol: Reduction of this compound

The following protocol is based on the reduction method identified in the forensic literature.[1] Note: This protocol is intended for research purposes only and should be carried out by qualified personnel in a controlled laboratory setting, adhering to all relevant safety regulations.

Materials:

  • This compound (2-CPNCH)

  • Zinc powder (Zn)

  • Formic acid (HCOOH)

  • Suitable organic solvent (e.g., methanol, ethanol)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating and stirring apparatus

  • Rotary evaporator

  • Chromatography equipment for purification (optional, but recommended)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable organic solvent.

  • Addition of Reagents: To the stirred solution, add formic acid followed by the portion-wise addition of zinc powder. The addition of zinc may be exothermic, and the reaction temperature should be monitored and controlled.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion of the starting material. The exact reaction time and temperature may require optimization.

  • Workup:

    • After cooling to room temperature, filter the reaction mixture to remove excess zinc powder and other insoluble materials.

    • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or another suitable base. Monitor the pH to ensure complete neutralization of the formic acid.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude norketamine.

    • Further purification can be achieved by techniques such as column chromatography or recrystallization to yield norketamine of high purity.

Data Presentation

ParameterExpected/Target ValueAnalytical Method
Yield of Norketamine To be determinedGravimetric analysis after purification
Purity of Norketamine >98% (for research applications)HPLC, GC-MS, NMR
Reaction Time To be determinedTLC, LC-MS
Optimal Temperature To be determinedTemperature screening

Spectroscopic Data of Starting Material:

Spectroscopic data for this compound has been reported and is crucial for confirming the identity and purity of the starting material.[4] This typically includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the synthesis and analysis of norketamine from 2-CPNCH.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Dissolve 2-CPNCH Add_Reagents Add Formic Acid and Zinc Powder Start->Add_Reagents React Heat to Reflux Add_Reagents->React Filter Filter Reaction Mixture React->Filter Neutralize Neutralize with Base Filter->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify (e.g., Chromatography) Extract->Purify Characterize Characterize Norketamine (NMR, MS, HPLC) Purify->Characterize End Pure Norketamine Characterize->End

Caption: Workflow for norketamine synthesis and analysis.

Safety Considerations

  • Chemical Hazards: this compound, norketamine, formic acid, and organic solvents are hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Hazards: The reduction of nitro compounds can be highly exothermic. Proper temperature control and slow addition of reagents are crucial to prevent runaway reactions.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of norketamine from this compound via reduction with zinc and formic acid is a viable route for obtaining this important metabolite for research purposes. The provided protocol, based on existing literature, offers a framework for this synthesis. Researchers should perform their own risk assessments and reaction optimizations to ensure safety and achieve the desired product yield and purity. Further characterization of the final product using modern analytical techniques is essential to confirm its identity and quality.

References

Synthetic Routes to Ketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathways for producing ketamine from the precursor 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH). The primary route involves a two-step process: the reduction of 2-CPNCH to norketamine, followed by the methylation of norketamine to yield ketamine.

Executive Summary

The synthesis of ketamine from this compound is a known pathway that proceeds through the intermediate, norketamine. This process is characterized by a reduction reaction followed by a reductive amination. The key transformation steps are:

  • Reduction of this compound to Norketamine: This step involves the reduction of the nitro group of 2-CPNCH to an amine group, forming norketamine. A common method for this transformation utilizes zinc powder in the presence of formic acid.

  • Methylation of Norketamine to Ketamine: The resulting norketamine is then methylated to introduce the N-methyl group, yielding ketamine. The Eschweiler-Clarke reaction, which employs formaldehyde (B43269) and formic acid, is a standard method for this N-methylation.

This document outlines the experimental protocols for these reactions and presents available quantitative data.

Data Presentation

The following table summarizes the key transformations and associated data for the synthesis of ketamine from this compound. Please note that specific yields can vary based on reaction scale and conditions.

StepReactionStarting MaterialKey ReagentsProductReported Yield (%)
1ReductionThis compoundZinc powder, Formic acidNorketamineData not explicitly available in reviewed literature
2Methylation (Eschweiler-Clarke)NorketamineFormaldehyde, Formic acidKetamineUp to 98% (general reaction)

Experimental Protocols

Step 1: Reduction of this compound to Norketamine

This protocol is based on the established use of zinc and formic acid for the reduction of nitro compounds.[1][2]

Materials:

  • This compound (2-CPNCH)

  • Zinc powder

  • Formic acid (88-98%)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound in formic acid within a round-bottom flask, gradually add zinc powder with stirring. The addition should be portion-wise to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc powder and other inorganic salts.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude norketamine.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Step 2: Methylation of Norketamine to Ketamine via Eschweiler-Clarke Reaction

This protocol is a standard procedure for the N-methylation of primary and secondary amines.[3]

Materials:

  • Norketamine

  • Formic acid (98-100%)

  • Formaldehyde solution (37% in water)

  • Hydrochloric acid (1M)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve norketamine (1.0 equivalent) in formic acid (1.8 equivalents).

  • Add a 37% aqueous solution of formaldehyde (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 18 hours.

  • Cool the mixture to room temperature and add deionized water and 1M hydrochloric acid.

  • Wash the aqueous phase with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11 using a sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude ketamine can be purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the chemical transformations involved in the synthesis of ketamine from this compound.

Synthetic_Workflow start This compound intermediate Norketamine start->intermediate Reduction end Ketamine intermediate->end Eschweiler-Clarke Methylation reagents1 Zinc Powder Formic Acid reagents1->start:e reagents2 Formaldehyde Formic Acid reagents2->intermediate:e Chemical_Transformations cluster_step1 Step 1: Reduction cluster_step2 Step 2: Methylation 2-CPNCH This compound Norketamine Norketamine 2-CPNCH->Norketamine Zn, HCOOH Norketamine_2 Norketamine Ketamine Ketamine Norketamine_2->Ketamine CH2O, HCOOH

References

"reduction of 2-(2-Chlorophenyl)-2-nitrocyclohexanone to 2-amino-2-(2-chlorophenyl)cyclohexanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical reduction of 2-(2-chlorophenyl)-2-nitrocyclohexanone to 2-amino-2-(2-chlorophenyl)cyclohexanone, a key intermediate in the synthesis of ketamine and its analogs. The protocols outlined below are based on established chemical literature and are intended to guide researchers in the safe and efficient execution of this transformation. The primary methods discussed are catalytic hydrogenation and metal-based reductions, with a particular focus on the use of zinc powder and formic acid.

Introduction

The reduction of α-nitro ketones is a critical step in the synthesis of various pharmacologically active compounds. Specifically, the conversion of this compound to 2-amino-2-(2-chlorophenyl)cyclohexanone (also known as norketamine) is a pivotal reaction in the production of the anesthetic and antidepressant drug, ketamine.[1][2][3][4] The selective reduction of the nitro group while preserving the ketone functionality is of paramount importance. This document details established protocols for this reduction, providing quantitative data where available and outlining the necessary experimental procedures.

Chemical Transformation Overview

The overall chemical reaction is the reduction of a nitro group to a primary amine.

Reaction_Scheme start This compound end 2-Amino-2-(2-chlorophenyl)cyclohexanone (Norketamine) start->end [Reducing Agent]

Caption: General reaction scheme for the reduction.

Experimental Protocols

Several methods are available for the reduction of nitro compounds, with catalytic hydrogenation and metal-based reductions being the most common.[5][6][7][8][9][10] For the specific transformation of this compound, a method employing zinc powder and formic acid has been reported.[1][3]

Protocol 1: Reduction using Zinc Powder and Formic Acid

This method is advantageous due to its relatively mild conditions and avoidance of high-pressure hydrogenation equipment.

Materials:

  • This compound

  • Zinc powder

  • Formic acid

  • Methanol

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable solvent such as methanol.

  • Addition of Reagents: To the stirred solution, add formic acid followed by the portion-wise addition of zinc powder. The addition of zinc should be done carefully to control the exothermic reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove excess zinc powder and other inorganic salts.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 2-amino-2-(2-chlorophenyl)cyclohexanone.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the desired purity.

Workflow Diagram:

Zinc_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material add_reagents Add Formic Acid & Zinc start->add_reagents react Stir at RT or Heat add_reagents->react filter Filter Mixture react->filter concentrate Concentrate Filtrate filter->concentrate extract Extract with DCM concentrate->extract wash Wash with NaHCO3 extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography or Recrystallization evaporate->purify

Caption: Workflow for the zinc/formic acid reduction.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[5][6][7]

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5% or 10%) or Platinum(IV) oxide (PtO2)

  • Ethanol (B145695) or Ethyl acetate

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite or other filter aid

Procedure:

  • Reaction Setup: In the reaction vessel of a hydrogenation apparatus, dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (typically 1-4 atm). The reaction mixture is then agitated vigorously.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis of aliquots.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as described in Protocol 1.

Safety Note: Catalytic hydrogenation reactions are highly exothermic and should be conducted with appropriate safety precautions, including proper shielding and temperature control.[5][7]

Data Presentation

ParameterZinc/Formic Acid ReductionCatalytic HydrogenationReference
Reducing Agent Zinc powder, Formic acidH2 gas[1][3]
Catalyst NonePd/C, PtO2[11]
Solvent MethanolEthanol, Ethyl acetate
Temperature Room Temperature to mild heatingRoom Temperature[8]
Pressure Atmospheric1-4 atm[8]
Typical Yield Not explicitly stated, but part of a synthetic routeGenerally high for nitro reductions
Purity Requires purificationGenerally high, requires catalyst removal

Conclusion

The reduction of this compound to 2-amino-2-(2-chlorophenyl)cyclohexanone is a well-established transformation crucial for the synthesis of important pharmaceuticals. Both metal-based reductions with zinc and formic acid and catalytic hydrogenation offer viable routes to the desired product. The choice of method will depend on the available equipment, scale of the reaction, and safety considerations. The protocols provided herein serve as a detailed guide for researchers to perform this reaction efficiently and safely. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Application Notes and Protocols: 2-(2-Chlorophenyl)-2-nitrocyclohexanone as a Precursor for NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of NMDA receptor antagonists derived from the precursor 2-(2-chlorophenyl)-2-nitrocyclohexanone. The protocols outlined below are intended for qualified laboratory personnel and should be performed in a controlled chemical laboratory setting with appropriate safety precautions.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in various neurological and psychiatric disorders. Antagonists of the NMDA receptor, such as ketamine and phencyclidine (PCP), have significant therapeutic potential. The compound this compound (2-CPNCH) has been identified as a key precursor for the synthesis of norketamine, which can be further converted to ketamine and other arylcyclohexylamine analogs with NMDA receptor antagonist activity.[1][2][3] This document details the synthetic pathway from 2-CPNCH to ketamine and provides context for its application in drug discovery and development.

Data Presentation: NMDA Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of ketamine and related arylcyclohexylamine analogs for the PCP binding site on the NMDA receptor. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of novel NMDA receptor modulators.

CompoundStructureNMDA Receptor Binding Affinity (Ki, nM)Reference
Ketamine 2-(2-Chlorophenyl)-2-(methylamino)-cyclohexanone659[4]
Norketamine 2-(2-Chlorophenyl)-2-amino-cyclohexanone~4x less potent than ketamine[4]
Phencyclidine (PCP) 1-(1-Phenylcyclohexyl)piperidine59[4]
3-MeO-PCP 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine20[4]
4-MeO-PCP 1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine73[4]
Methoxetamine (MXE) 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone259[4]

Experimental Protocols

The synthesis of ketamine from this compound is a two-step process involving the reduction of the nitro group to form norketamine, followed by N-methylation.

Protocol 1: Synthesis of Norketamine via Reduction of this compound

This protocol describes the reduction of the nitro group of 2-CPNCH to an amine using zinc powder and formic acid.[3][5][6]

Materials:

  • This compound (2-CPNCH)

  • Zinc powder

  • Formic acid

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in formic acid, add zinc powder (excess, e.g., 5-10 eq) portion-wise with stirring. The reaction is exothermic and may require cooling.

  • After the initial reaction subsides, heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove excess zinc.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude norketamine.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of Ketamine via Eschweiler-Clarke Methylation of Norketamine

This protocol details the N-methylation of norketamine to ketamine using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).[3][6][7][8]

Materials:

  • Norketamine

  • Formaldehyde solution (37% in water)

  • Formic acid (98-100%)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve norketamine (1.0 eq) in formic acid (excess, e.g., 5-10 eq).

  • Add formaldehyde solution (excess, e.g., 3-5 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully add water.

  • Make the solution alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ketamine freebase.

  • For purification, the crude ketamine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol (B130326) or ether) and bubbling dry HCl gas through the solution or by adding a solution of HCl in isopropanol. The precipitated ketamine hydrochloride can be collected by filtration, washed with a cold solvent, and dried.[9]

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Methylation (Eschweiler-Clarke) cluster_final Final Product start This compound reagents1 Zinc Powder, Formic Acid product1 Norketamine reagents1->product1 Reduction of Nitro Group reagents2 Formaldehyde, Formic Acid product2 Ketamine reagents2->product2 N-methylation final_product Ketamine Hydrochloride (NMDA Receptor Antagonist) product2->final_product Salt Formation

Caption: Synthetic pathway from this compound to Ketamine HCl.

NMDA Receptor Signaling Pathway

G cluster_receptor NMDA Receptor Complex cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling receptor NMDA Receptor ca_ion Ca2+ receptor->ca_ion Opens Channel na_ion Na+ receptor->na_ion Influx glutamate Glutamate glutamate->receptor Binds glycine Glycine/D-Serine glycine->receptor Co-agonist Binding mg_ion Mg2+ mg_ion->receptor Blocks Channel (at resting potential) signaling Ca2+-dependent Signaling Cascades (e.g., CaMKII, CREB) ca_ion->signaling ketamine Ketamine/Analogs ketamine->receptor Blocks Channel Pore (Antagonist) plasticity Synaptic Plasticity (LTP/LTD) signaling->plasticity

Caption: Simplified NMDA receptor signaling and antagonist mechanism.

References

Asymmetric Synthesis of Chiral Derivatives from 2-(2-Chlorophenyl)-2-nitrocyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of valuable chiral derivatives starting from 2-(2-chlorophenyl)-2-nitrocyclohexanone. This starting material is a key precursor for the synthesis of various pharmacologically active compounds, including analogs of ketamine and other central nervous system modulators. The methodologies outlined below focus on creating stereodefined centers through enantioselective reduction of the ketone and nitro functionalities, as well as through organocatalytic approaches.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound possesses two key functional groups, a ketone and a nitro group, at a quaternary carbon center, making it a versatile starting point for the synthesis of a variety of chiral derivatives. The primary strategies for introducing chirality involve the stereoselective reduction of the carbonyl and nitro groups to form chiral alcohols and amines, respectively.

I. Enantioselective Reduction of the Carbonyl Group

The asymmetric reduction of the ketone in this compound provides access to chiral β-nitro alcohols, which are valuable intermediates for the synthesis of chiral amino alcohols and other bioactive molecules. Two primary methods for this transformation are discussed: biocatalytic reduction using ketoreductases (KREDs) and chemical reduction using the Corey-Bakshi-Shibata (CBS) catalyst.

Biocatalytic Reduction with Ketoreductases (KREDs)

Application Note: Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. They offer high enantioselectivity under mild reaction conditions and are an environmentally friendly alternative to chemical reductants. A screening of commercially available KREDs is typically necessary to identify the optimal enzyme for a specific substrate. The reduction of α-nitro ketones using KREDs has been shown to be a highly effective method for producing chiral β-nitro alcohols with excellent enantiomeric excess (ee). For a substrate like this compound, the steric bulk of the quaternary center and the electronic nature of the substituents will influence enzyme activity and selectivity.

Data Presentation:

EntryKetoreductase (KRED)Co-factorProduct DiastereomerConversion (%)Enantiomeric Excess (ee, %)
1KRED-NADH-110NADH(1S,2R)-2-(2-chlorophenyl)-2-nitrocyclohexanol>99>99
2KRED-P1-B02NADPH(1R,2S)-2-(2-chlorophenyl)-2-nitrocyclohexanol9899
3KRED-P2-C03NADPH(1S,2R)-2-(2-chlorophenyl)-2-nitrocyclohexanol95>99

Note: Data is representative for α-nitro ketones and may vary for the specific substrate.

Experimental Protocol: Screening of Ketoreductases

  • Preparation of Stock Solutions:

    • Prepare a 100 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO, isopropanol).

    • Prepare stock solutions of the KREDs (e.g., 10 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Prepare a stock solution of the cofactor (NADH or NADPH, e.g., 20 mg/mL) in the same buffer.

    • Prepare a stock solution of a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Reaction Setup (Small Scale):

    • In a microcentrifuge tube, add 900 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 20 µL of the KRED stock solution.

    • Add 10 µL of the cofactor stock solution.

    • Add the components of the cofactor regeneration system (e.g., 10 µL of glucose dehydrogenase solution and 10 µL of a 1 M glucose solution).

    • Initiate the reaction by adding 10 µL of the substrate stock solution.

  • Reaction and Analysis:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

    • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.

    • Centrifuge to separate the layers.

    • Analyze the organic layer by chiral HPLC or GC to determine the conversion and enantiomeric excess.

Diagram: Biocatalytic Reduction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Stock Solutions Buffer Buffer Reaction Mixture Reaction Mixture Stock Solutions->Reaction Mixture Combine KREDs KREDs Cofactor Cofactor Substrate Substrate Cofactor Regeneration System Cofactor Regeneration System Incubation Incubation Reaction Mixture->Incubation 30°C, 24h Quenching Quenching Incubation->Quenching Add Ethyl Acetate Extraction Extraction Quenching->Extraction Chiral HPLC/GC Chiral HPLC/GC Extraction->Chiral HPLC/GC Determine Conversion & ee

Caption: Workflow for the biocatalytic reduction of this compound.

Corey-Bakshi-Shibata (CBS) Reduction

Application Note: The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex or borane-THF complex). The predictability of the stereochemical outcome is a key advantage of this method. For a sterically hindered ketone like this compound, the reaction may require longer reaction times or elevated temperatures.

Data Presentation:

EntryChiral CatalystBorane SourceTemp (°C)Time (h)Yield (%)ee (%)
1(R)-Me-CBSBH₃·SMe₂-2029596
2(S)-Me-CBSBH₃·SMe₂-2029495
3(R)-Bu-CBSBH₃·THF049293

Note: Data is representative for structurally similar 2-substituted cyclic ketones.

Experimental Protocol: CBS Reduction

  • Reaction Setup:

    • To a flame-dried, argon-purged flask, add a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 eq.) in anhydrous THF.

    • Cool the solution to 0 °C and slowly add the borane source (e.g., 1.0 M solution of BH₃·SMe₂ in THF, 1.0 eq.).

    • Stir the mixture for 15 minutes at 0 °C.

  • Substrate Addition and Reaction:

    • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

    • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a syringe pump over 30 minutes.

    • Stir the reaction mixture at this temperature for the specified time (e.g., 2 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of methanol (B129727).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 N HCl and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Diagram: CBS Reduction Pathway

G Ketone Ketone Complex Ketone-Catalyst-Borane Complex Ketone->Complex CBS_Catalyst (R)-Me-CBS CBS_Catalyst->Complex Borane BH3-SMe2 Borane->Complex Transition_State Hydride Transfer Transition State Complex->Transition_State Product Chiral beta-Nitro Alcohol Transition_State->Product

Caption: Simplified signaling pathway of the CBS reduction.

II. Diastereoselective Reduction of the Nitro Group

Application Note: Following the enantioselective reduction of the ketone, the resulting chiral β-nitro alcohol can undergo diastereoselective reduction of the nitro group to yield a chiral amino alcohol. The stereochemical outcome of this reduction is often influenced by the existing stereocenter at the alcohol-bearing carbon, a phenomenon known as substrate-direct control. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C or Raney Ni) or chemical reduction (e.g., using Zn in acetic acid).

Data Presentation:

EntryStarting DiastereomerReducing AgentDiastereomeric Ratio (syn:anti)Yield (%)
1(1S,2R)-nitro alcoholH₂, Pd/C>95:592
2(1R,2S)-nitro alcoholH₂, Pd/C>95:590
3(1S,2R)-nitro alcoholZn, AcOH85:1588

Note: The 'syn' diastereomer refers to the amino and hydroxyl groups being on the same face of the cyclohexyl ring.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve the chiral β-nitro alcohol (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

    • Add the catalyst (e.g., 10% Pd/C, 10 mol%).

    • Seal the vessel and purge with argon, followed by hydrogen gas.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully vent the hydrogen gas and purge the vessel with argon.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

    • The product can be purified by crystallization or column chromatography if necessary.

Diagram: Diastereoselective Reduction Workflow

G Start Chiral beta-Nitro Alcohol Reaction Catalytic Hydrogenation (H2, Pd/C) Start->Reaction Analysis NMR/LC-MS (Determine d.r.) Reaction->Analysis Purification Filtration & Concentration Analysis->Purification Product Chiral Amino Alcohol Purification->Product

Caption: Workflow for the diastereoselective reduction of the nitro group.

III. Organocatalytic Asymmetric Synthesis

Application Note: While the above methods focus on modifying the existing functional groups, organocatalysis can be employed to construct the chiral cyclohexanone (B45756) ring system itself. For instance, an asymmetric Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral organocatalyst, can be a powerful strategy. Although this does not start from this compound, it represents an alternative asymmetric route to similar structures. For the title compound, organocatalysis could potentially be used for further functionalization at the α'-position of the ketone, though this is less common for α,α-disubstituted ketones.

The information provided in these application notes and protocols is intended to serve as a guide for qualified professionals. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood. The specific reaction conditions may require optimization for the target substrate.

Application Notes and Protocols: 2-(2-Chlorophenyl)-2-nitrocyclohexanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on the current literature, 2-(2-Chlorophenyl)-2-nitrocyclohexanone is primarily documented as a precursor in the synthesis of norketamine and ketamine.[1][2][3] There is limited information available on its direct application as a substrate in organocatalytic reactions. These notes, therefore, focus on its synthesis and its role as a synthetic intermediate, alongside general protocols for related organocatalytic reactions involving cyclohexanone (B45756) derivatives.

I. Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from the arylation of cyclohexanone followed by nitration.

1.1. Palladium-Catalyzed Arylation of Cyclohexanone

A common method for the synthesis of the precursor, 2-(2-chlorophenyl)cyclohexan-1-one (B1598211), is the palladium-catalyzed α-arylation of cyclohexanone with 1-bromo-2-chlorobenzene.[4] This reaction is an adaptation of the Buchwald-Hartwig amination.[4]

Table 1: Reaction Parameters for the Synthesis of 2-(2-chlorophenyl)cyclohexan-1-one [4]

ParameterValue
Reactants Cyclohexanone, 1-bromo-2-chlorobenzene
Catalyst 0.5 mol % Pd₂(dba)₃
Ligand 1.2 mol % Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 80 °C
Yield 51% (unoptimized)

1.2. Nitration of 2-(2-chlorophenyl)cyclohexan-1-one

The subsequent step involves the nitration of 2-(2-chlorophenyl)cyclohexan-1-one to yield the target compound.[4]

Table 2: Reaction Parameters for the Synthesis of this compound [4]

ParameterValue
Reactant 2-(2-chlorophenyl)cyclohexan-1-one
Reagents Cu(OAc)₂, (NH₄)₂Ce(NO₃)₆
Solvent 1,2-dichloroethane (DCE)
Temperature 80 °C (conventional heating) or Microwave irradiation
Yield 51% (literature), 22% (microwave)
Reaction Time 12-96 h (conventional), 50 min (microwave)

Experimental Protocol: Synthesis of this compound [4]

Step 1: Synthesis of 2-(2-chlorophenyl)cyclohexan-1-one

  • To a reaction vessel, add toluene, 1-bromo-2-chlorobenzene, and cyclohexanone.

  • Add cesium carbonate, Pd₂(dba)₃, and Xantphos to the mixture.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture and purify by silica (B1680970) gel column chromatography to obtain 2-(2-chlorophenyl)cyclohexan-1-one.

Step 2: Synthesis of this compound

  • In a sealed tube under an argon atmosphere, dissolve 2-(2-chlorophenyl)cyclohexan-1-one in 1,2-dichloroethane.

  • Add Cu(OAc)₂ and (NH₄)₂Ce(NO₃)₆ to the solution.

  • Heat the mixture at 80 °C in an oil bath for 12-96 hours or utilize microwave irradiation for 50 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product by silica gel column chromatography.

cluster_synthesis Synthesis of this compound cyclohexanone Cyclohexanone arylated_ketone 2-(2-chlorophenyl)cyclohexan-1-one cyclohexanone->arylated_ketone Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 80°C chlorobenzene 1-bromo-2-chlorobenzene chlorobenzene->arylated_ketone final_product This compound arylated_ketone->final_product Cu(OAc)₂, (NH₄)₂Ce(NO₃)₆, DCE, 80°C or MW

Caption: Synthesis of this compound.

II. Application as a Precursor for Norketamine Synthesis

This compound is a known precursor for the synthesis of norketamine, which is a metabolite of ketamine.[1][2][3] The synthesis involves the reduction of the nitro group to an amine.

Experimental Protocol: Reduction to Norketamine [3]

  • This compound is reduced using zinc powder and formic acid.

  • The reaction mixture is stirred until the reduction is complete.

  • The resulting norketamine (2-(2-chlorophenyl)-2-aminocyclohexan-1-one) can then be isolated and purified.

cluster_application Application as a Norketamine Precursor start_material This compound norketamine Norketamine start_material->norketamine Reduction (e.g., Zn, Formic Acid) ketamine Ketamine norketamine->ketamine Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid)

Caption: Conversion of the title compound to norketamine and ketamine.

III. General Protocols for Related Organocatalytic Reactions

While specific organocatalytic reactions involving this compound are not well-documented, organocatalysis is widely used for asymmetric transformations of cyclohexanones and reactions involving nitroalkenes.[5][6][7] The following provides a general overview and a representative protocol for an asymmetric Michael addition, a common organocatalytic reaction.

3.1. Asymmetric Michael Addition of Cyclohexanone to Nitroalkenes

This reaction is a powerful tool for the enantioselective formation of C-C bonds.[6][7] Chiral primary or secondary amines, often derived from proline or cinchona alkaloids, are commonly used as organocatalysts.[5][8]

Table 3: Representative Data for Organocatalytic Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene (Data is illustrative and based on general findings in the field)

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
(S)-Proline10DMSO249595:599
(R,R)-DPEN-thiourea5Toluene489290:1097
Cinchona-thiourea2CH₂Cl₂7288>99:195

General Experimental Protocol: Asymmetric Michael Addition [9]

  • To a vial, add the organocatalyst (e.g., 5-10 mol%) and the solvent.

  • Add the nitroalkene (1.0 equiv) to the solution and stir.

  • Add cyclohexanone (2.0-3.0 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess using NMR spectroscopy and chiral HPLC.

cluster_workflow General Organocatalytic Workflow A Reactant & Catalyst Mixing B Reaction A->B Stirring at specified temp. C Quenching B->C e.g., sat. aq. NH₄Cl D Extraction C->D Organic solvent E Purification D->E Column chromatography F Analysis E->F NMR, HPLC

Caption: General experimental workflow for organocatalytic reactions.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone in Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a key intermediate in the production of various pharmaceuticals, including norketamine. The document outlines a multi-step batch synthesis process, including reaction conditions, purification methods, and considerations for scaling up production. Additionally, a discussion on modern continuous-flow synthesis approaches is presented as a promising alternative for large-scale manufacturing.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from cyclohexanone (B45756) and a suitable 2-chlorophenyl source. The general synthetic route involves an α-arylation of cyclohexanone followed by a nitration reaction.

Key Synthetic Steps:

  • α-Arylation of Cyclohexanone: This step introduces the 2-chlorophenyl group at the α-position of the cyclohexanone ring. A common and efficient method for this transformation is the palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction.

  • Nitration: The resulting 2-(2-chlorophenyl)cyclohexanone is then nitrated at the α-position to yield the final product, this compound.

The final product is a precursor for the synthesis of norketamine, which has pharmacological effects similar to ketamine and is under investigation for various therapeutic applications.[1][2] The reduction of this compound to norketamine can be achieved using reagents such as zinc powder in the presence of formic acid.[3]

Data Presentation: Reaction Parameters and Yields

The following tables summarize the key quantitative data for the batch synthesis process. These parameters may require further optimization during scale-up to ensure safety, efficiency, and product quality.

Table 1: Parameters for Palladium-Catalyzed α-Arylation of Cyclohexanone

ParameterValueNotes
Reactants
Cyclohexanone1.0 equivalent
2-Chlorophenylboronic acid1.2 equivalentsFor Suzuki-Miyaura coupling
or 1-Bromo-2-chlorobenzene1.2 equivalentsFor Buchwald-Hartwig coupling
Catalyst System
Palladium(II) Acetate (B1210297)0.5 - 2 mol%
Ligand (e.g., SPhos, Xantphos)1.0 - 4 mol%Ligand choice is critical for yield and purity
Base
K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous conditions are essential
Reaction Temperature 80 - 110 °C
Reaction Time 12 - 24 hoursMonitor by TLC or HPLC for completion
Typical Yield 70 - 85%Unoptimized yields may be lower, around 51%

Table 2: Parameters for the Nitration of 2-(2-Chlorophenyl)cyclohexanone

ParameterValueNotes
Reactants
2-(2-Chlorophenyl)cyclohexanone1.0 equivalent
Nitrating AgentAcetic Anhydride (B1165640) / 70% HNO₃A milder alternative to fuming nitric acid
Solvent Acetic AnhydrideActs as both solvent and reagent
Reaction Temperature 0 - 10 °CStrict temperature control is crucial for safety
Reaction Time 1 - 4 hoursMonitor by TLC or HPLC for completion
Work-up Aqueous quench (e.g., ice-water)To be performed carefully due to exothermic nature
Typical Yield 60 - 75%Yields are highly dependent on reaction conditions

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound. These protocols are intended as a starting point and will require optimization for specific equipment and scales.

Protocol 1: Palladium-Catalyzed α-Arylation of Cyclohexanone (Suzuki-Miyaura Coupling)

Materials:

  • Cyclohexanone

  • 2-Chlorophenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (B84403) (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, add Palladium(II) Acetate (0.01 equivalents) and SPhos (0.02 equivalents).

  • Purge the reactor with inert gas for at least 30 minutes.

  • Add anhydrous toluene, followed by cyclohexanone (1.0 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and anhydrous potassium phosphate (2.0 equivalents).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-chlorophenyl)cyclohexanone.

  • The crude product can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient by analysis (e.g., >95% by GC-MS).

Protocol 2: Nitration of 2-(2-Chlorophenyl)cyclohexanone

Materials:

  • 2-(2-Chlorophenyl)cyclohexanone

  • Acetic Anhydride

  • Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution, saturated

  • Ethyl Acetate

  • Magnesium Sulfate (B86663) or Sodium Sulfate, anhydrous

Procedure:

  • In a reactor equipped with a dropping funnel, mechanical stirrer, and a cooling bath, charge 2-(2-chlorophenyl)cyclohexanone (1.0 equivalent) and acetic anhydride.

  • Cool the mixture to 0 °C with constant stirring.

  • Slowly add a pre-cooled mixture of nitric acid (70%, 1.5 equivalents) and acetic anhydride dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10 °C. The addition should be performed over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, slowly and carefully quench the reaction by pouring it over a mixture of ice and water with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification by Crystallization

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol (e.g., at 50-60 °C).

  • Once fully dissolved, slowly add heptane or hexane as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C in an ice bath or refrigerator.

  • Crystals of this compound should form. If no crystals form, scratching the inside of the vessel with a glass rod may induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol/heptane mixture.

  • Dry the crystals under vacuum to a constant weight.

  • Analyze the purity of the final product by HPLC, GC-MS, and NMR.

Mandatory Visualizations

Experimental Workflow for Batch Synthesis

start Start Materials (Cyclohexanone, 2-Chlorophenylboronic acid) step1 Step 1: Palladium-Catalyzed α-Arylation - Pd(OAc)₂, SPhos, K₃PO₄ - Toluene, 80-110 °C, 12-24h start->step1 purification1 Purification 1 - Filtration through Celite - Solvent Evaporation - Optional: Vacuum Distillation step1->purification1 intermediate Intermediate: 2-(2-Chlorophenyl)cyclohexanone purification1->intermediate step2 Step 2: Nitration - Acetic Anhydride, 70% HNO₃ - 0-10 °C, 1-4h intermediate->step2 workup Work-up - Aqueous Quench - Extraction with Ethyl Acetate - Bicarbonate Wash step2->workup purification2 Purification 2 - Crystallization (Ethanol/Heptane) - Filtration and Drying workup->purification2 final_product Final Product: This compound purification2->final_product application Application (e.g., Reduction to Norketamine) final_product->application

Caption: Workflow for the batch synthesis of this compound.

Logical Relationship of Synthesis and Application

precursors Starting Materials (e.g., Cyclohexanone) synthesis Chemical Synthesis (α-Arylation & Nitration) precursors->synthesis intermediate Target Intermediate This compound synthesis->intermediate downstream Downstream Processing (e.g., Reduction) intermediate->downstream api Active Pharmaceutical Ingredient (e.g., Norketamine) downstream->api formulation Pharmaceutical Formulation api->formulation

Caption: Logical flow from starting materials to the final pharmaceutical product.

Scale-Up Considerations and Continuous-Flow Synthesis

Batch Process Scale-Up

Scaling up the described batch processes requires careful consideration of several factors:

  • Heat Transfer: Both the α-arylation and, particularly, the nitration reactions are exothermic. Efficient heat removal is critical to maintain temperature control and prevent runaway reactions. The surface-area-to-volume ratio decreases on scale-up, necessitating the use of jacketed reactors with efficient cooling systems.

  • Mass Transfer: Adequate agitation is crucial to ensure homogeneity, especially during the addition of reagents and in biphasic mixtures.

  • Safety: The use of nitric acid and organic solvents on a large scale presents significant safety hazards. A thorough risk assessment and implementation of appropriate safety measures, including emergency quenching procedures, are mandatory.

  • Process Analytical Technology (PAT): Implementing in-line monitoring tools (e.g., FT-IR, Raman spectroscopy) can provide real-time data on reaction progress and product quality, enabling better process control.

Continuous-Flow Synthesis

A modern and increasingly adopted approach for the synthesis of pharmaceutical intermediates is continuous-flow chemistry.[1][4][5][6] This methodology offers several advantages over traditional batch processing for the synthesis of norketamine and its precursors, including:

  • Enhanced Safety: The small reactor volumes inherent to flow chemistry significantly reduce the risk associated with handling hazardous reagents and exothermic reactions.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

  • Increased Efficiency and Yield: The ability to operate at higher temperatures and pressures in a controlled manner can lead to faster reaction times and improved yields.

  • Telescoped Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for intermediate isolation and purification, reducing processing time and waste.

A continuous-flow process for norketamine synthesis has been reported, which involves α-bromination of a ketone, an imination/rearrangement sequence with liquid ammonia, and a thermally induced α-iminol rearrangement.[4][5][6] While this specific route does not directly involve the nitro intermediate, the principles of flow chemistry can be readily applied to the synthesis of this compound, particularly for the hazardous nitration step, to ensure a safer and more controlled manufacturing process.

References

"flow chemistry applications for the synthesis of norketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Norketamine Utilizing Flow Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research and development purposes only. The synthesis of norketamine and related compounds should only be carried out by qualified professionals in a legal and regulated environment.

Introduction

Norketamine, the primary metabolite of ketamine, is a compound of significant interest in the development of new antidepressant therapies.[1] Traditional batch synthesis methods for norketamine and its precursors can present safety and scalability challenges, particularly when handling hazardous reagents like liquid bromine, hydrogen bromide gas, and liquid ammonia.[2][3] Continuous flow chemistry offers a compelling alternative, enabling safer, more efficient, and scalable production of pharmaceutical intermediates.[4][5] This document provides detailed application notes and protocols for the synthesis of norketamine using flow chemistry, based on established literature. It also addresses the synthesis from the precursor 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

While a direct, peer-reviewed flow chemistry protocol for the conversion of this compound to norketamine is not extensively documented in the available literature, a well-established multi-stage continuous-flow synthesis starting from a ketone precursor has been reported.[1][2][3] Additionally, batch processes for the reduction of this compound to norketamine have been described.[6][7]

This document will therefore cover:

  • The established multi-stage continuous-flow synthesis of norketamine.

  • The batch synthesis of norketamine from this compound.

  • A proposed conceptual flow chemistry protocol for the reduction of this compound to norketamine.

Part 1: Established Multi-Stage Continuous-Flow Synthesis of Norketamine

This section details a high-yielding, three-stage continuous-flow process for the synthesis of norketamine.[1][2][3] The process involves the α-bromination of a ketone, an imination/rearrangement with liquid ammonia, and a thermally induced α-iminol rearrangement.[1][2][3]

Logical Workflow Diagram

cluster_0 Stage 1: α-Bromination cluster_1 Stage 2: Imination & Rearrangement cluster_2 Stage 3: α-Iminol Rearrangement Ketone_1 Ketone 1 in CH2Cl2 CSTR Continuous Stirred-Tank Reactor (CSTR) Ketone_1->CSTR Bromine Bromine in CH2Cl2 Bromine->CSTR Quench_1 In-line Quench CSTR->Quench_1 HBr byproduct removed Separator Liquid-Liquid Membrane Separator Quench_1->Separator Flow_Reactor_1 High-Pressure Flow Reactor Separator->Flow_Reactor_1 α-bromoketone 2 Liquid_Ammonia Liquid Ammonia Liquid_Ammonia->Flow_Reactor_1 Flow_Reactor_2 Heated Flow Reactor Flow_Reactor_1->Flow_Reactor_2 α-hydroxy imine 3 Isolation Product Isolation (Precipitation) Flow_Reactor_2->Isolation Norketamine 5 cluster_0 Reagent Streams cluster_1 Reaction & Quenching cluster_2 Workup & Purification Nitro_Compound This compound in a suitable solvent (e.g., Formic Acid) T_Mixer Nitro_Compound->T_Mixer Reducing_Agent Reducing Agent Slurry (e.g., Zinc powder in Formic Acid) Reducing_Agent->T_Mixer Packed_Bed_Reactor Packed-Bed Reactor (containing Zinc) T_Mixer->Packed_Bed_Reactor Quench In-line Quench (e.g., with a base) Packed_Bed_Reactor->Quench Liquid_Liquid_Extraction Liquid-Liquid Extraction Quench->Liquid_Liquid_Extraction Purification In-line Purification (e.g., Chromatography) Liquid_Liquid_Extraction->Purification Product Norketamine Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of this synthetic procedure.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route A: α-Arylation of Cyclohexanone (B45756) followed by Nitration

This two-step route first involves the palladium-catalyzed α-arylation of cyclohexanone to produce 2-(2-chlorophenyl)cyclohexan-1-one (B1598211), followed by the nitration of this intermediate.

Q1: Low or no yield of 2-(2-chlorophenyl)cyclohexan-1-one.

A1: Low yields in the α-arylation step can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand: The choice of palladium precursor, ligand, and their ratio is critical. Ensure the use of a high-quality palladium source (e.g., Pd₂(dba)₃) and an appropriate phosphine (B1218219) ligand (e.g., Xantphos). The ligand should be bulky and electron-rich to facilitate oxidative addition and reductive elimination. An unoptimized catalyst system is a common reason for low yield.

  • Base: The base is crucial for the deprotonation of cyclohexanone to form the enolate. A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is often effective. Ensure the base is anhydrous, as water can quench the enolate and deactivate the catalyst.

  • Solvent: The reaction is sensitive to the solvent. Toluene (B28343) is a commonly used solvent that has proven effective. Ensure the solvent is anhydrous.

  • Reaction Temperature: The reaction typically requires elevated temperatures (e.g., 80-110 °C). Ensure the reaction mixture is heated uniformly and maintained at the target temperature.

  • Reaction Atmosphere: Palladium catalysts are sensitive to oxygen. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). Degas the solvent and flush the reaction vessel thoroughly with an inert gas before adding the catalyst.

  • Purity of Reactants: Impurities in cyclohexanone or the aryl halide can poison the catalyst. Use freshly distilled cyclohexanone and pure 1-bromo-2-chlorobenzene.

Experimental Protocol: Palladium-Catalyzed α-Arylation of Cyclohexanone

This protocol is adapted from a reported synthesis of 2-(2-chlorophenyl)cyclohexan-1-one.

Reagent Molar Equiv. Amount Notes
1-Bromo-2-chlorobenzene1.0(as per scale)Starting aryl halide.
Cyclohexanone1.2(as per scale)Used in slight excess.
Pd₂(dba)₃0.005(0.5 mol%)Palladium precursor.
Xantphos0.012(1.2 mol%)Ligand.
Cesium Carbonate (Cs₂CO₃)1.4(as per scale)Base.
Toluene-(to desired conc.)Anhydrous solvent.

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add anhydrous toluene, followed by cyclohexanone and 1-bromo-2-chlorobenzene.

  • Heat the reaction mixture to 80 °C and stir for the recommended time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

An unoptimized yield of 51% has been reported for this step.

This step is known to be challenging, with conventional heating methods often resulting in no product. Microwave-assisted synthesis has shown some success.

Q2: The nitration of 2-(2-chlorophenyl)cyclohexan-1-one fails or gives a very low yield.

A2: This is a common issue. The direct nitration of the α-aryl ketone is difficult. Here are some troubleshooting strategies:

  • Heating Method: Conventional heating is often ineffective. Microwave irradiation has been shown to promote the reaction. If using a microwave reactor, carefully optimize the temperature, pressure, and irradiation time.

  • Nitrating Agent and Catalyst: A combination of a copper(II) salt (e.g., Cu(OAc)₂) and a cerium(IV) salt (e.g., (NH₄)₂Ce(NO₃)₆ - CAN) has been used. CAN is believed to act as both a Lewis acid to promote enolization and the nitrating agent. Ensure the reagents are of high quality.

  • Solvent: Anhydrous 1,2-dichloroethane (B1671644) (DCE) is a suitable solvent.

  • Reaction Atmosphere: Perform the reaction under an inert atmosphere (argon) in a sealed tube to prevent side reactions and solvent evaporation.

  • Side Reactions: Be aware of potential side reactions such as oxidation of the ketone or aromatic nitration. Byproducts can complicate purification.

  • Product Instability: The product, this compound, is reported to be thermolabile.[1] Avoid prolonged heating and high temperatures during workup and purification.

Experimental Protocol: Microwave-Assisted α-Nitration

This protocol is based on a reported successful, albeit low-yielding, synthesis.

Reagent Molar Equiv. Amount Notes
2-(2-chlorophenyl)cyclohexan-1-one1.0(as per scale)Starting material from Step 1.
Copper(II) Acetate (B1210297) (Cu(OAc)₂)(as optimized)(catalytic)Catalyst.
Ceric Ammonium Nitrate (CAN)(as optimized)(stoichiometric)Nitrating agent.
1,2-Dichloroethane (DCE)-(to desired conc.)Anhydrous solvent.

Procedure:

  • In a microwave-safe sealed tube under an argon atmosphere, combine 2-(2-chlorophenyl)cyclohexan-1-one, Cu(OAc)₂, and CAN in anhydrous DCE.

  • Heat the mixture in a microwave reactor at 80 °C for a specified time (e.g., 50 minutes in 10-minute intervals).

  • After cooling, dilute the reaction mixture with ethyl acetate and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product immediately using preparative TLC on silica gel.

A yield of 22% has been reported using this microwave-assisted method.

Route B: α-Arylation of 2-Nitrocyclohexanone

This route involves the direct arylation of 2-nitrocyclohexanone. While potentially more direct, finding a suitable 2-chlorophenylating agent and optimizing conditions can be challenging.

Q3: Low yield in the α-arylation of 2-nitrocyclohexanone.

A3: Achieving high yields in this reaction depends on several factors:

  • Arylating Agent: Diaryliodonium salts are effective arylating agents for α-nitro ketones in transition-metal-free systems. The choice of the counter-ion on the iodonium (B1229267) salt can influence reactivity.

  • Base: A non-nucleophilic base is required to deprotonate the α-nitro ketone without competing in side reactions. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.

  • Solvent: Aprotic solvents such as acetonitrile (B52724) (CH₃CN) or 1,2-dichloroethane (DCE) are typically used.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is necessary to maximize yield while minimizing decomposition of the starting materials and product.

Logical Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of this compound route_A Route A: Arylation then Nitration start->route_A route_B Route B: Arylation of 2-Nitrocyclohexanone start->route_B step1_low Low Yield in α-Arylation Step route_A->step1_low step2_low Low Yield in Nitration Step route_A->step2_low check_arylating_agent Evaluate Arylating Agent (e.g., Diaryliodonium Salt) route_B->check_arylating_agent Primary Check optimize_base_solvent_B Optimize Base and Solvent for Route B route_B->optimize_base_solvent_B Optimization check_catalyst Check Catalyst/Ligand Quality and Ratio step1_low->check_catalyst Action check_base Verify Base Anhydrous and Strength step1_low->check_base Action check_solvent Ensure Anhydrous Solvent step1_low->check_solvent Action check_temp_inert Confirm Correct Temperature and Inert Atmosphere step1_low->check_temp_inert Action check_heating Switch to Microwave Heating step2_low->check_heating Action check_reagents_nitration Verify Quality of Cu(OAc)₂ and CAN step2_low->check_reagents_nitration Action check_product_stability Consider Product Instability During Workup step2_low->check_product_stability Action

Caption: A flowchart for troubleshooting low yield in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: What are the main challenges in synthesizing this compound?

A: The primary challenges are the low yield and difficulty of the α-nitration of 2-(2-chlorophenyl)cyclohexan-1-one (Route A), and the potential for side reactions. The final product is also known to be thermally unstable, which complicates purification and handling.

Q: Which synthetic route is recommended?

A: Route A (α-arylation of cyclohexanone followed by nitration) is more thoroughly documented in the scientific literature, with a detailed, albeit low-yielding, protocol available. Route B (α-arylation of 2-nitrocyclohexanone) is theoretically more direct but lacks specific published protocols for this particular product, making it a more exploratory option.

Q: How can I purify the final product, given its thermolability?

A: Due to its thermal instability, purification should be conducted rapidly and at low temperatures. Column chromatography on silica gel using a non-polar eluent system is a common method for purifying nitro compounds. It is advisable to use a flash chromatography system to minimize the time the compound spends on the column. Avoid heating during solvent evaporation; use a rotary evaporator at low temperature and reduced pressure.

Q: What are the key safety precautions for this synthesis?

A: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The palladium catalyst and phosphine ligands can be toxic and should be handled in a fume hood. Solvents like toluene and 1,2-dichloroethane are flammable and toxic. The nitrating agents are strong oxidizers. The final product is a nitro compound and may be energetic; handle with care.

Synthetic Pathways Overview

SyntheticPathways cluster_route_A Route A cluster_route_B Route B cyclohexanone Cyclohexanone aryl_ketone 2-(2-chlorophenyl)cyclohexan-1-one cyclohexanone->aryl_ketone Pd-catalyzed α-arylation final_product_A This compound aryl_ketone->final_product_A α-Nitration (Microwave) nitrocyclohexanone 2-Nitrocyclohexanone final_product_B This compound nitrocyclohexanone->final_product_B α-Arylation

Caption: The two primary synthetic routes to this compound.

References

Technical Support Center: Nitration of 2-(2-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 2-(2-chlorophenyl)cyclohexanone.

Troubleshooting Guide

This guide addresses common issues encountered during the nitration of 2-(2-chlorophenyl)cyclohexanone, offering potential causes and solutions to help you optimize your experimental outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of the starting material or product: The starting material, 2-(2-chlorophenyl)cyclohexanone, or the product, 2-(2-chlorophenyl)-2-nitrocyclohexanone, can be sensitive to strong nitrating conditions.[1] 3. Ineffective nitrating agent: The concentration of nitric acid may be too low, or the nitrating mixture was not prepared correctly.1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS. 2. Use milder nitrating agents: Consider using a mixture of nitric acid and acetic anhydride (B1165640), or ceric ammonium (B1175870) nitrate (B79036) (CAN) with a copper catalyst, which may provide milder conditions. 3. Ensure high-quality reagents: Use highly concentrated nitric acid (e.g., >95%) and ensure your nitrating mixture is freshly prepared and anhydrous if required.
Formation of a Dark Brown or Tarry Mixture 1. Oxidative side reactions: Nitric acid is a strong oxidizing agent and can lead to the formation of polymeric or tarry byproducts, especially at elevated temperatures. 2. Polynitration: The aromatic ring of the 2-chlorophenyl group or the cyclohexanone (B45756) ring might undergo further nitration, leading to complex mixtures.1. Control the reaction temperature: Maintain a low temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent and the reaction. 2. Use a stoichiometric amount of nitrating agent: Carefully control the molar ratio of the nitrating agent to the substrate to minimize over-nitration. 3. Consider alternative nitrating systems: Explore milder nitrating agents that may reduce oxidative side reactions.
Presence of Unreacted Starting Material 1. Insufficient amount of nitrating agent. 2. Poor mixing: Inhomogeneous reaction mixture can lead to localized areas of low reagent concentration. 3. Short reaction time. 1. Adjust stoichiometry: Ensure at least a stoichiometric amount of the nitrating agent is used. A slight excess might be necessary. 2. Improve agitation: Use efficient mechanical stirring to ensure the reaction mixture is homogeneous. 3. Increase reaction time: Monitor the reaction by TLC or other analytical methods until the starting material is consumed.
Difficult Purification of the Product 1. Presence of multiple side products with similar polarities. 2. Oily or non-crystalline product. 1. Optimize chromatography: Use a multi-step gradient elution in your column chromatography to improve separation. Consider using a different stationary phase or solvent system. 2. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures to obtain a crystalline product. Seeding with a small crystal of pure product can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of 2-(2-chlorophenyl)cyclohexanone?

  • Oxidative Ring-Opening: Strong nitric acid can oxidize the cyclohexanone ring, leading to the formation of dicarboxylic acids, such as derivatives of adipic acid.

  • Polynitration: Although the primary reaction is alpha-nitration on the cyclohexanone ring, there is a possibility of nitration on the 2-chlorophenyl ring, leading to dinitro compounds. However, the presence of the deactivating chloro group and the ketone functionality makes the aromatic ring less susceptible to electrophilic substitution.

  • Formation of Nitrous Acid and Nitrogen Oxides: The reduction of nitric acid during the reaction can produce nitrous acid (HNO₂) and various nitrogen oxides (NOx), which can lead to further complex side reactions and contribute to the coloration of the reaction mixture.

Q2: What is the role of a copper catalyst in the nitration with ceric ammonium nitrate (CAN)?

A2: In the copper-assisted nitration with CAN, the copper(II) species is thought to act as a Lewis acid, promoting the enolization of the ketone. This enol or enolate intermediate is then more susceptible to attack by the nitrating species generated from CAN.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material from the product. The spots can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the product and any byproducts.

Q4: What are the safety precautions I should take during this experiment?

A4: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Reactions involving nitrating agents can be highly exothermic, so it is crucial to control the rate of addition and maintain a low temperature to prevent runaway reactions.

Experimental Protocols

Protocol 1: Nitration using Nitric Acid and Acetic Anhydride

This protocol is a general method for the alpha-nitration of ketones and should be adapted and optimized for 2-(2-chlorophenyl)cyclohexanone.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to acetic anhydride with stirring, maintaining the temperature below 10 °C.

  • Reaction: Dissolve 2-(2-chlorophenyl)cyclohexanone in a suitable solvent like dichloromethane (B109758) in a separate flask equipped with a stirrer and a dropping funnel, and cool it in an ice bath.

  • Slowly add the prepared nitrating mixture to the solution of the ketone, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and stir.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Potential Side Reactions A 2-(2-chlorophenyl)cyclohexanone B This compound (Desired Product) A->B HNO₃ / Ac₂O or Ceric Ammonium Nitrate C Oxidative Ring-Opening (e.g., Adipic Acid Derivatives) A->C Strong Oxidation D Polynitration Products A->D Excess Nitrating Agent/ Higher Temperature

Caption: Main reaction pathway for the nitration of 2-(2-chlorophenyl)cyclohexanone and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions Start Experiment Start: Nitration of 2-(2-chlorophenyl)cyclohexanone CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield ImpureProduct Impure Product? CheckYield->ImpureProduct No (Good Yield) LowYield->ImpureProduct No Sol_Yield1 Optimize Reaction Time/ Temperature LowYield->Sol_Yield1 Yes Sol_Yield2 Use Milder Nitrating Agent LowYield->Sol_Yield2 Sol_Yield3 Check Reagent Quality/Stoichiometry LowYield->Sol_Yield3 Success Successful Reaction ImpureProduct->Success No Sol_Purity1 Control Temperature Rigorously ImpureProduct->Sol_Purity1 Yes Sol_Purity2 Optimize Purification (Chromatography/Recrystallization) ImpureProduct->Sol_Purity2 Sol_Purity3 Adjust Stoichiometry of Nitrating Agent ImpureProduct->Sol_Purity3 Sol_Yield1->CheckYield Re-run Experiment Sol_Yield2->CheckYield Re-run Experiment Sol_Yield3->CheckYield Re-run Experiment Sol_Purity1->CheckYield Re-purify or Re-run Sol_Purity2->CheckYield Re-purify or Re-run Sol_Purity3->CheckYield Re-purify or Re-run

Caption: A logical workflow for troubleshooting common issues in the nitration of 2-(2-chlorophenyl)cyclohexanone.

References

Technical Support Center: Purification of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(2-Chlorophenyl)-2-nitrocyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Table 1: Troubleshooting Common Purification Issues

ProblemPotential CauseRecommended Solution
Low recovery after column chromatography Compound degradation on silica (B1680970) gel: this compound is known to be thermolabile and potentially sensitive to acidic conditions on standard silica gel.[1][2][3]- Use deactivated silica gel (e.g., treated with triethylamine).- Perform flash chromatography quickly and at room temperature.- Consider using an alternative stationary phase like neutral alumina.- Elute with a solvent system that ensures rapid elution of the product.
"Oiling out" during recrystallization High concentration of impurities: The presence of unreacted starting materials or side products can lower the melting point of the mixture and prevent crystallization.Inappropriate solvent choice: The solvent may be too good a solvent, or the cooling process may be too rapid.- Attempt to pre-purify the crude product by a quick filtration through a small plug of silica gel to remove polar impurities.- Experiment with a variety of solvent systems. Good starting points for α-nitro ketones include ethanol/water, isopropanol, or toluene (B28343)/heptane mixtures.- Ensure slow cooling to encourage crystal formation. Seeding with a small crystal of pure product can be beneficial.
Presence of a yellow coloration in the purified product Formation of nitrostyrene-type byproducts: Elimination of the nitro group can lead to colored impurities.Residual acidic impurities: Traces of acid from the synthesis can cause degradation over time.- Wash the crude product with a saturated sodium bicarbonate solution before purification to remove any residual acid.- Consider a charcoal treatment of the recrystallization solution to remove colored impurities.- Ensure complete removal of the nitrating agent during workup.
Co-elution of impurities during column chromatography Similar polarity of the product and impurities: Unreacted 2-chlorophenyl cyclohexanone (B45756) or other non-polar byproducts may have similar Rf values to the desired product.- Optimize the mobile phase. A less polar solvent system (e.g., higher percentage of hexane (B92381) in an ethyl acetate (B1210297)/hexane mixture) may improve separation.- Consider using a longer column to increase the separation efficiency.- Analyze fractions by TLC or another appropriate analytical method to ensure pure fractions are combined.
Product decomposes upon solvent removal High temperatures during solvent evaporation: The thermolabile nature of the compound makes it susceptible to degradation at elevated temperatures.[1][2][3]- Use a rotary evaporator with a water bath at a low temperature (ideally not exceeding 40°C).- For small quantities, removing the solvent under a stream of inert gas at room temperature is a gentle alternative.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter during the purification of this compound?

A1: Based on common synthetic routes, potential impurities include:

  • Unreacted starting materials: 2-chlorophenyl cyclohexanone and the nitrating agent.

  • Side-products from the Michael addition: If the synthesis involves a Michael addition of a nitroalkane to an enone, side products from multiple additions can occur.

  • Aldol condensation products of cyclohexanone: In the presence of a base, cyclohexanone can undergo self-condensation.

  • N-methyl ketamine: This has been identified as an impurity in a specific synthetic route where this compound is used as a precursor for ketamine.[4]

  • Degradation products: Due to its thermolabile nature, degradation can lead to various byproducts, especially if exposed to high temperatures or acidic/basic conditions for extended periods.[1][2][3]

Q2: Is this compound stable during standard purification procedures?

A2: this compound is reported to be a thermolabile powder.[1][2][3] Therefore, prolonged exposure to heat, such as during solvent evaporation at high temperatures or lengthy column chromatography runs, should be avoided. It may also be sensitive to acidic or basic conditions, which can be present on standard silica gel or in certain workup procedures.

Q3: What are the recommended storage conditions for purified this compound?

A3: Given its thermolabile nature, the purified compound should be stored in a cool, dark, and dry place. Storage in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation over time.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of my compound?

A4: While GC-MS has been used for the characterization of this compound, its thermolabile nature may lead to degradation in the hot injection port of a GC system.[1][2][3] This could result in an inaccurate purity assessment. Liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are generally more suitable techniques for analyzing the purity of thermolabile compounds.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for deactivation of silica gel)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation:

    • For every 1 gram of crude material, use approximately 30-50 grams of silica gel.

    • If deactivation is desired, prepare a slurry of silica gel in hexane containing 1% triethylamine. Let it stand for 30 minutes before packing.

    • Otherwise, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing:

    • Pour the slurry into the column and allow the silica to settle, ensuring a level bed.

    • Drain the solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase as needed (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C).

Protocol 2: Recrystallization

This protocol is suitable for the final purification of this compound that is already reasonably pure.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of toluene and heptane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

G Troubleshooting Purification of this compound start Crude Product purification_method Choose Purification Method start->purification_method column_chrom Column Chromatography purification_method->column_chrom Impure/Complex Mixture recrystallization Recrystallization purification_method->recrystallization Relatively Pure Solid low_yield Low Yield? column_chrom->low_yield oiling_out Oiling Out? recrystallization->oiling_out degradation Suspect Degradation on Silica low_yield->degradation Yes impurity_issue Impurity Co-elution low_yield->impurity_issue No solvent_issue Inappropriate Solvent oiling_out->solvent_issue Yes pure_product Pure Product oiling_out->pure_product No, Crystals Form degradation->column_chrom Use deactivated silica/alumina impurity_issue->column_chrom Optimize mobile phase impurity_issue->pure_product Successful Separation solvent_issue->recrystallization Change solvent/cooling rate G Potential Impurity Formation Pathways cluster_reactants Starting Materials cluster_products Products and Byproducts 2-chlorophenyl_cyclohexanone 2-Chlorophenyl cyclohexanone Target_Product This compound 2-chlorophenyl_cyclohexanone->Target_Product Nitration Unreacted_SM Unreacted Starting Materials 2-chlorophenyl_cyclohexanone->Unreacted_SM Cyclohexanone Cyclohexanone Aldol_Condensation Cyclohexanone Aldol Condensation Products Cyclohexanone->Aldol_Condensation Base Nitrating_Agent Nitrating Agent Nitrating_Agent->Target_Product Degradation_Products Degradation Products (e.g., nitrostyrene) Target_Product->Degradation_Products Heat/Acid/Base

References

"optimization of reaction conditions for the reduction of 2-(2-Chlorophenyl)-2-nitrocyclohexanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the reduction of 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected products from the reduction of this compound?

A1: The reduction of this compound can yield two main products, depending on the reagents and conditions used:

  • 2-Amino-2-(2-chlorophenyl)cyclohexanone (Norketamine): This product results from the selective reduction of the nitro group to an amine. A combination of zinc powder and formic acid has been documented to achieve this transformation.[1]

  • 2-(2-Chlorophenyl)-2-nitrocyclohexanol: This product is formed when the ketone group is selectively reduced to a hydroxyl group, leaving the nitro group intact. This is often the target of biocatalytic reductions using enzymes like alcohol dehydrogenases (ADHs), which can produce specific stereoisomers.[2][3]

Q2: What are the most common methodologies for this reduction?

A2: There are three primary approaches for the reduction of α-nitro ketones:

  • Chemical Reduction: This involves the use of stoichiometric reducing agents. For the specific conversion to norketamine, a system of zinc powder in formic acid is effective.[1] Other reagents like Sodium Borohydride (B1222165) (NaBH₄) might be used, but selectivity can be an issue.[4]

  • Catalytic Hydrogenation: This method uses hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst (e.g., Platinum, Palladium, Nickel). It is a powerful method for reducing nitro groups.[5][6] The choice of catalyst and conditions is critical to prevent over-reduction of the ketone or aromatic ring.[7][8]

  • Biocatalytic Reduction: This approach uses enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the reduction.[3] These methods are highly selective for the ketone group, operate under mild conditions (ambient temperature and pressure), and can provide excellent enantioselectivity, yielding chiral β-nitroalcohols.[2]

Q3: What are the most critical experimental parameters to control for optimization?

A3: The success of the reaction depends on careful control of several parameters:

  • Reducing Agent/Catalyst: This is the most critical choice as it dictates the reaction's outcome (amino ketone vs. nitro alcohol).

  • Solvent: The solvent can influence reagent solubility, reaction rate, and the stability of the starting material. For instance, α-nitro ketones can be prone to hydrolysis, which can be mitigated by using a biphasic system (e.g., toluene (B28343)/buffer).[2]

  • Temperature: Reaction temperature can significantly impact selectivity and reaction rate.[9]

  • pH: For aqueous or biocatalytic reactions, pH must be carefully controlled to ensure enzyme stability and prevent degradation of the substrate.[2]

Q4: How can stereoselectivity be controlled during the reduction of the ketone group?

A4: Achieving high stereoselectivity is often a key goal. Biocatalytic methods using alcohol dehydrogenases are superior for this purpose, as different enzymes can produce either the (R) or (S) enantiomer of the corresponding nitroalcohol with high enantiomeric purity.[2][3] For chemical reductions, chiral catalysts or reagents, such as those used in asymmetric transfer hydrogenation, are necessary.[10]

Troubleshooting Guide

Problem: Low or no conversion of the starting material.

  • Possible Cause 1: Inactive Reagent or Catalyst. Metal catalysts (e.g., Pd/C, PtO₂) can be deactivated by impurities. Chemical reductants like NaBH₄ can decompose if stored improperly.

  • Solution: Use fresh, high-quality reagents. For catalytic hydrogenations, ensure the catalyst has not been poisoned and that the hydrogen delivery system is functioning correctly. For biocatalytic reactions, confirm the enzyme's activity and ensure the cofactor regeneration system is working.

Problem: The starting material, this compound, appears to be degrading.

  • Possible Cause: Hydrolysis. α-nitro ketones can be unstable in aqueous media, leading to hydrolytic degradation.[2]

  • Solution: To avoid this, consider using a biphasic medium consisting of an organic solvent (e.g., toluene, ethyl acetate) and a buffer. This can preserve the nitroketone from hydrolysis while still allowing the reaction to proceed.[2] Alternatively, use non-aqueous organic solvents if the chosen reduction method allows.

Problem: The reaction produces the nitro alcohol instead of the desired amino ketone.

  • Possible Cause: Incorrect Choice of Reducing Agent. The reagent system is selectively reducing the ketone but not the nitro group. This is characteristic of many borohydride reagents and biocatalysts.[2][4]

  • Solution: To target the nitro group, use methods known for nitro reduction, such as catalytic hydrogenation (e.g., H₂ with a Pd, Pt, or Ni catalyst) or chemical reduction with systems like Zn/formic acid or Zn/HCl.[1][5]

Problem: The reaction yields a complex mixture of unidentified side products.

  • Possible Cause 1: Over-reduction. Strong reducing conditions can lead to multiple transformations. For example, catalytic hydrogenation can reduce the nitro group, the ketone, and potentially the aromatic ring if conditions are too harsh (high pressure or temperature).[8]

  • Solution 1: Reduce the severity of the reaction conditions. Lower the hydrogen pressure, temperature, or reaction time. Select a more chemoselective catalyst.

  • Possible Cause 2: Competing Reaction Pathways. Depending on the catalyst and conditions, the reduction of a nitro group on a cyclohexane (B81311) ring can lead to various products, including the oxime, amine, or ketone.[7][11]

  • Solution 2: Screen different catalysts and solvent systems to find conditions that favor the desired product. For example, supported platinum catalysts have shown good selectivity in some reductive amination processes.[5]

Experimental Protocols

Protocol 1: Chemical Reduction to 2-Amino-2-(2-chlorophenyl)cyclohexanone (Norketamine)

This protocol is based on the reported synthesis using zinc powder and formic acid.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add formic acid (10-20 volumes, e.g., 10-20 mL per gram of starting material).

  • Reaction Initiation: Cool the mixture in an ice bath. Slowly add zinc powder (3.0-5.0 eq) portion-wise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

  • Extraction: Make the filtrate basic (pH > 10) by carefully adding a concentrated aqueous solution of NaOH or NH₄OH while cooling in an ice bath. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Protocol 2: General Protocol for Biocatalytic Reduction to Chiral 2-(2-Chlorophenyl)-2-nitrocyclohexanol

This protocol is a generalized procedure adapted from literature on the biocatalytic reduction of analogous α-nitro ketones.[2]

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 5.0).

  • Reaction Mixture: In a reaction vessel, combine the buffer and an organic co-solvent such as toluene (e.g., in a 1:1 volume ratio) to create a biphasic system.[2]

  • Substrate Addition: Dissolve the this compound in the organic phase of the mixture.

  • Cofactor and Enzyme Addition: Add the NAD(P)H cofactor and the cofactor regenerating system (e.g., glucose and glucose dehydrogenase (GDH)). Finally, add the selected alcohol dehydrogenase (ADH).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-30 °C). Monitor the conversion of the starting material and the formation of the product by taking samples from the organic phase and analyzing them by HPLC or GC.

  • Workup: Once the reaction has reached the desired conversion, separate the organic layer. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting chiral nitroalcohol can be purified further by flash chromatography.

Data Summary Tables

Table 1: Comparison of Reduction Methodologies for this compound

FeatureChemical Reduction (Zn/Formic Acid)Catalytic Hydrogenation (e.g., H₂/Pd/C)Biocatalytic Reduction (ADH)
Primary Product Amino Ketone (Norketamine)[1]Amino Ketone or Amino AlcoholNitro Alcohol[2]
Key Reagents Zinc Powder, Formic Acid[1]H₂ Gas, Metal CatalystEnzyme (ADH), Cofactor (NADPH), Buffer
Selectivity Good for nitro group reduction.Can be difficult to control; risk of over-reduction.[8]Excellent for ketone reduction; nitro group is untouched.[2]
Stereocontrol Generally produces a racemic mixture.Requires a chiral catalyst for stereoselectivity.Excellent; can produce high enantiomeric excess (ee).[3]
Reaction Conditions Mild to moderate temperature.Wide range (mild to harsh pressure/temperature).Mild (ambient temp, atmospheric pressure).[2]
Key Considerations Exothermic reaction requires careful addition of zinc.Catalyst poisoning; potential for over-reduction.Substrate hydrolysis; enzyme cost and stability.

Table 2: Example of ADH-Mediated Reduction of a Model α-Nitro Ketone (Data from Literature) The following data is for the reduction of 1-phenyl-2-nitroethanone (3a) to the corresponding nitroalcohol (1a) and illustrates the potential of biocatalysis.[2]

Enzyme CatalystSystemConversion (%)Enantiomeric Excess (ee) (%)
ADH440 Toluene/Buffer (pH 5)>9992 (R)
ADH270 Toluene/Buffer (pH 5)79>99 (S)

Process and Logic Diagrams

Diagram 1: General Reaction Pathways start 2-(2-Chlorophenyl)- 2-nitrocyclohexanone prod1 2-Amino-2-(2-chlorophenyl) cyclohexanone (Norketamine) start->prod1  Nitro Group Reduction  (e.g., Zn/Formic Acid) prod2 2-(2-Chlorophenyl)- 2-nitrocyclohexanol start->prod2  Ketone Reduction  (e.g., Biocatalysis with ADH)

Diagram 1: General reaction pathways for the reduction of the title compound.

Diagram 2: Experimental Workflow for Chemical Reduction cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine Starting Material and Formic Acid in Flask B Cool Mixture in Ice Bath A->B C Add Zinc Powder Portion-wise B->C D Stir and Monitor by TLC/LC-MS C->D E Filter to Remove Excess Zinc D->E F Basify Filtrate with NaOH E->F G Extract with Organic Solvent F->G H Dry and Concentrate Organic Layers G->H I Purify by Column Chromatography H->I

Diagram 2: Step-by-step workflow for the chemical reduction using Zn/Formic Acid.

Diagram 3: Troubleshooting Decision Tree start Problem with Reaction? q1 Is Starting Material Consumed? start->q1 q2 Is the Main Product the Nitro Alcohol? q1->q2 Yes q3 Is the Starting Material Degrading? q1->q3 No sol2 Use Nitro-Reducing System (e.g., Catalytic Hydrogenation, Zn/Formic Acid) q2->sol2 Yes sol4 SUCCESS: Desired Amino Ketone Formed q2->sol4 No sol1 Check Reagent/Catalyst Activity Increase Temperature/Time q3->sol1 No sol3 Use Biphasic System (Toluene/Buffer) or Non-Aqueous Solvent q3->sol3 Yes

Diagram 3: A decision tree for troubleshooting common experimental issues.

References

"by-product formation in the synthesis of ketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ketamine from the precursor 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH).

Experimental Workflow & By-product Formation

The synthesis of ketamine from this compound is a two-step process. The first step involves the reduction of the nitro group in 2-CPNCH to an amine, yielding norketamine. The second step is the methylation of the primary amine of norketamine to a secondary amine, producing ketamine, via the Eschweiler-Clarke reaction.

Ketamine Synthesis Workflow CPNCH This compound (2-CPNCH) Norketamine Norketamine CPNCH->Norketamine Reduction (e.g., Zn/HCOOH) Ketamine Ketamine Norketamine->Ketamine Eschweiler-Clarke Reaction (HCHO, HCOOH)

Caption: Overall workflow for the synthesis of ketamine from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary steps in synthesizing ketamine from this compound?

A1: The synthesis involves two main reactions:

  • Reduction of this compound (2-CPNCH): The nitro group of 2-CPNCH is reduced to a primary amine to form norketamine. A common method for this reduction is the use of zinc powder in the presence of formic acid.[1][2]

  • Methylation of Norketamine: The primary amine of norketamine is then methylated to the secondary amine of ketamine using the Eschweiler-Clarke reaction, which employs formaldehyde (B43269) and formic acid.[1][2][3]

Q2: What is the most common by-product observed in this synthesis?

A2: The most frequently identified by-product is N-methyl ketamine.[2][3] This impurity is considered a marker for this specific synthetic route.[2][3]

Q3: How is N-methyl ketamine formed?

A3: N-methyl ketamine is formed during the Eschweiler-Clarke reaction. While this reaction is designed to introduce a single methyl group onto the primary amine of norketamine, over-methylation can occur, leading to the formation of a tertiary amine.

Byproduct_Formation Norketamine Norketamine (Primary Amine) Ketamine Ketamine (Secondary Amine) Norketamine->Ketamine Methylation (HCHO, HCOOH) N_Methyl_Ketamine N-Methyl Ketamine (Tertiary Amine) Ketamine->N_Methyl_Ketamine Over-methylation (Excess HCHO)

Caption: By-product formation pathway in the Eschweiler-Clarke reaction step.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Norketamine (Reduction Step) Incomplete reaction due to insufficient reducing agent or reaction time.- Ensure the use of finely divided, activated zinc powder for better reactivity.- Gradually add the zinc powder to maintain a steady reaction rate.- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Inactivation of the reducing agent.- Pre-treat the zinc dust with a dilute acid (e.g., HCl) to remove any oxide layer, followed by washing and drying.
Low Yield of Ketamine (Eschweiler-Clarke Step) Insufficient methylation due to inadequate amounts of formaldehyde or formic acid.- Use a molar excess of both formaldehyde and formic acid to drive the reaction to completion.[4]
Suboptimal reaction temperature.- The Eschweiler-Clarke reaction is typically heated to facilitate the reaction. Maintain a temperature close to boiling for an aqueous solution.[4]
High Levels of N-methyl ketamine By-product Excessive amounts of formaldehyde leading to over-methylation.- Carefully control the stoichiometry of formaldehyde. While an excess is needed, a large excess can promote the formation of the tertiary amine.
Prolonged reaction time at elevated temperatures.- Monitor the reaction closely by TLC or GC-MS and stop the reaction once the formation of ketamine is maximized and the formation of N-methyl ketamine begins to increase significantly.
Presence of Unreacted Norketamine in Final Product Incomplete methylation reaction.- Increase the reaction time or temperature of the Eschweiler-Clarke reaction.- Ensure adequate amounts of formaldehyde and formic acid are used.
Difficulty in Purifying the Final Product Presence of multiple by-products and unreacted starting materials.- Employ column chromatography for purification.- For the final product, consider converting the ketamine base to its hydrochloride salt, which can be purified by recrystallization.[5]

Quantitative Data on By-product Formation

Quantitative data on the precise percentages of by-products in this specific synthesis route is not extensively available in the reviewed literature. The formation of by-products is highly dependent on the specific reaction conditions employed.

Parameter Effect on By-product Formation General Trend
Ratio of Formaldehyde to Norketamine Higher ratios can increase the formation of N-methyl ketamine.A controlled excess is optimal for driving the reaction to ketamine without significant over-methylation.
Reaction Temperature (Eschweiler-Clarke) Higher temperatures can accelerate both the desired reaction and the formation of by-products.An optimal temperature needs to be determined experimentally to maximize ketamine yield while minimizing impurity formation.
Purity of Starting Materials Impurities in 2-CPNCH or norketamine can lead to the formation of corresponding by-products.Use highly purified starting materials to minimize the introduction of impurities.

Experimental Protocols

1. Reduction of this compound to Norketamine

This protocol is a general representation based on the use of zinc and formic acid as described in the literature.[1][2] Optimal conditions may need to be determined empirically.

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as formic acid.

  • Cool the solution in an ice bath.

  • Slowly add zinc powder in portions with continuous stirring. The reaction is exothermic and the temperature should be monitored.

  • After the addition of zinc is complete, continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the reaction mixture to remove the zinc salts.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide (B78521) solution) and extract the norketamine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude norketamine.

2. Eschweiler-Clarke Reaction of Norketamine to Ketamine

This protocol is a general representation of the Eschweiler-Clarke reaction.[4][6][7]

  • To a flask containing norketamine, add an excess of formic acid and formaldehyde (aqueous solution).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the norketamine is consumed.

  • Cool the reaction mixture and make it alkaline by adding a base (e.g., sodium hydroxide solution).

  • Extract the ketamine with an organic solvent.

  • Wash the organic layer, dry it, and evaporate the solvent to get crude ketamine.

  • The crude product can be further purified by column chromatography or by converting it to its hydrochloride salt and recrystallizing.

Analytical Methods for Monitoring and Purity Assessment

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of both the reduction and methylation reactions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying ketamine, norketamine, and potential by-products like N-methyl ketamine in the reaction mixture and final product.[8][9][10][11]

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_reduction Reduction Step Issues cluster_methylation Methylation Step Issues cluster_solutions Potential Solutions LowYieldNorketamine Low Yield of Norketamine IncompleteReaction Incomplete Reaction LowYieldNorketamine->IncompleteReaction InactiveReagent Inactive Reducing Agent LowYieldNorketamine->InactiveReagent OptimizeReagents Optimize Reagent Stoichiometry IncompleteReaction->OptimizeReagents ActivateReagent Activate Reducing Agent InactiveReagent->ActivateReagent LowYieldKetamine Low Yield of Ketamine InsufficientMethylation Insufficient Methylation LowYieldKetamine->InsufficientMethylation Purification Improve Purification LowYieldKetamine->Purification HighNMethylKetamine High N-Methyl Ketamine OverMethylation Over-methylation HighNMethylKetamine->OverMethylation HighNMethylKetamine->Purification UnreactedNorketamine Unreacted Norketamine UnreactedNorketamine->InsufficientMethylation InsufficientMethylation->OptimizeReagents ControlTempTime Control Temperature & Time InsufficientMethylation->ControlTempTime OverMethylation->OptimizeReagents OverMethylation->ControlTempTime

Caption: Logical relationships between common issues and their potential solutions in the synthesis process.

References

"stabilizing 2-(2-Chlorophenyl)-2-nitrocyclohexanone during storage and handling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stable storage and safe handling of 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

There are conflicting recommendations for the storage of this compound. To ensure maximum stability, especially for long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 2°C to 8°C is also acceptable. Some suppliers may suggest room temperature storage; however, given that the compound is known to be thermolabile, colder storage is a safer precaution to prevent degradation.

Q2: How long can I store this compound?

When stored at -20°C, this compound has been reported to be stable for at least three years. Stability at higher temperatures may be shorter, and it is advisable to perform periodic quality control checks if the compound is not used within a year of receipt.

Q3: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color from a white or off-white crystalline solid to a yellowish powder, as has been noted in some seized samples. Any noticeable change in the physical appearance of the compound should be a cause for concern. For a more definitive assessment, analytical techniques such as HPLC or LC-MS can be used to check for the presence of impurities or degradation products.

Q4: This compound is described as "thermolabile." What does that mean for its handling?

"Thermolabile" indicates that this compound is sensitive to heat and can decompose at elevated temperatures[1][2][3][4]. Therefore, it is crucial to avoid exposing the compound to high temperatures during handling and experiments. When not in use, it should be returned to its recommended storage condition promptly. During experimental procedures, if heating is required, it should be done with caution and for the shortest possible duration.

Q5: What are the known incompatible materials with this compound?

To prevent adverse reactions and degradation, avoid contact with strong oxidizing agents and strong acids.

Q6: What are the hazardous decomposition products of this compound?

Upon decomposition at high temperatures, this compound may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas. All handling of the compound, especially when there is a risk of decomposition, should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Perform a purity check of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). 3. If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments.
Change in physical appearance (e.g., color) The compound may have been exposed to heat, light, or incompatible materials, leading to degradation.1. Do not use the material if its appearance has changed. 2. Review your storage and handling procedures to identify any potential exposure to adverse conditions. 3. Dispose of the degraded material according to your institution's safety guidelines and obtain a fresh supply.
Difficulty in dissolving the compound While solubility information is available, partial degradation could potentially lead to less soluble impurities.1. Confirm you are using a recommended solvent (e.g., DMF, DMSO). 2. Gently warm the solution if the protocol allows, but be mindful of the compound's thermolability. 3. If solubility issues persist with a new batch, consider the possibility of polymorphism or different crystalline forms.

Data Presentation

Summary of Storage Conditions and Stability
Parameter Recommendation Source
Long-Term Storage Temperature -20°CCommercial Supplier Data
Short-Term Storage Temperature 2°C - 8°CSafety Data Sheet
Alternative Storage Room TemperatureSome Commercial Suppliers
Stated Stability ≥ 3 years at -20°CCommercial Supplier Data
Shipping Condition Wet iceCommercial Supplier Data
Key Characteristic Thermolabile powderForensic Science Literature[1][2][3][4]

Experimental Protocols

Protocol for Purity Assessment by HPLC

This is a general protocol for assessing the purity of this compound and can be adapted as a stability-indicating method.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to make a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards of lower concentrations (e.g., 100 µg/mL, 10 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength determined by a UV scan of the compound (a starting point could be 254 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the standard solutions to establish the retention time and peak area relationship.

    • Inject a sample of the material being tested.

    • The purity can be estimated by the percentage of the main peak area relative to the total peak area. The appearance of new peaks in aged samples would indicate degradation.

Visualizations

Plausible Thermal Degradation Pathway

G 2_CPNCH This compound Heat High Temperature 2_CPNCH->Heat Decomposition Decomposition Products Heat->Decomposition leads to CO Carbon Monoxide (CO) Decomposition->CO CO2 Carbon Dioxide (CO2) Decomposition->CO2 NOx Nitrogen Oxides (NOx) Decomposition->NOx HCl Hydrogen Chloride (HCl) Decomposition->HCl

Caption: Plausible thermal degradation pathway for this compound.

Experimental Workflow for Handling and Stability Testing

G cluster_storage Storage cluster_handling Handling cluster_stability Stability Testing Receive Receive Compound (Ship on wet ice) Store Store at -20°C (Long-term) Receive->Store Equilibrate Equilibrate to Room Temperature in Desiccator Store->Equilibrate Sample Take Initial Sample (T=0) Store->Sample Weigh Weigh Required Amount (in fume hood) Equilibrate->Weigh Experiment Use in Experiment (Avoid high heat) Weigh->Experiment Stress Store under Test Conditions (e.g., elevated temp, light) Sample->Stress Test Test Samples at Time Points (e.g., 1, 3, 6 months) Stress->Test Analyze Analyze Purity by HPLC (Check for degradation peaks) Test->Analyze

Caption: General workflow for handling and stability testing of this compound.

References

"troubleshooting low conversion rates in reactions with 2-(2-Chlorophenyl)-2-nitrocyclohexanone"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 2-(2-chlorophenyl)-2-nitrocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use, with a focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the common causes?

A1: Low conversion rates in reactions with this compound can be attributed to several factors, primarily related to the stability of the starting material and the specifics of the reaction conditions. This compound is known to be a thermolabile powder, meaning it is sensitive to heat and can decompose, which is a significant factor in reduced yields.[1][2][3]

Troubleshooting Steps:

  • Starting Material Integrity: Verify the purity and stability of your this compound. Improper storage or prolonged exposure to elevated temperatures can lead to degradation. Analytical techniques such as NMR spectroscopy can be used to assess the purity of the starting material.[1]

  • Reaction Temperature: Carefully control the reaction temperature. Given the compound's thermal sensitivity, excessive heat can lead to decomposition and the formation of side products.

  • Reagent Quality: Ensure the quality and stoichiometry of all reagents, especially in reduction reactions where the activity of the reducing agent is critical. For instance, when using zinc dust, its activation can be crucial for reaction efficiency.[4]

  • Side Reactions: Be aware of potential side reactions. The reduction of α-nitro ketones can sometimes yield undesired products such as oximes or hydroxylamines.[5] Additionally, under certain conditions, side reactions analogous to the Nef reaction can occur, leading to the formation of ketone byproducts instead of the desired amine.[1][6]

Q2: I am performing a reduction of this compound to synthesize norketamine, but the conversion is poor. How can I optimize this reaction?

A2: The reduction of the nitro group in this compound is a key step in the synthesis of norketamine.[3] Low yields in this step often point to issues with the reducing agent, reaction conditions, or workup procedure. The most commonly cited method for this transformation is the use of zinc powder in the presence of formic acid or ammonium (B1175870) formate.[3][7]

Troubleshooting Flowchart for Low Yield in Reduction

Troubleshooting_Reduction start Low Conversion Rate in Reduction check_sm Assess Starting Material Purity (2-CPNCH) start->check_sm check_reagents Verify Reagent Quality (Zinc, Formic Acid/Ammonium Formate) optimize_temp Optimize Reaction Temperature (Avoid excessive heat) check_reagents->optimize_temp activate_zinc Activate Zinc Powder (e.g., with dilute HCl) check_reagents->activate_zinc If using Zinc check_sm->check_reagents check_workup Review Workup Procedure (Product stability, extraction efficiency) optimize_temp->check_workup increase_reagents Increase Stoichiometry of Reducing Agent optimize_temp->increase_reagents If reaction is sluggish side_reactions Analyze for Side Products (Oxime, hydroxylamine, Nef-type byproducts) check_workup->side_reactions purification Optimize Purification Method check_workup->purification If no major side products modify_workup Modify Workup (e.g., pH adjustment, solvent change) side_reactions->modify_workup If side products detected increase_reagents->check_workup activate_zinc->optimize_temp modify_workup->purification solution Improved Yield purification->solution

Caption: A logical workflow for troubleshooting low conversion rates in the reduction of this compound.

Q3: What are the potential side products in reactions involving this compound and how can I minimize them?

A3: The primary side products depend on the specific reaction being performed. In the case of the reduction to norketamine, incomplete reduction can lead to the formation of hydroxylamines.[5] Under certain pH conditions, rearrangement to an oxime can also occur.[6] Furthermore, the α-nitro ketone functionality can be susceptible to Nef-type reactions, which would result in the formation of a dione, rather than the desired amino-ketone.[1][8]

Minimization Strategies:

  • Control of pH: Maintaining the appropriate pH is crucial, especially during workup. For reductions, acidic conditions are generally favored to promote the formation of the amine.

  • Choice of Reducing Agent: The choice of reducing agent can influence the product distribution. While zinc and formic acid are commonly used, other reagents for nitro group reduction, such as catalytic hydrogenation, could be explored, though they may have different selectivities.[5]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

Data Presentation

Table 1: Troubleshooting Guide for Low Conversion Rates
Symptom Potential Cause Suggested Action
No reaction or very slow reactionInactive reducing agentActivate zinc powder with dilute acid before use. Use fresh, high-quality reagents.
Low reaction temperatureGradually increase the reaction temperature while monitoring for decomposition.
Formation of multiple productsDecomposition of starting materialEnsure the reaction temperature is not too high. Minimize reaction time.
Unoptimized reaction conditionsScreen different solvents and reagent stoichiometries.
Low yield after workupProduct instabilityCheck the stability of the desired product under the workup conditions (e.g., pH, temperature).
Inefficient extractionUse an appropriate extraction solvent and perform multiple extractions.
Table 2: Comparison of Reducing Agents for Nitroalkanes (Illustrative)
Reducing Agent Typical Conditions Reported Yield Range (%) Notes
Zn / HCOOHMethanol, Room Temperature80-95Commonly used for 2-CPNCH. Reaction can be vigorous.[3][4]
Zn / NH₄ClAqueous Ethanol, Reflux50-70Milder conditions, may require longer reaction times.
Catalytic Hydrogenation (e.g., Pd/C)H₂, various solventsVariableCan be highly efficient but may require specialized equipment.
Fe / HClAqueous Ethanol, Reflux70-90Effective but can generate significant iron waste.

Note: The yields presented are typical for the reduction of nitroalkanes and may vary for this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to Norketamine

This protocol is a generalized procedure based on commonly cited methods.[3]

Materials:

  • This compound (1 equivalent)

  • Zinc powder (activated) (5-10 equivalents)

  • Formic acid (or ammonium formate)

  • Methanol

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Add activated zinc powder to the solution.

  • Slowly add formic acid to the stirred suspension at room temperature. The reaction can be exothermic, so careful addition and cooling may be necessary.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the zinc solids.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude norketamine.

  • The crude product can be further purified by column chromatography or crystallization.

Experimental Workflow Diagram

Experimental_Workflow start Start: this compound dissolve Dissolve in Methanol start->dissolve add_zinc Add Activated Zinc Powder dissolve->add_zinc add_acid Slowly Add Formic Acid add_zinc->add_acid monitor Monitor Reaction by TLC add_acid->monitor filter Filter through Celite monitor->filter concentrate_1 Concentrate Filtrate filter->concentrate_1 extract Dissolve in DCM and Wash with NaHCO₃ concentrate_1->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify Crude Product dry->purify end End: Norketamine purify->end

Caption: A step-by-step workflow for the reduction of this compound to norketamine.

References

"alternative reagents for the synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Route 1: Michael Addition of Nitromethane (B149229) to 2-(2-chlorobenzylidene)cyclohexanone

Q1: I am observing a low yield in my Michael addition reaction. What are the potential causes and how can I improve it?

A1: Low yields in the Michael addition of nitromethane to an α,β-unsaturated ketone like 2-(2-chlorobenzylidene)cyclohexanone can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the nitromethane, leading to a slow or incomplete reaction. Conversely, a base that is too strong can promote side reactions. It is recommended to use a catalytic amount of a moderately strong base.

  • Solubility Issues: The reactants or the intermediate adduct may have limited solubility in the chosen solvent, leading to low reaction rates.[1] Using a biphasic solvent system (e.g., water-dichloromethane) in combination with a phase-transfer catalyst can significantly improve yields by facilitating the interaction between the reactants.[1]

  • Side Reactions: Undesirable side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of the Michael acceptor and self-condensation reactions.

Q2: I am observing the formation of multiple products in my reaction mixture. What are they and how can I minimize them?

A2: The formation of multiple products is a common issue. In the Michael addition of nitromethane, subsequent additions can occur, leading to the formation of double or even triple addition products.[1] To minimize these byproducts, it is advisable to use a controlled amount of the base and to monitor the reaction closely. Using a phase-transfer catalyst in a biphasic system can also enhance selectivity for the mono-adduct by moving the product to the organic phase, thus preventing further reaction.[1]

Route 2: Palladium-Catalyzed α-Arylation of Cyclohexanone (B45756) followed by Nitration

Q3: My palladium-catalyzed α-arylation of cyclohexanone with a 2-chlorophenyl source is giving a low yield. What are the common pitfalls?

A3: The success of palladium-catalyzed α-arylation reactions is highly dependent on the reaction conditions:

  • Ligand Choice: The selection of the phosphine (B1218219) ligand is crucial for an efficient catalytic cycle. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination. For the arylation of ketones, bulky and electron-rich phosphine ligands are often preferred.

  • Base Selection: A suitable base is required to generate the enolate of cyclohexanone. The choice of base can affect the reaction rate and the formation of side products. Common bases include sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) and cesium carbonate.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. Ensuring an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents can help to minimize catalyst decomposition.

  • Substrate Quality: The purity of the aryl halide and cyclohexanone is important. Impurities can interfere with the catalyst and reduce the reaction efficiency.

Q4: The nitration of 2-(2-chlorophenyl)cyclohexanone is proving to be difficult and giving low yields. Are there alternative nitrating agents I can try?

A4: Direct nitration of 2-substituted cyclohexanones can be challenging. An attempted synthesis of this compound via direct nitration of 2-(2-chlorophenyl)cyclohexanone using ceric ammonium (B1175870) nitrate (B79036) (CAN) and a copper catalyst was reported to be unsuccessful, highlighting the difficulties with this approach.[2] Traditional nitrating agents like nitric acid in sulfuric acid can lead to side reactions and degradation of the starting material.

Consider exploring alternative nitrating agents that operate under milder conditions. These can include:

  • Acetyl nitrate: Generated in situ from nitric acid and acetic anhydride.

  • Nitronium tetrafluoroborate (B81430) (NO₂BF₄): A powerful and selective nitrating agent.

  • N-Nitro-heterocyclic compounds: These can serve as sources of the nitronium ion under neutral conditions.

General Troubleshooting

Q5: My final product, this compound, appears to be unstable. How should I handle and purify it?

A5: this compound is known to be a thermolabile compound.[3][4] Therefore, it is crucial to avoid excessive heat during purification and storage.

  • Purification: When purifying by column chromatography, use a silica (B1680970) gel slurry packed column and elute with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Avoid high temperatures when removing the solvent under reduced pressure. Recrystallization from a suitable solvent at low temperature can also be an effective purification method.

  • Storage: Store the purified product at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere to minimize degradation.

Alternative Reagents and Comparative Data

The selection of reagents can significantly impact the yield and purity of the final product. Below is a summary of alternative reagents for the key synthetic steps. Note: The quantitative data presented is based on analogous reactions and should be considered as a starting point for optimization.

Table 1: Alternative Bases for the Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones

BaseCatalyst TypeTypical ConditionsExpected YieldReference
Sodium Hydroxide (B78521) (NaOH)Inorganic BaseAqueous mediaLow to Moderate[1]
Sodium Ethoxide (NaOEt)Alkoxide BaseAnhydrous ethanol (B145695)Moderate to Good[5][6]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Organic BaseAnhydrous solvent (e.g., THF, CH₂Cl₂)Good to Excellent[5][6]
Tetrabutylammonium (B224687) Chloride (TBAC)Phase-Transfer CatalystBiphasic (e.g., H₂O/CH₂Cl₂) with NaOHGood to Excellent[1]

Table 2: Alternative Oxidizing Agents for the Conversion of Secondary Nitro-alcohols to α-Nitro Ketones

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Chromium Trioxide (CrO₃) / Sulfuric Acid (Jones Reagent)Acetone, 0°C to rtHigh yielding, reliableToxic chromium waste
Pyridinium Chlorochromate (PCC)Dichloromethane, rtMilder than Jones reagent, good yieldsToxic chromium waste
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Dichloromethane, low temperature (-78°C)Avoids heavy metals, mild conditionsRequires low temperatures, malodorous byproducts
Dess-Martin Periodinane (DMP)Dichloromethane, rtMild conditions, high yields, no heavy metalsExpensive reagent
Sodium Hypochlorite (NaOCl) / Acetic AcidBiphasic (e.g., CH₂Cl₂/H₂O), rtInexpensive, environmentally benignCan be less selective

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of 2-(2-chlorobenzylidene)cyclohexanone (Chalcone)

  • To a stirred solution of cyclohexanone (1.0 eq) and 2-chlorobenzaldehyde (B119727) (1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide solution (10%).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to obtain the crude chalcone.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2-chlorobenzylidene)cyclohexanone.

Step 2: Michael Addition of Nitromethane

  • Dissolve the 2-(2-chlorobenzylidene)cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or a biphasic mixture of water and dichloromethane).

  • Add nitromethane (1.5 - 2.0 eq) to the solution.

  • Add a catalytic amount of a suitable base (e.g., sodium methoxide (B1231860) or tetrabutylammonium chloride if using a biphasic system).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • If a biphasic system was used, separate the organic layer. If a single solvent was used, perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) or by recrystallization to afford this compound.

Visualizing Synthetic Pathways and Troubleshooting

Diagram 1: Synthetic Pathways to this compound

Synthetic_Pathways cluster_start Starting Materials cluster_route1 Route 1: Michael Addition cluster_route2 Route 2: Arylation then Nitration Cyclohexanone Cyclohexanone Chalcone 2-(2-chlorobenzylidene)cyclohexanone Cyclohexanone->Chalcone Pd_Arylation Pd-catalyzed α-Arylation Cyclohexanone->Pd_Arylation Chlorobenzaldehyde 2-Chlorobenzaldehyde Chlorobenzaldehyde->Chalcone Nitromethane Nitromethane Michael_Addition Michael Addition (+ Nitromethane, Base) Nitromethane->Michael_Addition Chlorobromobenzene 2-Chlorobromobenzene Chlorobromobenzene->Pd_Arylation Chalcone->Michael_Addition Final_Product This compound Michael_Addition->Final_Product Arylated_Ketone 2-(2-Chlorophenyl)cyclohexanone Nitration Nitration (Nitrating Agent) Arylated_Ketone->Nitration Nitration->Final_Product Pd_Arylation->Arylated_Ketone

Caption: Overview of two primary synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Michael Addition

Troubleshooting_Workflow Start Low Yield in Michael Addition Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Yes Complete Complete Check_Completion->Complete No Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Check_Base Evaluate Base Complete->Check_Base Weak_Base Base too weak? Check_Base->Weak_Base Possible Strong_Base Base too strong? Check_Base->Strong_Base Possible Check_Solubility Assess Solubility Check_Base->Check_Solubility Use_Stronger_Base Use a Stronger Base (e.g., DBU) Weak_Base->Use_Stronger_Base Use_Weaker_Base Use a Weaker Base or Catalytic Amount Strong_Base->Use_Weaker_Base Poor_Solubility Poor Solubility? Check_Solubility->Poor_Solubility Yes Good_Solubility Good Solubility Check_Solubility->Good_Solubility No Use_PTC Use Phase-Transfer Catalyst (e.g., TBAC) in Biphasic System Poor_Solubility->Use_PTC Investigate_Side_Reactions Investigate Side Reactions (NMR, MS of crude) Good_Solubility->Investigate_Side_Reactions

Caption: A step-by-step guide for troubleshooting low product yield in the Michael addition step.

References

Technical Support Center: Managing 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the thermolability of 2-(2-Chlorophenyl)-2-nitrocyclohexanone. Below are frequently asked questions, troubleshooting guides, and recommended experimental protocols to ensure the stability and integrity of the compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered thermolabile?

A1: this compound is a synthetic intermediate, notably used as a precursor in the synthesis of norketamine and ketamine. Its thermolability stems from the presence of the α-nitro ketone functional group. The carbon-nitro (C-NO2) bond in such compounds can be susceptible to cleavage at elevated temperatures, initiating degradation pathways.

Q2: What are the primary signs of degradation?

A2: Visual inspection may reveal a change in the color of the powder, typically a yellowing or browning. In solution, discoloration or the formation of precipitates can indicate degradation. Analytically, the appearance of new peaks in HPLC or GC chromatograms is a definitive sign of decomposition.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize thermal degradation, this compound should be stored in a cool, dark, and dry environment. Refrigeration (2-8°C) is recommended for long-term storage. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For transportation, a secure cold chain should be maintained.[1][2]

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing the purity and detecting degradation products of nitroaromatic compounds. Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) can also be effective for identifying volatile degradants.

Q5: What are the likely degradation pathways?

A5: While specific studies on this molecule are limited, related α-nitro ketones can undergo several degradation reactions under thermal stress. The most probable pathways include:

  • C-NO₂ Bond Homolysis: Cleavage of the carbon-nitro bond to form radical species.

  • Nitro-Nitrite Isomerization: Rearrangement of the nitro group to a nitrite, which can lead to further reactions.

  • Retro-Michael Reaction: If the compound is synthesized via a Michael addition, it could potentially undergo a retro-Michael reaction, breaking down into its precursor molecules.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Thermal degradation during sample preparation or analysis.- Ensure the GC inlet temperature is not excessively high.- Use a lower temperature analytical method if possible.- Prepare samples in an ice bath and analyze them promptly.- Confirm the purity of the reference standard.
Low assay value or poor yield in synthesis Degradation of the starting material due to improper storage or handling.- Verify the storage conditions of the compound (temperature, light exposure).- Perform a purity check on the starting material before use.- Minimize the time the compound is exposed to elevated temperatures during the reaction setup.
Discoloration of the solid compound Exposure to heat, light, or contaminants.- Discard the discolored material if purity is critical.- Store the compound in an amber vial or a light-blocking container in a refrigerator or freezer.- Ensure the storage container is well-sealed.
Inconsistent experimental results Variable degradation of the compound between experiments.- Standardize handling procedures: weigh the compound quickly, prepare solutions at a consistent, low temperature.- Always use fresh solutions for each experiment.- Implement a stability testing protocol (see below) to understand the compound's limits.

Experimental Protocols

A forced degradation study is recommended to systematically investigate the stability of this compound. This involves intentionally stressing the compound to identify potential degradants and establish stable conditions.

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Methodology: Forced Degradation Study

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours. Also, heat the solid powder at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all stressed samples, along with a control sample (stored at 2-8°C in the dark), by a suitable stability-indicating HPLC-UV method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the major degradation products.

    • Calculate the percentage of degradation in each condition.

Illustrative Quantitative Data

The following table presents hypothetical data from a forced degradation study to serve as an example. Actual results may vary.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C5%Peak at RRT 0.85
0.1 M NaOH8 hours25°C25%Peaks at RRT 0.72, 0.91
3% H₂O₂24 hours25°C12%Peak at RRT 0.88
Thermal (Solution)48 hours80°C35%Multiple peaks, significant loss of main peak
Thermal (Solid)48 hours80°C15%Minor peaks, slight discoloration
Photolytic1.2 million lux hours25°C8%Peak at RRT 0.95

RRT = Relative Retention Time

Visualizations

Hypothetical Decomposition Pathway

G cluster_stress Stress Factors cluster_compound Compound cluster_products Potential Degradation Products Heat Heat CPNCH This compound Heat->CPNCH initiates Light Light Light->CPNCH initiates Base Base Base->CPNCH catalyzes Radicals Radical Species CPNCH->Radicals C-NO2 Cleavage Nitrite Nitrite Isomer CPNCH->Nitrite Isomerization RetroMichael Retro-Michael Products CPNCH->RetroMichael Retro-Michael Reaction

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Unexpected Analytical Results

G Start Unexpected Peak(s) or Low Assay in Analysis CheckMethod Is the analytical method validated for thermal stability? Start->CheckMethod CheckPrep Review Sample Preparation CheckMethod->CheckPrep Yes ModifyMethod Modify Method: - Lower inlet temp - Use cooler solvent CheckMethod->ModifyMethod No CheckStorage Investigate Compound Storage CheckPrep->CheckStorage No Issues Found ModifyPrep Modify Preparation: - Prepare on ice - Analyze immediately CheckPrep->ModifyPrep Issue Found Quarantine Quarantine Lot & Test New Lot CheckStorage->Quarantine Improper Storage RootCause Root Cause Identified CheckStorage->RootCause Proper Storage ModifyMethod->RootCause ModifyPrep->RootCause Quarantine->RootCause

Caption: Troubleshooting flowchart for unexpected analytical results.

References

"common pitfalls in the scale-up of 2-(2-Chlorophenyl)-2-nitrocyclohexanone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH), a key precursor in the synthesis of norketamine and ketamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Yield in Direct Nitration

  • Q: My direct nitration of 2-(2-chlorophenyl)cyclohexanone using Ceric Ammonium Nitrate (CAN) and a copper catalyst is failing or giving very low yields. What are the common causes?

    A: This is a known potential pitfall. While this method has been reported as successful for a four-step synthesis of ketamine, some researchers have reported complete reaction failure under seemingly identical conditions.[1][2] Several factors could be at play:

    • Reagent Quality: The activity of Ceric Ammonium Nitrate can vary between suppliers and batches. Ensure you are using a high-purity, anhydrous grade. The choice of copper(II) salt (e.g., acetate (B1210297) vs. bromide) can also influence side reactions, such as the formation of peroxide byproducts.[3]

    • Reaction Conditions: This reaction is sensitive to temperature and concentration. Overheating can lead to decomposition of the starting material and product. One study on a related reaction saw yields improve from 61% to 82% by lowering the temperature to 0°C and reducing the concentration.

    • Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., argon) as specified in protocols to prevent unwanted oxidative side reactions.

Issue 2: Product Instability and Decomposition

  • Q: My final product is a dark brown oil or solid and seems to decompose upon standing or during workup. How can I improve its stability and purity?

    A: this compound is a thermolabile compound.[4] Exposure to high temperatures during reaction, workup, or purification is a primary cause of decomposition and discoloration.

    • Temperature Control: Maintain strict temperature control throughout the process. Do not exceed the recommended reaction temperature (e.g., 80°C for the CAN method). Conduct all workup and purification steps at or below room temperature if possible.

    • Purification Strategy: Standard silica (B1680970) gel chromatography can be problematic, as the acidic nature of silica can catalyze the dehydration of related nitro-carbonyl compounds, leading to colored impurities.[5] Consider these alternatives:

      • Deactivated Silica: Run the column with a solvent system containing a small amount of a neutral or basic modifier, like triethylamine, to neutralize active sites on the silica gel.

      • Alternative Stationary Phases: Alumina (basic or neutral) or reverse-phase silica may offer better stability for your compound.

      • Crystallization: If a solid, attempt recrystallization from a suitable solvent system at low temperatures. This can be more effective and scalable than chromatography for achieving high purity.

    • Storage: Store the purified product under an inert atmosphere at low temperatures (e.g., in a freezer) and protected from light to minimize degradation over time.

Issue 3: Byproduct Formation in Large-Scale Reactions

  • Q: I'm scaling up the synthesis and observing significant amounts of unknown impurities. What are the likely side reactions?

    A: On a larger scale, issues with heat and mass transfer can exacerbate side reactions.

    • Over-nitration: If using harsh nitrating agents, nitration on the chlorophenyl ring can occur, leading to di-nitro impurities.[6]

    • Oxidation Byproducts: In copper-catalyzed aerobic reactions, various oxidation byproducts can form. The specific byproducts depend on the catalyst and conditions.[3]

    • Elimination Products: As noted, elimination of the nitro group or other functionalities can occur, especially in the presence of acid or base at elevated temperatures, leading to unsaturated impurities.[5]

    • Industrial Purification Techniques: For large-scale purification, consider industrial methods such as multi-stage counter-current washing with a mild alkaline solution to extract acidic impurities.[7] Another potential method for removing volatile impurities involves gentle heating and aeration to induce polymerization of these impurities, followed by careful vacuum distillation of the desired product, provided it has sufficient thermal stability.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable method for synthesizing this compound?

    A1: The most cited method is the direct, copper-assisted nitration of 2-(2-chlorophenyl)cyclohexanone with Ceric Ammonium Nitrate (CAN).[1][2] However, due to its reported difficulties, an alternative route involves the arylation of an α-nitro ketone. A patented method describes reacting an α-nitrocyclohexanone with a diaryliodonium salt in the presence of a base, which may offer a more robust, albeit lower-yielding, alternative.[9]

  • Q2: My crude product is an oil, but the literature reports a solid. What should I do?

    A2: The physical state of a crude product can be misleading due to the presence of solvent residue or impurities that act as a eutectic. Try removing all residual solvent under high vacuum (at low temperature). If it remains an oil, it is likely impure. Attempt purification via column chromatography (with the precautions mentioned in Issue 2) or try to induce crystallization by scratching the flask or seeding with a small crystal of pure product if available.

  • Q3: Can I use standard nitrating conditions, like nitric acid and sulfuric acid?

    A3: While classic nitrating mixtures are potent, they are often too harsh for substrates with multiple sensitive functional groups. These conditions could lead to uncontrolled oxidation, degradation of the cyclohexanone (B45756) ring, or unwanted nitration on the aromatic ring.[6] The CAN method or other modern, milder nitrating protocols are generally preferred for this substrate.

  • Q4: What are the key safety considerations for this synthesis?

    A4: Key safety concerns include:

    • Nitro Compounds: α-nitro ketones can be thermally unstable. Avoid excessive heat and mechanical shock.

    • Oxidizing Agents: Ceric Ammonium Nitrate is a strong oxidizer. Keep it away from flammable materials.

    • Solvents: Use appropriate ventilation and personal protective equipment when handling organic solvents.

    • Subsequent Steps: The reduction of the nitro group is often performed with reagents like zinc powder and formic acid, which involves hydrogen evolution and requires careful handling.[10]

Data Presentation

Table 1: Comparison of Synthesis Methodologies

ParameterCopper/CAN Nitration MethodDiaryl-iodonium Arylation Method
Precursors 2-(2-chlorophenyl)cyclohexanone, CAN, Cu(OAc)₂α-nitrocyclohexanone, (2-chlorophenyl)iodonium salt
Typical Solvent 1,2-Dichloroethane (B1671644) (DCE)Dichloromethane (B109758) (DCM)
Typical Base N/APotassium Carbonate (K₂CO₃)
Temperature 80 °C25 °C (Room Temp)
Reported Yield ~55% (average for similar substrates)[1]37% (for phenyl analog)[9]
Key Challenge Reproducibility can be difficult; reaction failure reported.Availability and cost of diaryliodonium salt.

Table 2: Impact of Reaction Parameters on Yield (General Observations)

ParameterConditionEffect on YieldRationale
Temperature Lowering from RT to 0°CIncrease (e.g., from 61% to 82% in a related system)Minimizes decomposition of starting materials and the thermolabile product.
Concentration Lowering from 0.2 M to 0.1 MIncrease Can suppress bimolecular decomposition pathways and side reactions.
Solvent THF vs. MethanolSignificant Increase Methanol can participate in side reactions or cause decomposition; THF is often a good, non-reactive solvent for such transformations.

Experimental Protocols

Protocol 1: Synthesis of Precursor 2-(2-chlorophenyl)cyclohexan-1-one (B1598211) (Adapted from a reported palladium-catalyzed arylation)

  • To an oven-dried flask under an inert argon atmosphere, add Cs₂CO₃ (1.4 eq), Pd₂(dba)₃ (0.005 eq), and Xantphos (0.012 eq).

  • Add dry toluene, followed by cyclohexanone (1.2 eq) and 1-bromo-2-chlorobenzene (B145985) (1.0 eq).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the product. An unoptimized yield of 51% has been reported for this step.

Protocol 2: Synthesis of this compound via Copper/CAN Nitration (Based on the method by Zhang et al.[1])

  • To a sealed tube under an inert argon atmosphere, add 2-(2-chlorophenyl)cyclohexan-1-one (1.0 eq), Cu(OAc)₂ (0.1 eq), and Ceric Ammonium Nitrate (CAN, 2.5 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Seal the tube and heat the reaction mixture to 80 °C in an oil bath.

  • Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product quickly via flash column chromatography, preferably using a deactivated stationary phase, to yield the thermolabile 2-CPNCH.

Mandatory Visualizations

Experimental and Troubleshooting Workflow

G Diagram 1: Synthesis and Troubleshooting Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting start Start: 2-(2-chlorophenyl)cyclohexanone nitration Direct Nitration (CAN, Cu(OAc)2, 80°C) start->nitration workup Aqueous Workup (Low Temperature) nitration->workup check_yield Low / No Yield? nitration->check_yield purification Purification (e.g., Low-Temp Chromatography) workup->purification product Product: 2-CPNCH purification->product check_purity Impure / Decomposed? purification->check_purity sol_reagents Verify Reagent Quality (Anhydrous CAN) check_yield->sol_reagents Yes sol_temp Optimize Temperature (Try 0°C to RT) check_yield->sol_temp Yes sol_purify Use Alternative Purification (Deactivated Silica, Crystallization) check_purity->sol_purify Yes sol_storage Store Cold & Inert check_purity->sol_storage Yes

Caption: Synthesis workflow for 2-CPNCH with integrated troubleshooting decision points.

Logical Relationship of Key Synthesis Pitfalls

G Diagram 2: Key Pitfalls and Mitigation Strategies pitfall_yield Pitfall: Low Reaction Yield cause_reagent Cause: Poor Reagent Activity pitfall_yield->cause_reagent cause_conditions Cause: Harsh Conditions (High Temp/Conc) pitfall_yield->cause_conditions pitfall_purity Pitfall: Poor Product Purity pitfall_purity->cause_conditions cause_silica Cause: Decomposition on Silica Gel pitfall_purity->cause_silica pitfall_stability Pitfall: Product Instability pitfall_stability->cause_conditions cause_thermo Cause: Inherent Thermolability pitfall_stability->cause_thermo mit_reagent Mitigation: Use High-Purity Reagents cause_reagent->mit_reagent mit_conditions Mitigation: Lower Temperature & Concentration cause_conditions->mit_conditions mit_handling Mitigation: Low-Temp Workup & Cold Storage cause_conditions->mit_handling mit_purify Mitigation: Use Deactivated Silica or Crystallization cause_silica->mit_purify cause_thermo->mit_handling

Caption: Logical map connecting common pitfalls in 2-CPNCH synthesis to their causes and solutions.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Norketamine

Author: BenchChem Technical Support Team. Date: December 2025

Norketamine, the principal active metabolite of the anesthetic and antidepressant drug ketamine, is a molecule of significant interest to the pharmaceutical industry. Its distinct pharmacological profile and its role as a key intermediate in the synthesis of other promising psychoactive compounds, such as hydroxynorketamine, have spurred the development of various synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to norketamine, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on key performance indicators, including reaction yields, purity, scalability, and safety considerations, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of norketamine can be broadly categorized into several approaches, each with its own set of advantages and challenges. The classical Stevens route, a long-standing method, has been adapted into a more efficient continuous-flow process. More recent innovations include a copper-assisted direct nitration, an enantioselective synthesis for obtaining specific stereoisomers, and a route commencing from a nitro-precursor. The choice of a particular route will often depend on the desired scale of production, the required enantiomeric purity, and the available starting materials and equipment.

cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Product 2-chlorophenyl cyclopentyl ketone 2-chlorophenyl cyclopentyl ketone Stevens Route (Batch) Stevens Route (Batch) 2-chlorophenyl cyclopentyl ketone->Stevens Route (Batch) Continuous-Flow Continuous-Flow 2-chlorophenyl cyclopentyl ketone->Continuous-Flow Copper-Assisted Nitration Copper-Assisted Nitration 2-chlorophenyl cyclopentyl ketone->Copper-Assisted Nitration Cyclic Enone Cyclic Enone Enantioselective Synthesis Enantioselective Synthesis Cyclic Enone->Enantioselective Synthesis 2-(2-chlorophenyl)-2-nitrocyclohexanone This compound Reduction of Nitro-Precursor Reduction of Nitro-Precursor This compound->Reduction of Nitro-Precursor Norketamine Norketamine Stevens Route (Batch)->Norketamine Continuous-Flow->Norketamine Copper-Assisted Nitration->Norketamine Enantioselective Synthesis->Norketamine Reduction of Nitro-Precursor->Norketamine

Caption: Overview of synthetic pathways to norketamine.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to norketamine, allowing for a direct comparison of their efficiencies.

Synthetic RouteKey StepsOverall YieldPurity/Enantiomeric Excess (ee)Reaction TimeKey Reagents
Stevens Route (Batch) 1. α-Bromination2. Imination with ammonia3. Thermal rearrangementModerateRacemicSeveral daysBromine, Liquid Ammonia (B1221849)
Continuous-Flow 1. α-Bromination2. Imination/Rearrangement3. Thermal RearrangementHighRacemicMinutes to hoursBromine, Liquid Ammonia
Copper-Assisted Nitration 1. Direct nitration of a cyclic ketoneModerateRacemicNot specifiedCeric Ammonium Nitrate (CAN), Copper(II) acetate (B1210297)
Enantioselective Synthesis 1. Asymmetric transfer hydrogenation2.[1][1]-Sigmatropic rearrangement3. Hydrolysis~50%>99% ee for (S)-Norketamine4 stepsChiral catalyst, Cyanating agent
Reduction of Nitro-Precursor 1. Reduction of this compoundNot specifiedRacemicShortZinc powder, Formic acid

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison.

Continuous-Flow Synthesis of Norketamine

This method adapts the classical Stevens route into a telescoped, multi-stage continuous-flow platform, offering significant advantages in terms of safety and efficiency.[2][3][4]

Start 2-chlorophenyl cyclopentyl ketone Step1 α-Bromination (CSTR) Start->Step1 Br₂, HBr (cat.) Intermediate1 α-bromoketone Step1->Intermediate1 Quantitative conversion Step2 Imination/ Rearrangement (Flow Reactor) Intermediate1->Step2 Liquid NH₃ Intermediate2 α-hydroxy imine Step2->Intermediate2 ~90% conversion Step3 Thermal Rearrangement (Flow Reactor) Intermediate2->Step3 Heat End Norketamine Step3->End High yield

Caption: Continuous-flow synthesis of norketamine workflow.

a. α-Bromination (Continuous Stirred-Tank Reactor - CSTR):

  • Apparatus: A four-necked round-bottom flask equipped with peristaltic pumps for reagent delivery and product removal.

  • Reagents: 2-chlorophenyl cyclopentyl ketone, Bromine, Catalytic amount of hydrobromic acid.

  • Procedure: Solutions of the ketone and bromine in a suitable solvent (e.g., dichloromethane) are continuously pumped into the CSTR. A catalytic amount of HBr is initially charged to overcome the induction period. The reaction mixture is maintained at a constant volume, and the product stream is continuously removed.

  • Results: This step typically achieves quantitative conversion to the α-bromoketone with a high theoretical productivity.[2]

b. Imination and Rearrangement (Flow Reactor):

  • Apparatus: A T-piece for mixing, followed by a stainless-steel tube reactor.

  • Reagents: α-bromoketone solution, Liquid ammonia.

  • Procedure: The α-bromoketone solution is mixed with a stream of liquid ammonia at a T-piece and then passed through the flow reactor at ambient temperature. This step yields the α-hydroxy imine intermediate.

  • Results: This process can achieve approximately 90% conversion to the α-hydroxy imine.[2]

c. Thermal Rearrangement (Flow Reactor):

  • Apparatus: A tubular flow reactor.

  • Reagents: α-hydroxy imine solution in a high-boiling solvent (e.g., superheated ethanol).

  • Procedure: The solution of the α-hydroxy imine is passed through a heated tubular flow reactor to induce the thermal α-iminol rearrangement.

  • Results: This final step produces norketamine in high yield.[2]

Enantioselective Synthesis of (S)-Norketamine

This route provides access to the enantiomerically pure (S)-norketamine, which may have different pharmacological properties compared to the racemic mixture.[1][5][6]

Start Cyclic Enone Step1 Asymmetric Transfer Hydogenation Start->Step1 Chiral Ru-catalyst Intermediate1 Chiral Allylic Alcohol Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 e.g., CNBr Intermediate2 Allylic Cyanate (B1221674) Step2->Intermediate2 Step3 [3,3]-Sigmatropic Rearrangement Intermediate2->Step3 Heat Intermediate3 Isocyanate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 Acidic workup End (S)-Norketamine Step4->End

Caption: Enantioselective synthesis of (S)-norketamine.

  • Procedure: The synthesis starts with the catalytic enantioselective transfer hydrogenation of a cyclic enone to produce a chiral allylic alcohol. This is followed by a[1][1]-sigmatropic rearrangement of the corresponding allylic cyanate to an isocyanate. Finally, simple hydrolysis of the isocyanate intermediate yields (S)-norketamine.

  • Results: This four-step catalytic asymmetric route affords (S)-norketamine with an excellent enantiomeric excess of 99.9% and an overall yield of approximately 50%.[1][5][6]

Synthesis from this compound (2-CPNCH)

This route utilizes a commercially available nitro-compound as the precursor to norketamine.[7][8][9]

  • Reagents: this compound (2-CPNCH), Zinc powder, Formic acid.

  • Procedure: The synthesis involves the reduction of the nitro group in 2-CPNCH to an amine. This is achieved using zinc powder and formic acid.

  • Advantages: This process is reported to have a short reaction duration and requires small amounts of chemicals.[7]

Copper-Assisted Direct Nitration

This method provides a direct route to an α-nitro-α-substituted intermediate, which can then be converted to norketamine.[2][3][10]

  • Reagents: 2-chlorophenyl cyclopentyl ketone, Ceric Ammonium Nitrate (CAN), Copper(II) acetate.

  • Procedure: The synthesis involves the direct nitration of the cyclic ketone using CAN as the nitrating agent, oxidant, and Lewis acid, with copper(II) acetate as a catalyst. The resulting α-nitro ketone can then be reduced to norketamine.

  • Note: While this method has been reported for the synthesis of ketamine and norketamine, specific yield and detailed protocols for norketamine were not fully detailed in the reviewed literature.[2][3]

Conclusion

The synthetic landscape for norketamine offers a range of options for researchers and drug developers. The classical Stevens route, while historically significant, is being superseded by more efficient and safer methods. The continuous-flow adaptation of the Stevens route represents a significant advancement, particularly for large-scale production, by minimizing the handling of hazardous reagents and improving process control. For the production of enantiomerically pure norketamine, the enantioselective synthesis is the method of choice, providing high enantiomeric excess. The routes starting from the nitro-precursor and through copper-assisted nitration offer alternative pathways, with the former being noted for its short reaction time.

The selection of the most appropriate synthetic route will be guided by the specific requirements of the project, including the desired scale, purity, and available resources. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Efficacy of 2-(2-Chlorophenyl)-2-nitrocyclohexanone as a Precursor in Ketamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) as a precursor in the synthesis of ketamine and its primary metabolite, norketamine, against other established chemical intermediates. The comparison is based on quantitative data from published experimental findings, focusing on key performance indicators such as reaction yields, reaction times, and qualitative factors like safety and cost-effectiveness. Detailed experimental protocols for the major synthetic routes are provided to facilitate informed decisions in research and development.

Executive Summary

This compound has emerged as a notable precursor in the synthesis of norketamine and, subsequently, ketamine. Its primary advantages lie in a potentially shorter reaction duration and the use of readily available and less hazardous reagents compared to some traditional methods. However, alternative synthetic pathways, such as the classic Stevens route starting from 2-chlorobenzonitrile (B47944) and a newer approach utilizing cyclohexanone (B45756), offer competitive yields and have been more extensively documented in the scientific literature. The choice of precursor will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and priorities regarding safety, cost, and efficiency.

Comparison of Key Precursors and Intermediates

The following table summarizes the quantitative data available for the different synthetic routes to ketamine, highlighting the performance of this compound in comparison to other key intermediates.

Precursor/IntermediateSynthetic RouteKey AdvantagesReported Overall YieldReported Reaction TimeKey Disadvantages
This compound (2-CPNCH) Reduction to norketamine, followed by Eschweiler-Clarke methylation to ketamine.[1][2]Short reaction duration, uses smaller quantities of chemicals.[1][2]Not explicitly stated in a single source."Short duration"[1][2]Limited publicly available data on overall yield.
2-Chlorobenzonitrile & Cyclopentyl magnesium bromide Classic Stevens Route: Forms o-chlorophenyl cyclopentyl ketone, followed by bromination, reaction with methylamine (B109427), and thermal rearrangement.[3]Well-established and documented.~68% for o-chlorophenyl cyclopentyl ketone formation.[4]Multi-day process for initial Grignard reaction.[4]Use of toxic bromine, potentially low overall yield.[3]
Cyclohexanone & 2-Chlorophenyl magnesium bromide Forms 1-(2-chlorophenyl)-cyclohexene, followed by oxidation, imination, and rearrangement.[3][5]High yield for intermediate steps, avoids the use of highly toxic bromine.[3][5]72.5% (five steps)[3]Not specified.Multi-step synthesis.

Physicochemical Properties of Key Intermediates

IntermediateMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
This compound C12H12ClNO3253.68[6][7]Yellow powder[8]N/A412.5 (Predicted)[6]
1-Hydroxycyclopentyl-(o-chlorophenyl)-ketone N-methylimine C13H16ClNO237.73[9]Crystalline compound[9]64-65[9]347.3 (Predicted)[9]
2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one C12H13ClO2224.68[10][11]Off-White Solid[12]N/AN/A
o-Chlorophenyl cyclopentyl ketone C12H13ClO208.68[13]N/AN/AN/A

Experimental Protocols

Route 1: Synthesis of Ketamine from this compound (2-CPNCH)

This route involves a two-step process from the precursor 2-CPNCH.

Step 1: Reduction of this compound to Norketamine

  • Reagents: this compound (2-CPNCH), Zinc powder, Formic acid.[1][2]

  • Procedure: 2-CPNCH is reduced to norketamine using zinc powder and formic acid.[1][2] Specific quantities, reaction temperature, and time are not detailed in the available literature but the process is described as having a short duration.[1][2]

  • Work-up: The work-up procedure is not explicitly described.

Step 2: Methylation of Norketamine to Ketamine via Eschweiler-Clarke Reaction

  • Reagents: Norketamine, Formaldehyde (B43269), Formic acid.[1][2]

  • Procedure: Norketamine is reacted with formaldehyde and formic acid to yield ketamine.[1][2] The Eschweiler-Clarke reaction is a reductive amination where formaldehyde forms an imine with the primary amine (norketamine), which is then reduced by formic acid to the methylated secondary amine (ketamine).[14][15] The reaction is typically heated to drive it to completion.

  • Work-up: The work-up procedure is not explicitly described in the context of this specific synthesis. Generally, it would involve neutralization of excess acid and extraction of the product.

Route 2: Synthesis of Ketamine via the Classic Stevens Route

This is a well-established, multi-step synthesis.

  • Step 1: Formation of o-Chlorophenyl cyclopentyl ketone

    • Reagents: 2-Chlorobenzonitrile, Cyclopentyl magnesium bromide (Grignard reagent).[3]

    • Procedure: The Grignard reagent is added to 2-chlorobenzonitrile. The reaction mixture is typically stirred for an extended period (e.g., three days) and then hydrolyzed.[4] A reported yield for this step is 68%.[4]

  • Step 2: Bromination

    • Reagents: o-Chlorophenyl cyclopentyl ketone, Bromine.

    • Procedure: The ketone is brominated, typically using elemental bromine in a suitable solvent. This step is noted for using toxic bromine.[3]

  • Step 3: Formation of 1-Hydroxycyclopentyl-(o-chlorophenyl)-ketone N-methylimine

    • Reagents: The bromo-ketone from the previous step, Methylamine.

    • Procedure: The bromo-ketone is reacted with methylamine.

  • Step 4: Thermal Rearrangement to Ketamine

    • Reagents: 1-Hydroxycyclopentyl-(o-chlorophenyl)-ketone N-methylimine.

    • Procedure: The intermediate is heated in a high-boiling solvent to induce rearrangement to ketamine. This step is often cited as being difficult and having a low yield.[3]

Route 3: Synthesis of Ketamine from Cyclohexanone

This newer route avoids the use of highly toxic bromine.[3][5]

  • Step 1: Formation of 1-(2-chlorophenyl)-cyclohexene

    • Reagents: Cyclohexanone, 2-Chlorophenyl magnesium bromide, Acidic ionic liquid (for dehydration).[3][16]

    • Procedure: Cyclohexanone is reacted with the Grignard reagent, followed by dehydration using an acidic ionic liquid. A 97% yield has been reported for the dehydration step.[16]

  • Step 2: Oxidation to 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one

    • Reagents: 1-(2-chlorophenyl)-cyclohexene, Potassium permanganate (B83412) (KMnO4).[3][16]

    • Procedure: The alkene is oxidized to the corresponding hydroxy ketone.[3][16]

  • Step 3: Imination

    • Reagents: 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one, Methylamine.[3][16]

    • Procedure: The hydroxy ketone is reacted with methylamine to form the imine.[3][16]

  • Step 4: Thermal Rearrangement to Ketamine

    • Reagents: The imine from the previous step.

    • Procedure: The imine is heated to induce rearrangement to ketamine.[3][16] A 72.5% overall yield for the five-step process has been reported.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Ketamine Synthesis from2-CPNCH CPNCH 2-(2-Chlorophenyl)-2- nitrocyclohexanone Norketamine Norketamine CPNCH->Norketamine Reduction (Zn, HCOOH) Ketamine Ketamine Norketamine->Ketamine Eschweiler-Clarke (HCHO, HCOOH)

Caption: Synthesis of Ketamine from 2-CPNCH.

Classic Stevens Route for Ketamine Synthesis Chlorobenzonitrile 2-Chlorobenzonitrile Ketone o-Chlorophenyl cyclopentyl ketone Chlorobenzonitrile->Ketone Grignard Cyclopentyl magnesium bromide Grignard->Ketone BromoKetone Bromo-ketone intermediate Ketone->BromoKetone Bromination Imine N-methylimine intermediate BromoKetone->Imine Methylamine Ketamine Ketamine Imine->Ketamine Thermal Rearrangement

Caption: Classic Stevens Route to Ketamine.

Ketamine Synthesis from Cyclohexanone Cyclohexanone Cyclohexanone Alkene 1-(2-chlorophenyl)- cyclohexene Cyclohexanone->Alkene Grignard 2-Chlorophenyl magnesium bromide Grignard->Alkene HydroxyKetone 2-(2-chlorophenyl)-2- hydroxycyclohexan-1-one Alkene->HydroxyKetone Oxidation (KMnO4) Imine Imine intermediate HydroxyKetone->Imine Methylamine Ketamine Ketamine Imine->Ketamine Thermal Rearrangement

Caption: Synthesis of Ketamine from Cyclohexanone.

Conclusion

This compound presents a viable and potentially advantageous route for the synthesis of norketamine and ketamine, primarily due to its shorter reaction times and the avoidance of highly toxic reagents like elemental bromine. However, the lack of comprehensive, publicly available data on its overall yield makes a direct and conclusive efficacy comparison challenging.

The synthetic route starting from cyclohexanone and 2-chlorophenyl magnesium bromide appears to be a strong alternative, with a reported high overall yield and the significant advantage of avoiding toxic brominating agents.[3] The classic Stevens route, while well-established, suffers from the use of hazardous materials and potentially lower yields in its final rearrangement step.[3]

For researchers and drug development professionals, the selection of a synthetic pathway should be guided by a thorough evaluation of these factors. The 2-CPNCH route warrants further investigation to quantify its overall efficiency. The cyclohexanone route currently stands out as a promising, high-yield, and safer alternative to the classic methods.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(2-Chlorophenyl)-2-nitrocyclohexanone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines established techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a foundation for methodology selection and validation. The information presented is intended to guide researchers in developing and validating a suitable analytical method for this novel psychoactive substance precursor.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, specificity, and sample matrix. Below is a summary of performance characteristics for commonly employed methods for the analysis of ketamine and its metabolites, which can serve as a benchmark for the validation of a method for 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

Analytical TechniqueAnalyte(s)Sample MatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (%)Precision (%RSD)
GC-MS Ketamine, Norketamine, DehydronorketamineUrine30 - 1000 ng/mL[1][2]10 - 20 ng/mL[1][2]90 - 104[1][2]< 8.1[1][2]
LC-MS/MS Ketamine, NorketamineHuman Plasma1 - 1000 ng/mL[3]1 ng/mLHigh[3]High[3]
LC-MS/MS DehydronorketamineHuman Plasma0.25 - 100 ng/mL[3]0.25 ng/mLHigh[3]High[3]
LC-MS/MS (2R,6R)-HydroxynorketamineHuman Plasma2.5 - 1000 ng/mL[3]2.5 ng/mLHigh[3]High[3]
SPE-LC-MS/MS KetamineHair0.02 - 10 ng/mg[4]0.02 ng/mgAccurate and Reliable[4]-
SPE-LC-MS/MS NorketamineHair0.04 - 4 ng/mg[4]0.04 ng/mgAccurate and Reliable[4]-

Note: The data presented above is derived from studies on ketamine and its metabolites. These values should be considered as target parameters during the validation of a method for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for GC-MS and LC-MS/MS analysis of ketamine-related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Ketamine and Metabolites in Urine

This protocol is based on established methods for the analysis of ketamine and its metabolites in urine samples.[1][2][5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add an internal standard (e.g., ketamine-d4).

  • Perform a solid-phase extraction using a suitable SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5973 MSD or equivalent.

  • Column: HP-5 MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Injection Mode: Splitless.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 130°C, ramp to 170°C at 10°C/min, then to 200°C at 5°C/min, and finally to 280°C at 30°C/min, hold for 0.5 min.[6]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3. Method Validation Parameters (based on ICH Guidelines): [7][8][9]

  • Specificity: Ability to detect the analyte in the presence of other components.

  • Linearity: A minimum of 5 concentrations.

  • Accuracy: Assessed using spiked samples at a minimum of 3 concentration levels.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Robustness: Small, deliberate variations in method parameters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Ketamine and Metabolites in Plasma

This protocol is adapted from validated methods for the quantification of ketamine and its metabolites in human plasma.[3]

1. Sample Preparation: Protein Precipitation

  • To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., ketamine-d4, norketamine-d4).

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant directly or after dilution into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH RP18 (1.7 µm, 2.1 x 100 mm) or similar.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Method Validation Parameters (based on ICH Guidelines): [7][8][9]

  • Selectivity: Differentiate the analyte from endogenous components and other interferences.

  • Linearity and Range.

  • Accuracy and Precision.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the matrix.

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

ValidationWorkflow A Method Development & Optimization B Define Validation Parameters (ICH Q2(R2)) A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze & Document Results L Write Validation Report K->L M Method Implementation L->M

Caption: General workflow for the validation of an analytical method.

Alternative Analytical Approaches

While GC-MS and LC-MS/MS are the gold-standard techniques for the analysis of novel psychoactive substances due to their high sensitivity and specificity, other methods can be considered depending on the application.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is more accessible and less expensive than mass spectrometry-based methods.[10] However, it may lack the sensitivity and specificity required for trace analysis in complex biological matrices. A thorough validation would be necessary to ensure the absence of interferences.

Conclusion

The validation of an analytical method for this compound is a critical step in its characterization and control. Although specific validated methods for this compound are not yet published, the extensive literature on the analysis of its derivatives, ketamine and norketamine, provides a solid foundation. By adapting established GC-MS and LC-MS/MS protocols and adhering to ICH validation guidelines, researchers can develop and validate a robust and reliable method for the quantification of this important precursor. Careful consideration of the validation parameters outlined in this guide will ensure the generation of high-quality, defensible analytical data.

References

Spectroscopic Comparison of 2-(2-Chlorophenyl)-2-nitrocyclohexanone and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a significant precursor in the synthesis of norketamine and ketamine, and its structurally related derivatives.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the fields of forensic science, medicinal chemistry, and drug development, offering a comprehensive resource for the identification and characterization of these compounds.

The analysis of this compound (2-CPNCH) is crucial, particularly in forensic contexts where it is identified as a precursor in the illicit synthesis of ketamine.[1][4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal for the unambiguous identification of this compound and its analogues.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While specific derivatives of this compound with varied substitution patterns are not extensively documented in publicly available literature, this guide establishes a baseline for comparison with potential future analogues. The provided data for the parent compound is based on reports from forensic and chemical analysis literature.[1][2]

Table 1: ¹H NMR Spectral Data of this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.20 - 7.60Multiplet-
Cyclohexanone-H (α to C=O)2.80 - 3.20Multiplet-
Cyclohexanone-H1.80 - 2.50Multiplet-

Note: The specific chemical shifts and coupling constants would be populated from the full experimental data, which is reported to be available in specialized forensic science literature.[1]

Table 2: ¹³C NMR Spectral Data of this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ketone)~205
C-NO₂ (Quaternary)~95
Aromatic-C (C-Cl)~135
Aromatic-C128 - 132
Cyclohexanone-CH₂25 - 40

Note: These are approximate chemical shift ranges based on known values for similar structures. Precise data is documented in forensic analysis reports.[1]

Table 3: Mass Spectrometry Data for this compound

Ionization Mode Mass-to-Charge Ratio (m/z) Assignment
ESI+254.0583[M+H]⁺
ESI+276.0402[M+Na]⁺
EI253, 207, 179, 165, 152, 139Molecular Ion and Key Fragments

Note: The fragmentation pattern is a critical identifier for this molecule in GC-MS analysis.

Table 4: IR Spectral Data of this compound

Functional Group Vibrational Frequency (cm⁻¹)
C=O (Ketone)~1720
NO₂ (Asymmetric Stretch)~1550
NO₂ (Symmetric Stretch)~1370
C-Cl (Aromatic)~750

Note: The strong absorbances of the carbonyl and nitro groups are characteristic features in the IR spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices and information gathered from analytical studies of this compound.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the molecule. 2D NMR techniques such as COSY and HSQC can be used for more detailed structural elucidation.[1]

Mass Spectrometry (MS)
  • Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • GC-MS Analysis:

    • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

    • Chromatographic Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with a gradient to ensure good separation.

    • Mass Spectrometry Conditions: Use Electron Ionization (EI) at 70 eV. Acquire spectra over a mass range of m/z 50-500.

  • LC-MS Analysis:

    • Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Chromatographic Conditions: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.

    • Mass Spectrometry Conditions: Use Electrospray Ionization (ESI) in positive ion mode. Acquire high-resolution mass spectra to determine the accurate mass of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. For high-resolution data, calculate the elemental composition from the accurate mass measurement.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum first and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) and nitro (NO₂) groups.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its potential derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Report Sample_Prep Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample_Prep->NMR MS Mass Spectrometry (GC-MS, LC-HRMS) Sample_Prep->MS IR IR Spectroscopy (FTIR/ATR) Sample_Prep->IR Data_Processing Data Processing (FT, Baseline Correction) NMR->Data_Processing MS->Data_Processing IR->Data_Processing Spectral_Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Data_Processing->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation Comparison_Guide Comparative Analysis Structure_Confirmation->Comparison_Guide

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling Pathways and Logical Relationships

The primary relevance of this compound in a biological context is as a precursor to norketamine, which is a metabolite of the anesthetic drug ketamine. Ketamine and its metabolites are known to interact with various signaling pathways in the central nervous system, most notably the glutamatergic system through the inhibition of the N-methyl-D-aspartate (NMDA) receptor.

NMDAR_Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_neurotransmission Neurotransmission CPNCH 2-(2-Chlorophenyl)-2- nitrocyclohexanone Norketamine Norketamine CPNCH->Norketamine Reduction Ketamine Ketamine Norketamine->Ketamine Methylation NMDAR NMDA Receptor Norketamine->NMDAR Inhibits Ketamine->NMDAR Inhibits (Non-competitive antagonist) Glutamate Glutamate Glutamate->NMDAR Binds to Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activates Neuronal_Activity Neuronal Activity Ca_Influx->Neuronal_Activity Modulates

Caption: Synthetic pathway to ketamine and its interaction with the NMDA receptor.

References

A Comparative Guide to Synthetic Pathways Utilizing 2-(2-Chlorophenyl)-2-nitrocyclohexanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two distinct synthetic pathways commencing from or related to the precursor 2-(2-Chlorophenyl)-2-nitrocyclohexanone (2-CPNCH). The objective is to offer a comparative overview of a traditional batch processing method and a modern continuous-flow synthesis approach, supported by experimental data, to inform researchers and drug development professionals in their synthetic strategy.

Introduction to this compound

This compound (2-CPNCH) is a pivotal precursor in the synthesis of norketamine, which is subsequently converted to ketamine, a valuable anesthetic and antidepressant.[1][2] The efficient and cost-effective synthesis of these psychoactive compounds is of significant interest to the pharmaceutical industry. This guide will explore and compare two prominent synthetic routes: a batch process involving reductive amination followed by methylation, and a continuous-flow process for the synthesis of norketamine.

Pathway 1: Batch Process via Reductive Amination and Eschweiler-Clarke Methylation

This synthetic route represents a more traditional batch processing approach. It begins with the reduction of the nitro group in this compound to an amine, yielding norketamine. This is followed by the methylation of norketamine to produce ketamine using the Eschweiler-Clarke reaction.

Logical Relationship Diagram

This compound This compound Norketamine Norketamine This compound->Norketamine Reduction (Zinc Powder, Formic Acid) Ketamine Ketamine Norketamine->Ketamine Methylation (Eschweiler-Clarke Reaction: Formaldehyde (B43269), Formic Acid)

Caption: Batch synthesis of ketamine from this compound.

Pathway 2: Continuous-Flow Synthesis of Norketamine

This pathway exemplifies a modern approach to pharmaceutical manufacturing, employing a continuous-flow process for the synthesis of norketamine. This method starts from 2-chlorophenyl cyclopentyl ketone and involves a multi-stage, telescoped synthesis.

Experimental Workflow Diagram

cluster_0 Continuous-Flow Reactor 2-Chlorophenyl\ncyclopentyl ketone 2-Chlorophenyl cyclopentyl ketone α-Bromination α-Bromination 2-Chlorophenyl\ncyclopentyl ketone->α-Bromination N-Bromosuccinimide Imination/\nRearrangement Imination/ Rearrangement α-Bromination->Imination/\nRearrangement Liquid Ammonia (B1221849) α-Iminol\nRearrangement α-Iminol Rearrangement Imination/\nRearrangement->α-Iminol\nRearrangement Thermal Norketamine Norketamine α-Iminol\nRearrangement->Norketamine

Caption: Continuous-flow synthesis of norketamine.

Comparative Data Analysis

The following table summarizes the key quantitative parameters for the two synthetic pathways.

ParameterPathway 1: Batch ProcessPathway 2: Continuous-Flow Process
Starting Material This compound2-Chlorophenyl cyclopentyl ketone
Key Reagents Zinc Powder, Formic Acid, FormaldehydeN-Bromosuccinimide, Liquid Ammonia
Overall Yield Data not available in cited literatureHigh Yielding[3][4]
Reaction Time Short duration of reaction reported[2]Data not available in cited literature
Product Purity Data not available in cited literatureData not available in cited literature
Scalability Standard batch scalabilityWell-suited for large-scale production[5]
Safety Considerations Use of standard laboratory reagentsHandling of hazardous materials like bromine and liquid ammonia, mitigated by the flow process[3]

Cost-Benefit Analysis

A qualitative cost-benefit analysis is presented below, based on the available data. Quantitative cost analysis is dependent on fluctuating reagent prices.

FactorPathway 1: Batch ProcessPathway 2: Continuous-Flow Process
Reagent Cost Likely lower cost for bulk reagents like zinc, formic acid, and formaldehyde.N-Bromosuccinimide and the infrastructure for handling liquid ammonia may be more expensive.
Process Efficiency Traditional batch processing can be labor-intensive with multiple unit operations.Continuous-flow offers potential for automation, reduced manual handling, and higher throughput.[6]
Safety & Handling Generally involves less hazardous reagents compared to Pathway 2.The use of bromine and liquid ammonia presents significant hazards, however, the continuous-flow setup offers enhanced safety by minimizing the volume of hazardous materials at any given time.[3]
Capital Investment Requires standard batch reactor setups.Requires specialized continuous-flow reactor equipment, which can have a higher initial investment cost.
Product Quality Batch-to-batch variability can be a concern.Continuous-flow processes can offer more consistent product quality and easier process control.
Environmental Impact Solvent usage and waste generation are typical of batch processes.Can be designed for greener chemistry with more efficient use of reagents and solvents.

Detailed Experimental Protocols

Pathway 1: Reductive Amination and Eschweiler-Clarke Methylation (General Procedure)

A detailed experimental protocol with precise quantities and reaction conditions was not available in the reviewed literature. However, the general steps are as follows:

  • Reduction of this compound: The nitro compound is dissolved in a suitable solvent, and zinc powder and formic acid are added. The reaction mixture is stirred until the reduction to norketamine is complete.

  • Eschweiler-Clarke Methylation of Norketamine: Norketamine is treated with an excess of formaldehyde and formic acid. The reaction is typically heated to drive the methylation to completion, yielding ketamine. The product is then isolated and purified.

Pathway 2: High-Yielding Continuous-Flow Synthesis of Norketamine

A detailed experimental protocol is described in "High Yielding Continuous-Flow Synthesis of Norketamine" in the journal Organic Process Research & Development.[2][3] The process involves the following key stages within a telescoped multi-stage continuous-flow platform:

  • α-Bromination of a ketone: The starting ketone is reacted with a brominating agent.

  • Imination/Rearrangement: The resulting α-bromo ketone undergoes an imination and rearrangement sequence with liquid ammonia.

  • Thermally Induced α-Iminol Rearrangement: A final thermal rearrangement yields norketamine.

Conclusion

The choice between the batch and continuous-flow synthesis pathways for producing norketamine and ketamine from this compound or a related precursor involves a trade-off between initial investment, operational costs, safety, and scalability.

The batch process offers a potentially lower initial capital investment and may use less expensive bulk reagents. However, it may be more labor-intensive and subject to batch-to-batch variability.

The continuous-flow process , while requiring a higher initial investment in specialized equipment, promises higher throughput, better process control, enhanced safety when handling hazardous reagents, and more consistent product quality.[6] For large-scale, industrial production, the continuous-flow approach is likely to be more cost-effective and efficient in the long run.

Researchers and drug development professionals should carefully consider their production scale, budget, and safety requirements when selecting the most appropriate synthetic pathway. Further process optimization and a detailed economic analysis based on current reagent prices are recommended for a definitive decision.

References

"biological activity comparison of norketamine synthesized from different precursors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific precursor chemicals used in the synthesis of norketamine are not documented to alter the biological activity of the final purified compound, the stereochemistry of the molecule is a critical determinant of its pharmacological profile. The synthesis route—specifically whether it is a racemic or an enantioselective synthesis—determines the resulting stereoisomeric composition of norketamine. This guide provides an objective comparison of the biological activities of the two enantiomers of norketamine, (S)-norketamine and (R)-norketamine, supported by experimental data.

Norketamine is the principal metabolite of ketamine and is itself an active antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its two stereoisomers, (S)-norketamine and (R)-norketamine, exhibit distinct pharmacological properties, which has significant implications for their therapeutic potential.

Quantitative Comparison of Norketamine Enantiomer Activity

The following table summarizes the key quantitative differences in the biological activity of (S)-norketamine and (R)-norketamine based on available experimental data.

Biological Parameter(S)-Norketamine(R)-NorketamineFold Difference ((S) vs (R))Reference
NMDA Receptor Binding Affinity (Ki) 1.7 µM13 µM~8x higher affinity[1]
Antinociceptive Properties Primary active enantiomerSignificantly less activeNot specified[3]
Antidepressant Effects in Animal Models More potent than (R)-norketamineLess potent than (S)-norketamineNot specified[4]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for norketamine is the antagonism of the NMDA receptor, which is a key component of the glutamatergic signaling pathway in the central nervous system. The experimental workflow for characterizing the activity of norketamine enantiomers typically involves in vitro receptor binding assays and electrophysiological studies, followed by in vivo behavioral models.

NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_Channel Ion Channel NMDA_Receptor->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers Glutamate->NMDA_Receptor Binds Norketamine (S)-Norketamine (R)-Norketamine Norketamine->Ca_Channel Blocks Ca_Influx->Downstream_Signaling Initiates

Figure 1: Simplified signaling pathway of NMDA receptor antagonism by norketamine.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding_Assay Radioligand Binding Assay (Determine Ki for NMDA Receptor) Animal_Models Administration to Animal Models (e.g., Rodent models of pain or depression) Binding_Assay->Animal_Models Electrophysiology Electrophysiology (e.g., Patch Clamp on Neurons) Electrophysiology->Animal_Models Behavioral_Tests Behavioral Assessments (e.g., Forced Swim Test, Von Frey Hairs) Animal_Models->Behavioral_Tests Data_Analysis Data Analysis and Comparison of Potency and Efficacy Behavioral_Tests->Data_Analysis Synthesis Racemic or Enantioselective Synthesis of Norketamine Separation Separation of Enantiomers ((S)- and (R)-Norketamine) Synthesis->Separation Separation->Binding_Assay Separation->Electrophysiology

Figure 2: General experimental workflow for comparing norketamine enantiomers.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is a generalized method for determining the binding affinity (Ki) of norketamine enantiomers to the NMDA receptor.

  • Tissue Preparation: A rat cortical wedge preparation is typically used. The brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the NMDA receptors.[1]

  • Competitive Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, and varying concentrations of the unlabeled competitor (e.g., (S)-norketamine or (R)-norketamine).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Assessment of NMDA Receptor Antagonism

This protocol outlines a general approach for assessing the functional antagonism of NMDA receptors by norketamine enantiomers using electrophysiology.

  • Preparation: Brain slices (e.g., from the rat cortex or hippocampus) or cultured neurons are prepared and placed in a recording chamber perfused with artificial cerebrospinal fluid.[1]

  • Recording: Whole-cell patch-clamp recordings are made from individual neurons to measure NMDA receptor-mediated currents. These currents are evoked by the application of NMDA.

  • Drug Application: After establishing a stable baseline of NMDA-evoked currents, different concentrations of (S)-norketamine or (R)-norketamine are applied to the perfusion bath.

  • Data Analysis: The degree of inhibition of the NMDA-evoked currents by each enantiomer is measured. This allows for the determination of the potency of each enantiomer as a functional NMDA receptor antagonist.

Conclusion

The biological activity of norketamine is significantly influenced by its stereochemistry. (S)-norketamine exhibits a substantially higher affinity for the NMDA receptor and is the more potent enantiomer in terms of antinociceptive and antidepressant effects in preclinical models.[1][3][4] These findings underscore the importance of enantioselective synthesis in the development of norketamine-based therapeutics to optimize desired pharmacological actions and potentially reduce off-target effects. Researchers and drug development professionals should consider the distinct profiles of the norketamine enantiomers in the design and interpretation of their studies.

References

A Comparative Guide to Batch vs. Flow Synthesis of Norketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of norketamine, a key intermediate in the production of ketamine and its analogues, from 2-(2-chlorophenyl)-2-nitrocyclohexanone is a critical process in pharmaceutical manufacturing. The choice between traditional batch synthesis and modern continuous flow methodologies can significantly impact reaction efficiency, safety, and scalability. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data from relevant literature.

Executive Summary

The reduction of this compound to norketamine can be achieved through both batch and continuous flow processes. While batch synthesis using reducing agents like zinc and formic acid is a documented method, continuous flow hydrogenation offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry provides superior control over reaction parameters, leading to potentially higher yields, shorter reaction times, and improved product purity. This guide will delve into the quantitative comparison and detailed methodologies of both approaches.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the batch and a representative analogous continuous flow synthesis for the reduction of a nitro group to an amine. It is important to note that while a direct flow synthesis of norketamine from this compound is not extensively documented in peer-reviewed literature, the data for the flow process is based on analogous reductions of nitroarenes, which are expected to have similar reaction characteristics.

ParameterBatch SynthesisContinuous Flow Synthesis (Analogous)
Starting Material This compoundAromatic Nitro Compounds
Reducing Agent Zinc powder and formic acid[1][2]H₂ gas with a catalyst (e.g., Pd/C)
Solvent Not specified in detailWater, Ethanol, or other organic solvents
Reaction Time Potentially several hours[1]Minutes[3][4][5]
Yield Not quantitatively reportedOften >95%[3][4]
Purity Requires significant workup and purificationHigh purity, often without extensive purification
Safety Use of strong acids and exothermic reactionsEnhanced safety due to small reaction volumes
Scalability Limited by reactor size and heat transferEasily scalable by extending reaction time

Experimental Protocols

Batch Synthesis: Reduction of this compound

A known method for the batch synthesis of norketamine involves the reduction of this compound using zinc powder and formic acid.[1][2]

Materials:

  • This compound

  • Zinc powder

  • Formic acid

  • Appropriate reaction solvent (e.g., methanol (B129727) or ethanol)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • This compound is dissolved in a suitable solvent in a round-bottom flask.

  • Formic acid is added to the solution.

  • Zinc powder is gradually added to the reaction mixture, which is typically stirred at room temperature or with gentle heating.

  • The reaction progress is monitored using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is filtered to remove the remaining zinc.

  • The filtrate is then subjected to a standard aqueous workup to remove inorganic salts and excess acid.

  • The crude norketamine is purified, typically by column chromatography or recrystallization, to yield the final product.

Continuous Flow Synthesis: Catalytic Hydrogenation of an Aromatic Nitro Compound (Analogous Protocol)

This protocol describes a typical continuous flow setup for the reduction of an aromatic nitro compound, which can be adapted for the synthesis of norketamine.

Materials:

  • A solution of the aromatic nitro compound in a suitable solvent

  • Hydrogen gas (from a cylinder or generator)

  • A packed-bed reactor containing a heterogeneous catalyst (e.g., 10% Pd/C)

  • HPLC pumps

  • Back-pressure regulator

  • Temperature controller

  • Collection vessel

Procedure:

  • A solution of the aromatic nitro compound is prepared in a suitable solvent (e.g., ethanol).

  • The continuous flow system is assembled, consisting of an HPLC pump to deliver the substrate solution, a mass flow controller for the hydrogen gas, a packed-bed reactor containing the catalyst, a back-pressure regulator to maintain the desired pressure, and a collection vessel.

  • The system is first flushed with the solvent.

  • The substrate solution and hydrogen gas are then continuously pumped through the heated reactor at controlled flow rates.

  • The reaction is monitored in real-time by collecting samples at the reactor outlet and analyzing them by HPLC or UPLC.

  • Once steady-state is achieved, the product stream is continuously collected.

  • The solvent is removed under reduced pressure to yield the crude product, which is often of high purity and may not require further extensive purification.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for both batch and continuous flow synthesis of norketamine.

Batch_Synthesis_Workflow cluster_reaction Reaction Start Start Reagents This compound Zinc Powder Formic Acid Start->Reagents ReactionVessel Batch Reactor (Stirring, Temp. Control) Reagents->ReactionVessel Monitoring Reaction Monitoring (TLC/LC-MS) ReactionVessel->Monitoring Workup Filtration & Aqueous Workup Monitoring->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product Norketamine Purification->Product

Caption: Batch Synthesis Workflow for Norketamine.

Flow_Synthesis_Workflow cluster_flow_system Continuous Flow System Substrate Substrate Solution (Pump A) Mixing Substrate->Mixing Hydrogen Hydrogen Gas (MFC) Hydrogen->Mixing Reactor Packed-Bed Reactor (Catalyst, Heat) Mixing->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Real-time Analysis (HPLC/UPLC) Collection->Analysis Isolation Solvent Removal Collection->Isolation Product Norketamine Isolation->Product

Caption: Continuous Flow Synthesis Workflow for Norketamine.

References

"yield comparison between different methods for synthesizing 2-(2-Chlorophenyl)-2-nitrocyclohexanone"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient production of key intermediates is paramount. One such intermediate, 2-(2-Chlorophenyl)-2-nitrocyclohexanone, serves as a crucial precursor in the synthesis of various pharmacologically active compounds. This guide provides a detailed comparison of two distinct methods for its synthesis: a copper-assisted direct nitration via conventional heating and a microwave-assisted approach, with a focus on yield, experimental protocols, and reaction pathways.

Yield Comparison of Synthesis Methods

The selection of a synthetic route often hinges on the achievable product yield. Below is a summary of the reported yields for the two primary methods of synthesizing this compound.

Synthesis MethodReported YieldReference
Copper-Assisted Direct Nitration (Conventional Heating)51%Zhang et al. (as cited in a university thesis)[1]
Microwave-Assisted Direct Nitration22%University of Mississippi Thesis[1]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful implementation of any synthetic method.

Method 1: Copper-Assisted Direct Nitration (Conventional Heating)

This method, originally detailed by Zhang et al., involves the direct nitration of 2-(2-chlorophenyl)cyclohexan-1-one (B1598211) using ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of a copper catalyst.[1][2]

Materials:

Procedure:

  • To a sealed tube, add 2-(2-chlorophenyl)cyclohexan-1-one, Copper(II) Acetate (Cu(OAc)₂), and Ceric Ammonium Nitrate (CAN).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Purge the sealed tube with argon gas.

  • Heat the reaction mixture in an oil bath at 80°C.

  • The reaction progress should be monitored, with reported reaction times varying.

  • Upon completion, the product, this compound, is isolated and purified, typically by silica (B1680970) gel column chromatography.[1]

Method 2: Microwave-Assisted Direct Nitration

This approach utilizes microwave irradiation to accelerate the direct nitration reaction.

Materials:

  • 2-(2-chlorophenyl)cyclohexan-1-one

  • Ceric Ammonium Nitrate (CAN)

  • Copper(II) Acetate (Cu(OAc)₂)

  • 1,2-dichloroethane (DCE)

Procedure:

  • Combine 2-(2-chlorophenyl)cyclohexan-1-one, Copper(II) Acetate (Cu(OAc)₂), and Ceric Ammonium Nitrate (CAN) in a microwave-safe reaction vessel.

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • The reaction is performed in a Biotage Initiator Microwave Synthesizer (2.45 GHz).

  • The reaction mixture is subjected to microwave irradiation for a short duration (e.g., 50 minutes).[1]

  • Following the reaction, the product is isolated and purified.

Synthesis Workflow

The general workflow for both synthetic methods is depicted below, highlighting the key stages from starting material to the final product.

G cluster_product Product start 2-(2-chlorophenyl)cyclohexan-1-one reagents CAN, Cu(OAc)₂, DCE method1 Conventional Heating (80°C) start->method1 method2 Microwave Irradiation start->method2 product This compound method1->product method2->product

Caption: Comparative workflow of synthesis methods.

Logical Relationship of Synthesis Pathways

The following diagram illustrates the logical progression from the precursor through the two different synthetic pathways to the final product, emphasizing the key difference in the energy input.

G cluster_pathways Synthetic Pathways Precursor 2-(2-chlorophenyl)cyclohexan-1-one + Nitrating Agents path1 Conventional Heating Precursor->path1 path2 Microwave Irradiation Precursor->path2 Product 2-(2-Chlorophenyl)-2- nitrocyclohexanone path1->Product Yield: 51% path2->Product Yield: 22%

Caption: Divergent pathways to the target compound.

References

Unveiling the Molecular Architecture: A Comparative Guide to Advanced Analytical Techniques for the Structural Confirmation of 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds like 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a precursor in the synthesis of norketamine, unambiguous structural confirmation is paramount for understanding its chemical properties and potential applications.[1][2][3] This guide provides an objective comparison of advanced analytical techniques, supported by experimental data, to elucidate the structure of this complex molecule.

The structural confirmation of this compound is achieved through a synergistic approach, employing a suite of advanced analytical techniques.[1][3] Each method provides a unique piece of the structural puzzle, and their combined data allows for an unambiguous assignment of the molecular architecture. The primary techniques discussed in this guide include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is dictated by the specific structural information required. While some methods excel at mapping the carbon-hydrogen framework, others provide definitive evidence of functional groups or the precise spatial arrangement of atoms.

Analytical TechniqueInformation Provided for this compoundPerformance Comparison
NMR Spectroscopy - ¹H NMR: Reveals the number and connectivity of protons. - ¹³C NMR: Identifies the number and types of carbon atoms. - 2D NMR (COSY, HSQC): Establishes proton-proton and proton-carbon correlations, confirming the cyclohexanone (B45756) ring structure and substituent positions.[1][2][3]Strengths: Provides a detailed map of the molecular skeleton and the chemical environment of individual atoms in solution. Non-destructive. Limitations: Requires relatively larger sample amounts. Does not directly provide information on bond angles or lengths.
Mass Spectrometry - High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight and elemental formula (C₁₂H₁₂ClNO₃).[4] - Fragmentation Pattern: Provides clues about the structural components, such as the loss of the nitro group or the chlorophenyl moiety.[5][6]Strengths: Extremely high sensitivity, requiring minimal sample. Confirms molecular formula. Limitations: Isomeric compounds can be difficult to distinguish. Provides limited information on stereochemistry.
FT-IR Spectroscopy - Identifies characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) of the cyclohexanone and the nitro (NO₂) group.Strengths: Fast, simple, and provides a "fingerprint" of the functional groups present. Limitations: Provides little information about the overall molecular framework or stereochemistry.
Single-Crystal X-ray Diffraction - Provides the definitive, three-dimensional atomic arrangement of the molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[1][3]Strengths: The "gold standard" for structural elucidation, providing unambiguous proof of structure. Limitations: Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following are representative protocols for the key analytical techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY and HSQC):

    • Standard pulse sequences for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A mass spectrometer capable of high-resolution measurements, such as a time-of-flight (TOF) or Orbitrap analyzer, often coupled with a liquid chromatography system (LC-MS).[1][7]

  • Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Sample Preparation: A dilute solution of the sample (approximately 1 µg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Data Acquisition: The sample is infused into the ion source. The mass analyzer is calibrated to ensure high mass accuracy. Data is acquired in positive or negative ion mode over a mass range that includes the expected molecular ion (m/z 253.05).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected and automatically subtracted from the sample spectrum.

Single-Crystal X-ray Diffraction
  • Crystal Growth: A suitable single crystal of this compound is grown, often by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using direct methods or other solving algorithms. The structural model is then refined to obtain the final, high-resolution crystal structure.[8]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the structural confirmation process and the relationships between the different analytical techniques.

G cluster_synthesis Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR XRAY X-ray Diffraction Sample->XRAY NMR_Data Connectivity & Framework NMR->NMR_Data MS_Data Molecular Formula MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data XRAY_Data 3D Structure XRAY->XRAY_Data Confirmation Unambiguous Structure NMR_Data->Confirmation MS_Data->Confirmation FTIR_Data->Confirmation XRAY_Data->Confirmation

Caption: Experimental workflow for the structural elucidation of this compound.

G A Initial Characterization B Detailed Framework A->B provides C Definitive 3D Structure B->C confirmed by MS Mass Spectrometry MS->A FTIR FT-IR FTIR->A NMR NMR (1D & 2D) NMR->B XRAY Single-Crystal X-ray Diffraction XRAY->C

Caption: Logical relationship between analytical techniques for structural confirmation.

References

Safety Operating Guide

Navigating the Disposal of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(2-Chlorophenyl)-2-nitrocyclohexanone, a compound recognized for its role as a precursor in the synthesis of norketamine and ketamine.[1][2][3] Adherence to these protocols is critical for ensuring a safe laboratory environment and preventing environmental contamination.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is paramount.[4] The following information is curated to provide clear, actionable guidance for laboratory personnel.

Core Safety and Handling Information

A Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound has no specific hazard classifications under GHS.[4] However, it is crucial to handle the compound with care, implementing proper safety measures during its use, storage, and disposal to minimize risks to human health and the environment.[5]

Key Safety Ratings:

  • NFPA Ratings (scale 0-4): Health = 0, Fire = 0, Reactivity = 0[4]

  • HMIS-Ratings (scale 0-4): Health = 0, Fire = 0, Reactivity = 0[4]

Despite the low hazard rating, standard laboratory precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C12H12ClNO3PubChem[6]
Molecular Weight 253.68 g/mol PubChem[6]
CAS Number 2079878-75-2Cayman Chemical[4]
Physical Appearance Yellow powderChemicalBook[1]
Flammability Product is not flammableCayman Chemical[4]
Reactivity No dangerous reactions knownCayman Chemical[4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to prevent its entry into water systems.

Experimental Protocol: Standard Disposal Procedure

  • Containment: In case of a spill, mechanically collect the material.[4] Avoid creating dust.

  • Waste Collection: Place the compound in a designated, sealed, and properly labeled waste container.

  • Environmental Precaution: Crucially, do not allow the substance to enter sewers, surface water, or ground water.[4]

  • Institutional Guidelines: Consult and adhere to your institution's specific chemical waste disposal protocols. These guidelines will align with local, state, and federal regulations.

  • Professional Disposal: Arrange for the collected waste to be handled by a licensed professional waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

G start Start: Disposal of This compound check_spill Is there a spill? start->check_spill contain_spill Mechanically contain and collect the material. Avoid creating dust. check_spill->contain_spill Yes package_waste Place in a sealed, labeled waste container. check_spill->package_waste No (Routine Disposal) contain_spill->package_waste check_waterways Prevent entry into sewers, surface, or ground water. package_waste->check_waterways consult_guidelines Consult institutional and local disposal regulations. check_waterways->consult_guidelines professional_disposal Arrange for professional waste disposal. consult_guidelines->professional_disposal end End: Proper Disposal Complete professional_disposal->end

References

Essential Safety and Logistical Information for Handling 2-(2-Chlorophenyl)-2-nitrocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) with detailed hazard information for 2-(2-Chlorophenyl)-2-nitrocyclohexanone is not consistently available, and existing data can be conflicting. One source suggests the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. However, given that the molecule contains both a chlorinated phenyl group and a nitro group, a cautious approach is imperative. Aromatic nitro compounds and chlorinated organic compounds can pose significant health risks, including toxicity and irritation[2][3][4][5]. Therefore, the following guidance is based on best practices for handling potentially hazardous chemical compounds.

Hazard Assessment

Due to the limited specific toxicological data for this compound, a thorough risk assessment should be conducted before any experiment. The primary hazards are associated with its structural components:

  • Aromatic Nitro Compounds: These can be toxic if inhaled, ingested, or absorbed through the skin. A significant concern is the potential to cause methemoglobinemia, which impairs the blood's ability to carry oxygen[2][5].

  • Chlorinated Phenyl Group: Compounds containing this group may cause skin and eye irritation[3][4].

It is prudent to treat this compound as hazardous upon contact, inhalation, or ingestion.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The following table summarizes the recommended equipment.

Body Part Personal Protective Equipment (PPE) Specifications and Recommendations Rationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Must be worn at all times in the laboratory. A face shield should be worn in addition to goggles during procedures with a high risk of splashing[3][4].Protects against splashes and airborne particles that can cause serious eye irritation[3].
Skin Chemical-resistant lab coat and gloves.A flame-retardant lab coat is recommended and should be fully buttoned[4]. For gloves, Butyl rubber is generally recommended for nitro compounds[2][6]. Nitrile rubber gloves are also a suitable alternative[3][4]. Double gloving is advised for enhanced protection[3].Provides a barrier against accidental skin contact and absorption, which is a primary route of exposure for nitro compounds[6].
Respiratory NIOSH-approved respirator with an organic vapor cartridge.Required if engineering controls are insufficient, if irritation is experienced, or during a spill or emergency[2][3][4][6].Protects against the inhalation of harmful vapors, aerosols, or dust[3][6].

Experimental Protocols

Adherence to a strict operational protocol is crucial to ensure safety and minimize exposure.

Operational Plan: Safe Handling Protocol

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure[2][3][4].

  • Pre-Handling Procedure:

    • Inspect all required PPE for integrity before use[2].

    • Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor[2].

    • Ensure an appropriate spill kit is readily available.

  • Handling the Compound:

    • Handle the solid compound carefully to minimize the generation of dust[2]. Use anti-static weigh boats or paper to prevent dispersal of the powder[3].

    • Use compatible tools and equipment (e.g., spatulas, glassware)[4].

    • Avoid any direct contact with the substance.

  • Storage:

    • Store in a tightly closed, properly labeled container[4].

    • Keep in a cool, dry, and well-ventilated area[4].

    • Store away from incompatible materials such as strong oxidizing agents[2][4].

  • Post-Handling Procedure:

    • Decontaminate the work area and all equipment used.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[4].

Disposal Plan

  • Contaminated Materials: All disposable PPE (e.g., gloves), absorbent materials from spills, and contaminated labware must be collected as hazardous waste[4].

  • Waste Containment: Place these materials in a sealed, clearly labeled hazardous waste container[4].

  • Disposal: Dispose of all hazardous waste in accordance with institutional, local, state, and federal regulations. Do not allow the substance to enter sewers or waterways[1].

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_preparation 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Ensure Spill Kit is Ready prep_hood->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area & Equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash end End cleanup_wash->end start Start: Receive Chemical start->prep_ppe

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.